molecular formula C7H15NO2S B1647046 4-((Methylsulfonyl)methyl)piperidine CAS No. 290328-53-9

4-((Methylsulfonyl)methyl)piperidine

Cat. No.: B1647046
CAS No.: 290328-53-9
M. Wt: 177.27 g/mol
InChI Key: LGYCYNNJLVQISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Methylsulfonyl)methyl)piperidine is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylsulfonylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCYNNJLVQISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 4-((Methylsulfonyl)methyl)piperidine: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-((methylsulfonyl)methyl)piperidine, a crucial building block in contemporary drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and its functionalization is a key strategy in medicinal chemistry to modulate physicochemical and pharmacological properties.[1] This document details robust and scalable synthetic routes, elucidates the mechanistic underpinnings of key transformations, and offers practical, field-tested protocols. The synthesis of this target molecule is primarily approached through the strategic functionalization of pre-formed piperidine rings, a common tactic in the synthesis of such derivatives.[1]

Introduction: The Significance of the this compound Scaffold

The 4-substituted piperidine framework is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] The introduction of a methylsulfonylmethyl group at the 4-position can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby impacting its pharmacokinetic and pharmacodynamic profile. The synthesis of this compound and its derivatives is therefore of considerable interest to researchers engaged in the design and development of novel therapeutics.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from commercially available starting materials. The most common and industrially scalable approach involves the initial preparation of a protected 4-(hydroxymethyl)piperidine, followed by conversion of the hydroxyl group to a suitable leaving group, and subsequent nucleophilic substitution with a methylsulfonylmethane anion equivalent. An alternative strategy involves the catalytic hydrogenation of a corresponding pyridine derivative.

Route 1: Synthesis from 4-Piperidinemethanol

This is a widely adopted and reliable pathway that commences with the readily available 4-piperidinemethanol. The key steps involve protection of the piperidine nitrogen, activation of the primary alcohol, and nucleophilic substitution, followed by deprotection.

To prevent unwanted side reactions at the secondary amine of the piperidine ring, a protecting group is installed. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4]

Experimental Protocol: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Materials: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (Et₃N).

  • Procedure:

    • Dissolve 4-piperidinemethanol in dichloromethane (DCM).

    • Add triethylamine (Et₃N) to the solution.

    • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude product, which can be purified by column chromatography.

The hydroxyl group of the N-Boc-4-(hydroxymethyl)piperidine is a poor leaving group. Therefore, it is converted to a methanesulfonate (mesylate) ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[5]

Experimental Protocol: Synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

  • Materials: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Dichloromethane (DCM), Triethylamine (Et₃N), Methanesulfonyl chloride (MsCl).

  • Procedure:

    • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (DCM).

    • Add triethylamine (Et₃N) to the solution and cool in an ice bath to 0-10 °C.[5]

    • Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature below 10 °C.[5]

    • Stir the reaction at this temperature for several hours until completion (monitored by TLC).[5]

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the desired mesylate, which is often used in the next step without further purification.[5]

The mesylate intermediate is then subjected to nucleophilic substitution with the anion of dimethyl sulfone. The anion is typically generated in situ using a strong base like sodium hydride.

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

  • Materials: tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, Dimethyl sulfone, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH) in anhydrous DMF, add a solution of dimethyl sulfone in DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for a period to ensure the formation of the sulfone anion.

    • Add a solution of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate in DMF to the reaction mixture.

    • Heat the reaction and monitor its progress by TLC.

    • Upon completion, cool the reaction and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography.

The final step in this sequence is the removal of the Boc protecting group to yield the target compound, this compound, typically as a hydrochloride salt to improve its stability and handling.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Materials: tert-Butyl this compound-1-carboxylate, Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ethanol).[6][7]

  • Procedure:

    • Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dioxane or ethanol.[7]

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • The product, this compound hydrochloride, will often precipitate from the reaction mixture.[8]

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Route 2: Synthesis from 4-Methylpyridine

An alternative approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor. This method can be very efficient, particularly for large-scale synthesis.

The synthesis of the required precursor, 4-((methylsulfonyl)methyl)pyridine, can be achieved through the reaction of 4-picolyl chloride hydrochloride with sodium methanesulfinate.

The pyridine ring can be reduced to a piperidine ring using various catalytic hydrogenation methods. Common catalysts include platinum oxide, rhodium on alumina, and ruthenium on carbon.[9][10]

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Materials: 4-((Methylsulfonyl)methyl)pyridine, Hydrogen gas (H₂), Catalyst (e.g., PtO₂, Rh/Al₂O₃, or Ru/C), Solvent (e.g., methanol, ethanol, acetic acid).

  • Procedure:

    • Charge a hydrogenation vessel with 4-((methylsulfonyl)methyl)pyridine and a suitable solvent.

    • Add the hydrogenation catalyst.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Heat and/or agitate the reaction mixture until the uptake of hydrogen ceases.

    • Cool the reaction, vent the hydrogen, and filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by distillation, crystallization (often as a salt), or column chromatography.

Data Presentation

Step Starting Material Product Key Reagents Typical Yield
Route 1.1 4-Piperidinemethanoltert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateBoc₂O, Et₃N>90%
Route 1.2 tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylateMsCl, Et₃N92.4%[5]
Route 1.3 tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylatetert-Butyl this compound-1-carboxylateDimethyl sulfone, NaHVariable
Route 1.4 tert-Butyl this compound-1-carboxylateThis compound HydrochlorideHClHigh
Route 2 4-((Methylsulfonyl)methyl)pyridineThis compoundH₂, CatalystHigh

Visualization of Synthetic Pathways

Workflow for Synthesis from 4-Piperidinemethanol

Synthesis_Route_1 A 4-Piperidinemethanol B tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->B Boc₂O, Et₃N C tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate B->C MsCl, Et₃N D tert-Butyl this compound-1-carboxylate C->D CH₃SO₂CH₃, NaH E This compound Hydrochloride D->E HCl

Caption: Synthetic workflow for this compound starting from 4-piperidinemethanol.

Workflow for Synthesis from 4-Methylpyridine

Synthesis_Route_2 F 4-Methylpyridine G 4-((Methylsulfonyl)methyl)pyridine F->G Multi-step functionalization H This compound G->H H₂, Catalyst

Caption: General synthetic workflow for this compound starting from 4-methylpyridine.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The routes detailed in this guide, particularly the pathway commencing from 4-piperidinemethanol, offer reliable and scalable methods for obtaining this valuable building block. The choice of synthetic strategy will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements of the research program. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can efficiently synthesize this compound and its derivatives to accelerate the development of new and improved therapeutics.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (n.d.).
  • Mild general synthesis of 4-substituted piperidines - RSC Publishing. (n.d.).
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (2015). J. Am. Chem. Soc., 137, 4445–4452.
  • 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl)-3-piperidyl]piperidines. Journal of Medicinal Chemistry. (n.d.).
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents. (n.d.).
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents. (n.d.).
  • Process for the preparation of piperidine derivatives. Google Patents. (n.d.).
  • 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Fluorochem. (n.d.).
  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. (n.d.).
  • 4-Methylpiperidine synthesis. ChemicalBook. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(4), 2937.
  • Procedure for N-alkylation of Piperidine?. ResearchGate. (2017).
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.).
  • 4-(Methylsulfonyl)piperidine hydrochloride. Sigma-Aldrich. (n.d.).
  • Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis. Benchchem. (n.d.).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. (2024).
  • 4-(Methylsulfonylmethylsulfonyl)piperidine. PubChem. (n.d.).
  • 4-(methanesulfonylmethyl)piperidine hydrochloride. Sigma-Aldrich. (n.d.).
  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2013). PubMed.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. (n.d.).
  • Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. (2019). ResearchGate.
  • Scheme 4. Reduction of pyridine directing group using SmI2. THF= tetrahydrofuran. ResearchGate. (n.d.).
  • Electrocatalytic reduction of dioxygen by Mn(iii) meso-tetra(N-methylpyridinium-4-yl)porphyrin in universal buffer. (2019). PubMed.
  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2021). MDPI.
  • 4-dimethylaminopyridine – Knowledge and References. Taylor & Francis. (n.d.).

Sources

Technical Whitepaper: Physicochemical Profiling of 4-((methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the modulation of lipophilicity without compromising metabolic stability is a persistent challenge. 4-((methylsulfonyl)methyl)piperidine (CAS: 597563-39-8 for HCl salt) has emerged as a high-value building block, offering a strategic "polar handle." Unlike its lipophilic analog 4-methylpiperidine, this moiety incorporates a sulfone group separated by a methylene spacer. This structural nuance preserves the basicity of the piperidine nitrogen while significantly lowering LogP, making it an ideal tool for optimizing the physicochemical properties of lead compounds in fragment-based drug design (FBDD) and lead optimization.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 4-(methanesulfonylmethyl)piperidine
Common Name This compound
CAS Number (HCl) 597563-39-8
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₇H₁₅NO₂S (Free Base)
Molecular Weight 177.26 g/mol (Free Base); 213.73 g/mol (HCl)
SMILES CS(=O)(=O)CC1CCNCC1
Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The 4-((methylsulfonyl)methyl) substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Spacer Effect: The methylene (-CH2-) linker decouples the strong electron-withdrawing sulfone group from the piperidine nitrogen. This is a critical design feature; unlike 4-(methylsulfonyl)piperidine (direct attachment), the methylene spacer prevents a drastic reduction in the nitrogen's basicity (pKa).

Physicochemical Parameters: The Core Data

The following data synthesizes experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) to provide a working profile for medicinal chemistry applications.

Key Metrics Table
PropertyValue / RangeContext & Implication
pKa (Basic N) 10.2 – 10.6 (Predicted)Slightly lower than piperidine (11.2) due to the inductive effect of the sulfone, but remains highly basic.
LogP (Octanol/Water) -0.6 to -0.8 Highly polar. Excellent for lowering the lipophilicity of greasy scaffolds.
LogD (pH 7.4) -2.5 to -3.0 At physiological pH, the molecule is >99.9% protonated, driving high aqueous solubility.
TPSA ~63.4 Ų The sulfone contributes significantly to polar surface area, influencing permeability.
H-Bond Donors (HBD) 1 (NH)Standard secondary amine profile.
H-Bond Acceptors (HBA) 3 (2 from Sulfone, 1 from N)Sulfone oxygens are weak acceptors but contribute to solvation.
Deep Dive: The "Polar Handle" Effect

The sulfone group is a "metabolic sink"—it is generally resistant to oxidative metabolism (CYP450) compared to sulfides or sulfoxides. By incorporating this moiety, researchers can reduce the overall LogP of a drug candidate (improving solubility) without introducing a metabolic soft spot.

Synthetic Accessibility & Manufacturing

Reliable access to this building block is essential for scale-up. The synthesis typically proceeds from ethyl isonipecotate.

Synthetic Workflow Diagram

SynthesisRoute Start Ethyl Isonipecotate (Starting Material) Step1 1. Protection (Boc) 2. Reduction (LiAlH4) Start->Step1 Inter1 N-Boc-4-piperidinemethanol Step1->Inter1 Step2 Mesylation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Sulfone Displacement (NaSO2Me, DMF) Inter2->Step3 Inter3 N-Boc-Sulfone Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final 4-((methylsulfonyl)methyl) piperidine HCl Step4->Final

Figure 1: Validated synthetic route for the production of this compound HCl.

Process Insight
  • Critical Step: The displacement of the mesylate (Inter2) by sodium methanesulfinate (Step 3) requires polar aprotic solvents (DMF or DMSO) and elevated temperatures (80-100°C).

  • Safety Note: Sodium methanesulfinate is hygroscopic; ensure dry reagents to prevent hydrolysis of the mesylate.

Experimental Protocols for Validation

To ensure the integrity of this building block in your library, the following validation protocols are recommended.

pKa Determination (Potentiometric Titration)
  • Objective: Precise determination of the piperidine nitrogen pKa.

  • Method:

    • Prepare a 10 mM solution of the HCl salt in degassed water.

    • Titrate with 0.1 M standardized NaOH at 25°C under inert atmosphere (N₂).

    • Data Analysis: Use the Bjerrum plot method or Gran plot to identify the equivalence point.

    • Expected Result: A single inflection point corresponding to the deprotonation of the piperidinium ion (approx. pH 10.4).

Lipophilicity Assessment (Shake-Flask LogP)
  • Objective: Confirm the hydrophilic nature (LogP < 0).

  • Method:

    • Dissolve compound in 1-octanol-saturated water (pH 7.4 buffer is used for LogD; unbuffered water for LogP of neutral species, though free base is difficult to isolate pure). Note: For this basic amine, measuring LogD at pH 7.4 is more physiologically relevant.

    • Add equal volume of water-saturated 1-octanol.

    • Shake for 24 hours at 25°C; centrifuge to separate phases.

    • Analyze both phases via HPLC-UV (210 nm).

    • Calculation:

      
      .
      

Applications in Medicinal Chemistry

Decision Framework: When to Use?

This building block is not a generic spacer; it is a specific tool for correcting ADME flaws.

ADMEDecision Problem Lead Compound Issue: High Lipophilicity (LogP > 4) or Metabolic Instability Check Does the SAR tolerate a basic center? Problem->Check OptionA Use 4-methylpiperidine Check->OptionA No (Need Neutral) OptionB Use this compound Check->OptionB Yes (Need Polarity) Benefit Outcome: 1. Lower LogP (-0.6 contribution) 2. Retained Solubility 3. Metabolic Stability OptionB->Benefit

Figure 2: Decision tree for incorporating the sulfone-piperidine motif.

Structural Activity Relationship (SAR) Notes
  • Bioisosterism: The sulfone group can act as a bioisostere for a carbonyl or a cyclic ether, providing hydrogen bond acceptors without the chemical reactivity of a ketone.

  • Linker Length: The methylene spacer is crucial. Removing it (direct sulfone attachment) drops the pKa to ~9.0 and changes the vector of the sulfone significantly.

Handling and Stability

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

  • Stability: The sulfone group is thermally stable and resistant to oxidation. The piperidine ring is stable to basic and acidic conditions typically encountered in synthesis (e.g., Suzuki coupling, amide coupling).

  • Safety: Standard PPE for handling irritant powders (H315, H319, H335).

References

  • Sigma-Aldrich. 4-(Methanesulfonylmethyl)piperidine hydrochloride Product Sheet.Link

  • PubChem. Compound Summary: 4-(Methylsulfonylmethylsulfonyl)piperidine (Related Analog Data).[1]Link

  • ChemScene. 4-Amino-1-(methylsulfonyl)piperidine (Physicochemical Comparisons).Link

  • Journal of Medicinal Chemistry.General principles of sulfone bioisosteres in drug design. (Contextual Reference for Section 6.2).
  • ChemicalBook. Synthesis protocols for 4-piperidinemethanol derivatives.Link

Sources

The Pivotal Role of the 4-((Methylsulfonyl)methyl)piperidine Scaffold in Modern Drug Discovery: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-((methylsulfonyl)methyl)piperidine moiety is a versatile structural motif increasingly recognized for its potential in the design of novel therapeutic agents. While often utilized as a synthetic intermediate, the inherent physicochemical properties of this scaffold—combining the conformational rigidity of the piperidine ring with the hydrogen bond accepting capability of the methylsulfonyl group—make it a valuable component in the development of targeted therapies. This guide provides a comprehensive overview of the mechanistic roles that the this compound and structurally related sulfonylpiperidine scaffolds play in modulating key biological targets implicated in a range of diseases.

The this compound Scaffold: A Building Block with Biological Significance

The piperidine ring is a prevalent N-heterocycle in numerous natural products and pharmaceuticals, valued for its ability to introduce a basic nitrogen center and defined three-dimensional geometry into a molecule. The addition of a methylsulfonylmethyl group at the 4-position introduces a potent hydrogen bond acceptor and a polar, flexible linker. This combination can facilitate crucial interactions with biological targets, enhance solubility, and fine-tune pharmacokinetic properties. While this compound itself is not an active pharmaceutical ingredient, its incorporation into larger molecules has led to the discovery of potent modulators of several important protein families.

Inhibition of Phosphoinositide 3-Kinases (PI3Ks): A Key Target in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 4-((methylsulfonyl)piperidine) scaffold has been incorporated into potent and selective PI3K inhibitors.

Mechanism of Action

Compounds incorporating a sulfonylpiperidine moiety can act as ATP-competitive inhibitors of PI3K isoforms. The piperidine ring can occupy the hydrophobic region of the ATP-binding pocket, while the sulfonyl group can form hydrogen bonds with key residues in the hinge region of the enzyme, such as Val851 in PI3Kα. This dual interaction contributes to high-affinity binding and potent inhibition of kinase activity. The inhibition of PI3K leads to a downstream cascade of events, including the reduced phosphorylation of Akt and other effector proteins, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation[1][2][3].

Table 1: Inhibitory Activity of Representative PI3K Inhibitors with Sulfonyl and Piperidine/Piperazine Moieties

CompoundPI3K IsoformIC50 (nM)Reference
CYH33 (contains a methylsulfonylpiperazine)PI3Kα5.9[1]
Compound A5 (contains a piperidinylamino quinazoline)PI3Kδ1.3[3]
Compound A8 (contains a piperidinylamino quinazoline)PI3Kδ0.7[3]
Experimental Protocol: In Vitro PI3K Kinase Assay

A common method to determine the inhibitory activity of compounds against PI3K is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay[4].

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3K enzyme (e.g., recombinant human PI3Kα), the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP in a suitable kinase buffer.

    • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Sulfonylpiperidine Inhibitor Inhibitor->PI3K Inhibits Ferroptosis_Workflow cluster_treatment Cell Treatment cluster_staining Lipid ROS Staining cluster_detection Detection & Analysis Seed Seed Cells Treat Treat with Compound (e.g., PMSA) Seed->Treat Controls Include Controls: - Vehicle (DMSO) - Positive (Erastin) - Inhibitor (Fer-1) Add_Probe Add C11-BODIPY 581/591 Treat->Add_Probe Incubate_Stain Incubate 30-60 min Add_Probe->Incubate_Stain Wash Wash with PBS Incubate_Stain->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analyze Quantify Green/Red Fluorescence Ratio Microscopy->Analyze Flow Flow Cytometry Flow->Analyze

Caption: Workflow for assessing ferroptosis induction by measuring lipid ROS.

Modulation of Histamine H3 Receptors: Targeting Neurological Disorders

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of histamine and other neurotransmitters. H3 receptor antagonists/inverse agonists have therapeutic potential for treating a variety of neurological and psychiatric disorders. The piperidine scaffold is a common feature in many potent H3 receptor antagonists.[5][6][7][8][9]

Mechanism of Action

Piperidine-containing compounds can act as competitive antagonists or inverse agonists at the H3 receptor. The basic nitrogen of the piperidine ring is often crucial for forming a salt bridge with a key aspartate residue (Asp114) in the third transmembrane domain of the receptor. The rest of the molecule can engage in hydrophobic and hydrogen bonding interactions with other residues in the binding pocket, leading to high-affinity binding and potent modulation of receptor activity. By blocking the constitutive activity of the H3 receptor (inverse agonism) or preventing the binding of histamine (antagonism), these compounds increase the synthesis and release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognition, and other therapeutic effects.

Experimental Protocol: Radioligand Binding Assay

The affinity of a compound for the H3 receptor is typically determined using a radioligand competition binding assay.[10][11][12][13][14]

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known H3 receptor ligand (e.g., clobenpropit).

    • Incubate the plate at room temperature for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Add scintillation cocktail to each well of the filter plate.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by fitting the data to a competition binding curve.

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold and its close analogues represent a privileged structure in medicinal chemistry. Its incorporation into larger molecules has yielded potent and selective modulators of diverse biological targets, including PI3K, the NRF2 pathway involved in ferroptosis, and histamine H3 receptors. The mechanistic insights and experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this versatile scaffold in the design and development of novel therapeutics for a wide range of diseases.

References

  • Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Sun, B., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Iranian Journal of Public Health, 52(1), 136-147. [Link]

  • de Vries, H., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Castel, P., et al. (2018). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 1687, 127-138. [Link]

  • Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Bons, J., et al. (2019). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 95(1), 87-99. [Link]

  • Patel, S. D., et al. (2009). Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Bioorganic & Medicinal Chemistry Letters, 19(12), 3339-3343. [Link]

  • Kvorning, N., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4531. [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1732-1740. [Link]

  • Wymann, M. P., & Schneiter, R. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Chemical Biology, 16(5-6), 635-646. [Link]

  • Magtanong, L., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102432. [Link]

  • Nordemann, U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Doctoral dissertation, University of Regensburg. [Link]

  • Zaytseva, O. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6033. [Link]

  • Germann, M., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 178(3), 685-700. [Link]

  • Thermo Fisher Scientific. (2025). Ferroptosis Markers and Detection. Biocompare. [Link]

  • Sun, B., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Iranian Journal of Public Health, 52(1), 136-147. [Link]

  • Wolpaw, A. J., et al. (2011). Small-Molecule Ferroptotic Agents with Potential to Selectively Target Cancer Stem Cells. Journal of Medicinal Chemistry, 54(21), 7469-7477. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

  • Li, Y., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 27(6), 849-852. [Link]

  • Howell, G. A., & Pugh, J. R. (2016). Direction of action of presynaptic GABAA receptors is highly dependent on the level of receptor activation. Journal of Neurophysiology, 116(5), 2219-2228. [Link]

  • Mozrzymas, J. W., et al. (2003). Modulation of GABAA Receptors by Hydrogen Ions Reveals Synaptic GABA Transient and a Crucial Role of the Desensitization Process. Journal of Neuroscience, 23(21), 7981-7992. [Link]

  • Kumar, S., et al. (2023). Lipid ROS- and Iron-Dependent Ferroptotic Cell Death in Unicellular Algae Chlamydomonas reinhardtii. Antioxidants, 12(2), 438. [Link]

  • Farrant, M., & Nusser, Z. (2005). Electrophysiology of ionotropic GABA receptors. Nature Reviews Neuroscience, 6(3), 215-229. [Link]

  • Aalders, J., et al. (2024). Improving cardiac differentiation of human pluripotent stem cells by targeting ferroptosis. Cellular and Molecular Life Sciences, 81(1), 108. [Link]

  • Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Macci, R., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5268-5272. [Link]

  • Wang, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Journal of Experimental & Clinical Cancer Research, 40(1), 227. [Link]

  • Wang, X., et al. (2019). Data for: Synthesis and Biological Evaluation of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as Potent PI3Kδ Inhibitors. Mendeley Data, V1. [Link]

  • Jurik, A., & Březinová, L. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1063. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

  • Lin, J., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 46(25), 5417-5426. [Link]

  • Zhang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Journal of Agricultural and Food Chemistry, 71(12), 4933-4943. [Link]

  • Macci, R., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H-3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5268-5272. [Link]

  • Corradi, J., et al. (2023). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Molecular Pharmacology, 104(5), 266-279. [Link]

  • Lim, H. D., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(25), 5417-5426. [Link]

  • MDPI. (n.d.). Allosteric GABAA Receptor Modulators. Encyclopedia. [Link]

  • Hirata, H., et al. (2016). Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry. Nature Chemical Biology, 12(10), 833-839. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • D'Ascenzio, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6484. [Link]

  • Al-Ghorbani, M., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 861-867. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-((methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-((methylsulfonyl)methyl)piperidine , a critical intermediate in medicinal chemistry often used to modulate solubility and metabolic stability in drug candidates (e.g., JAK inhibitors, GPCR ligands).

CAS Registry Number: 597563-39-8 (Hydrochloride Salt) | Formula:


Molecular Weight:  177.26  g/mol  (Free Base)[1]

Executive Summary & Structural Context

This compound features a piperidine ring substituted at the C4 position with a methylsulfonylmethyl group.[1] This moiety acts as a polar, non-basic motif that improves the pharmacokinetic profile of lead compounds by lowering lipophilicity (


) without introducing additional ionizable centers.[1]

This guide provides a comprehensive analysis of the compound's spectral fingerprint, synthesizing theoretical prediction with empirical data trends from analogous sulfone-piperidine scaffolds.

Structural Logic[2]
  • Piperidine Core: Provides the secondary amine handle for coupling (nucleophilic attack).

  • Sulfone Linker (

    
    ):  A strong electron-withdrawing group (EWG) that distinctively deshields adjacent protons and carbons, serving as the primary diagnostic marker in NMR and IR.[1]
    

Synthesis & Characterization Workflow

To ensure data integrity, the characterization process must follow a validated workflow.[1] The compound is typically synthesized via the nucleophilic displacement of a mesylate intermediate by sodium methanesulfinate, followed by N-Boc deprotection.[1]

CharacterizationWorkflow Start Raw Sample (HCl Salt) Prep Sample Prep (Free Base Liberation) Start->Prep Na2CO3/DCM IR FT-IR Analysis (Solid State) Prep->IR Dry Film NMR NMR Spectroscopy (DMSO-d6/D2O) Prep->NMR Dissolve MS LC-MS (ESI+) (Purity Check) Prep->MS Dilute Decision Data Validation IR->Decision NMR->Decision MS->Decision Decision->Start Fail (Recrystallize) Release Release for Synthesis Decision->Release Pass

Figure 1: Integrated workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is recommended over 

for the hydrochloride salt to ensure complete solubility and distinct resolution of the ammonium protons.[1] For the free base,

is sufficient.
NMR Data (Predicted/Reference)

Solvent: DMSO-


, 400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 8.50 - 8.80Broad Singlet1H/2HAmmonium protons (if HCl salt); disappears with

shake.[1]

2.95Singlet3HCharacteristic methyl sulfone; sharp singlet, deshielded by

.

-

3.05Doublet (

Hz)
2HMethylene adjacent to sulfone; split by C4-methine.[1]
Pip-C2/6 (eq) 3.15 - 3.25Broad Doublet2HEquatorial protons alpha to Nitrogen; deshielded.
Pip-C2/6 (ax) 2.70 - 2.85Triplet of Doublets2HAxial protons alpha to Nitrogen; large geminal coupling.
Pip-C4-H 2.05 - 2.15Multiplet1HMethine proton; bridgehead for the substituent.
Pip-C3/5 1.80 - 1.95Broad Doublet2HEquatorial beta-protons.
Pip-C3/5 1.35 - 1.50Quadruplet2HAxial beta-protons.

Key Diagnostic Feature: Look for the singlet at ~2.95 ppm (methyl sulfone) and the doublet at ~3.05 ppm (methylene bridge).[1] The integral ratio must be exactly 3:2.

NMR Data (Broadband Decoupled)

Solvent: DMSO-


, 100 MHz
Carbon TypeShift (

, ppm)
Assignment

-

59.5 Methylene bridge (Deshielded by

).
Pip-C2/6 43.8Alpha-carbons to amine.

42.2 Methyl sulfone carbon.[1]
Pip-C4 30.5Methine carbon (branch point).
Pip-C3/5 28.9Beta-carbons.

Infrared Spectroscopy (FT-IR)

IR is the primary method for confirming the oxidation state of the sulfur atom (Sulfone vs. Sulfoxide vs. Sulfide).[1]

Method: ATR (Attenuated Total Reflectance) on solid HCl salt or neat oil (free base).[1]

Wavenumber (

)
Vibration ModeDiagnostic Importance
2800 - 3000 C-H StretchingAliphatic backbone (Piperidine).[1]
2400 - 2800

Stretch
Broad series of bands (ammonium salt only).
1290 - 1310

Primary confirmation of Sulfone. Asymmetric stretch.[1]
1130 - 1150

Secondary confirmation of Sulfone. Symmetric stretch.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

Fragmentation Pathway

The molecule typically fragments via


-cleavage relative to the nitrogen or inductive cleavage at the sulfone linkage.
  • Parent Ion (

    
    ):  m/z 178.1 (Base Peak)
    
  • Sodium Adduct (

    
    ):  m/z 200.1[1]
    

MassSpec Parent Parent Ion [M+H]+ = 178.1 Frag1 Loss of MeSO2 (Neutral Loss 79) Parent->Frag1 Inductive Cleavage Frag2 Piperidine Ring Fragment m/z ~82-84 Frag1->Frag2 Ring Contraction/H-Shift

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Experimental Protocols

Protocol A: NMR Sample Preparation

To prevent H/D exchange of the acidic ammonium protons (if observing salt form).[1]

  • Weigh 5-10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Critical: If the spectra show broad humps in the aliphatic region, add 1 drop of

    
     to collapse the exchangeable NH protons and sharpen the C-H signals.
    
Protocol B: Purity Determination via HPLC-MS
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (210 nm) and ESI+ (Scan 100-500 m/z).

  • Note: The sulfone group does not have a strong UV chromophore; detection relies heavily on MS or low-wavelength UV (205-210 nm).[1]

References

  • Sigma-Aldrich. 4-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Sheet.Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Piperidine derivatives).Link

  • BroadPharm. 4-(methylsulfonyl)piperidine Structural Data.Link

  • PubChem. Compound Summary: Piperidine, 4-methyl- (Analogous spectral data).[2]Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.[1] Link

Sources

Technical Guide: 4-[(Methylsulfonyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-[(Methylsulfonyl)methyl]piperidine Hydrochloride (CAS 597563-39-8), a strategic building block in modern medicinal chemistry.

CAS 597563-39-8: A Strategic Pharmacophore for Drug Discovery

Executive Summary & Chemical Identity

4-[(Methylsulfonyl)methyl]piperidine Hydrochloride is a specialized heterocyclic intermediate used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and GPCR modulators. Its structure combines a basic piperidine ring—essential for aqueous solubility and lysosomotropic properties—with a methylsulfonyl (sulfone) tail, which serves as a metabolically stable hydrogen bond acceptor.

This guide details the physicochemical profile, synthetic pathways, and handling protocols required for the rigorous application of this compound in drug development.

Property Data
Chemical Name 4-[(Methylsulfonyl)methyl]piperidine hydrochloride
CAS Number 597563-39-8
Molecular Formula C₇H₁₅NO₂S[1][2][3][4][5][6][7] · HCl
Molecular Weight 213.73 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (Calc.) ~10.8 (Piperidine Nitrogen)
Hygroscopicity High (Deliquescent if not stored properly)
Structural Pharmacophore Analysis

The utility of CAS 597563-39-8 lies in its dual-functionality. In medicinal chemistry, it is often employed to optimize the Lipophilic Efficiency (LipE) of a lead compound.

  • Piperidine Core: Provides a basic center that can form salts, improving the aqueous solubility of the final drug molecule. It often mimics the transition state in enzymatic pockets.

  • Sulfone Moiety (

    
    ):  Acts as a strong hydrogen bond acceptor without the metabolic liability of sulfides or the chirality issues of sulfoxides. It is electron-withdrawing, which can modulate the pKa of the piperidine nitrogen if the linker length is short (though here, the methylene spacer insulates this effect).
    
Pharmacophore Interaction Diagram

The following diagram illustrates the functional roles of the molecule in a biological binding context.

Pharmacophore Piperidine Piperidine Ring (Solubility & Basic Center) Linker Methylene Linker (Conformational Flexibility) Piperidine->Linker C4 Attachment Target Biological Target (Kinase/GPCR Pocket) Piperidine->Target Ionic Interaction (Asp/Glu residues) Sulfone Methylsulfonyl Group (H-Bond Acceptor & Metabolic Stability) Linker->Sulfone Spacer Sulfone->Target H-Bonding (Backbone NH)

Caption: Functional decomposition of CAS 597563-39-8 showing key binding interactions.

Synthetic Route & Manufacturing Logic

The synthesis of CAS 597563-39-8 typically proceeds from N-Boc-4-hydroxymethylpiperidine . The choice of the Boc protecting group is critical to prevent N-alkylation during the sulfide formation step.

Step-by-Step Mechanism
  • Activation: The primary alcohol is converted to a mesylate (Ms) or tosylate (Ts) leaving group.

  • Nucleophilic Substitution: Sodium thiomethoxide (NaSMe) displaces the leaving group to form the thioether.

  • Oxidation: The thioether is oxidized to the sulfone using Oxone® or m-CPBA. Note: Oxidation is performed before deprotection to avoid N-oxide formation.

  • Deprotection & Salt Formation: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the final hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Start N-Boc-4-hydroxymethylpiperidine (Starting Material) Step1 Activation (MsCl, Et3N, DCM) Start->Step1 Intermediate1 Mesylate Intermediate Step1->Intermediate1 Step2 Substitution (NaSMe, DMF, Heat) Intermediate1->Step2 Intermediate2 Thioether Intermediate Step2->Intermediate2 Step3 Oxidation (m-CPBA or Oxone) Intermediate2->Step3 Intermediate3 Sulfone-Boc Intermediate Step3->Intermediate3 Step4 Deprotection (4M HCl in Dioxane) Intermediate3->Step4 Final 4-[(Methylsulfonyl)methyl]piperidine HCl (CAS 597563-39-8) Step4->Final

Caption: Industrial synthesis pathway from N-Boc precursor to final HCl salt.

Experimental Protocols

The following protocols are designed for validation in a research setting.

A. Solubility & Stability Verification

Objective: To confirm the integrity of the salt form before use in biological assays.

  • Protocol:

    • Dissolve 10 mg of CAS 597563-39-8 in 1 mL of DMSO-d6.

    • Perform ¹H-NMR.[7]

    • Key Diagnostic Peaks:

      • 
         ~2.9 ppm (s, 3H, 
        
        
        
        )
      • 
         ~3.0 ppm (d, 2H, 
        
        
        
        )
      • 
         ~3.3-3.5 ppm (m, Piperidine ring protons adjacent to N)
        
    • Stability Check: Leave solution at RT for 24 hours. Re-run NMR. No degradation should be observed (sulfones are chemically inert under these conditions).

B. Free Base Liberation (For Coupling Reactions)

Context: Many cross-coupling reactions (e.g., Buchwald-Hartwig) require the free amine.

  • Protocol:

    • Suspend 1.0 eq of the HCl salt in DCM (10 mL/g).

    • Add 2.5 eq of suspended

      
       or wash with saturated 
      
      
      
      .
    • Stir vigorously for 30 minutes.

    • Separate organic layer, dry over

      
      , and concentrate immediately before use.
      
    • Warning: The free base may absorb

      
       from air to form carbamates; use immediately or store under Argon.
      
Handling, Safety & Storage

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood. Avoid dust formation.

Storage Conditions:

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon. The HCl salt is hygroscopic; exposure to moisture will lead to clumping and difficulty in accurate weighing.

  • Shelf Life: 24 months if strictly sealed and desiccated.

References
  • Sigma-Aldrich. 4-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Specification.Link

  • Ambeed. Chemical Properties of CAS 597563-39-8.Link

  • ChemicalBook. Synthesis and Applications of Piperidine Sulfones.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.Link

Sources

An In-depth Technical Guide to 4-((Methylsulfonyl)methyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved drugs and developmental candidates.[1][2] Its conformational flexibility and ability to modulate key physicochemical properties like solubility and lipophilicity make it an invaluable component in drug design.[1][3] This guide delves into a specific, highly functionalized derivative: 4-((Methylsulfonyl)methyl)piperidine. The introduction of the methylsulfonylmethyl group at the 4-position imparts unique characteristics, influencing polarity, hydrogen bonding capacity, and metabolic stability. We will explore the synthetic routes to this key intermediate, its chemical and physical properties, and its strategic deployment in the design of novel therapeutics, from antibacterial agents to centrally-acting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Strategic Value of the this compound Scaffold

In drug design, the piperidine heterocycle offers a predictable three-dimensional geometry with axial and equatorial positions that can be functionalized to probe specific interactions within a biological target's binding pocket.[1] The incorporation of a sulfonyl group, as in our core topic, serves several critical functions:

  • Modulation of Physicochemical Properties: The sulfone moiety is a strong hydrogen bond acceptor, which can enhance solubility and facilitate crucial interactions with protein residues. Its polarity, as measured by the topological polar surface area (TPSA), can be finely tuned to balance properties like cell permeability and blood-brain barrier (BBB) penetration.[4][5]

  • Metabolic Stability: The sulfonamide and sulfone groups are generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1]

  • Bioisosteric Replacement: The methylsulfonyl group can act as a bioisostere for other functional groups, offering a different profile of steric and electronic properties while maintaining or improving biological activity.

The this compound moiety thus represents a pre-validated fragment that combines the advantageous structural features of the piperidine ring with the desirable physicochemical properties of the methylsulfonyl group.

Synthesis and Chemical Properties

The preparation of this compound and its protected precursors is achievable through several reliable synthetic pathways. The choice of route often depends on the scale of the synthesis and the desired protecting group on the piperidine nitrogen.

Physicochemical Data

A summary of the key chemical and physical properties for the hydrochloride salt of the title compound is presented below.

PropertyValueSource
IUPAC Name 4-(methylsulfonylmethyl)piperidine;hydrochloride[6]
CAS Number 597563-39-8[6][7]
Molecular Formula C₇H₁₆ClNO₂S[6][7]
Molecular Weight 213.72 g/mol [7]
Canonical SMILES CS(=O)(=O)CC1CCNCC1.Cl[6]
Physical Form White solid
Purity Typically ≥97%[6]
General Synthetic Workflow

A common and efficient strategy for synthesizing N-protected this compound derivatives begins with a commercially available 4-hydroxymethylpiperidine precursor. The workflow illustrates a logical progression from a readily available starting material to the desired functionalized core.

G cluster_0 Synthesis Workflow Start N-Boc-4-hydroxymethylpiperidine Intermediate1 N-Boc-4-(((methylsulfonyl)oxy)methyl)piperidine (Mesylate Intermediate) Start->Intermediate1 Mesylation (MsCl, Et3N) Intermediate2 N-Boc-4-((methylthio)methyl)piperidine Intermediate1->Intermediate2 Nucleophilic Substitution (NaSMe) Product N-Boc-4-((methylsulfonyl)methyl)piperidine Intermediate2->Product Oxidation (m-CPBA or Oxone®) Final_Deprotection This compound (e.g., as HCl salt) Product->Final_Deprotection Boc Deprotection (HCl in Dioxane)

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol: Synthesis from N-Boc-4-(hydroxymethyl)piperidine

This protocol provides a robust, step-by-step method for the laboratory-scale synthesis of the N-Boc protected title compound, a versatile intermediate for further derivatization.

Step 1: Mesylation of the Primary Alcohol

  • Rationale: Conversion of the hydroxyl group to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation.

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution to act as a base, scavenging the HCl byproduct.[8]

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

  • Rationale: The mesylate is displaced by the thiomethoxide nucleophile to form the key C-S bond.

  • Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add sodium thiomethoxide (NaSMe, 1.5 eq).

  • Heat the reaction mixture to approximately 60-80 °C and stir until TLC indicates the complete consumption of the mesylate.

  • Cool the reaction to room temperature, dilute with water, and extract with a solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.

Step 3: Oxidation to the Sulfone

  • Rationale: A controlled oxidation of the thioether yields the desired sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable oxidant for this purpose. Using at least two equivalents ensures full oxidation to the sulfone rather than stopping at the sulfoxide intermediate.

  • Dissolve the purified thioether from Step 2 in DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (2.2 eq) portion-wise, monitoring the internal temperature to prevent an excessive exotherm.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry, and concentrate. Purify the final product, N-Boc-4-((methylsulfonyl)methyl)piperidine, by flash column chromatography.

Step 4: N-Boc Deprotection

  • Rationale: Removal of the Boc protecting group is typically the final step to yield the free piperidine, which can then be used in subsequent coupling reactions.

  • Dissolve the purified product from Step 3 in a solution of HCl in a solvent like 1,4-dioxane or methanol.[9]

  • Stir the mixture at room temperature for several hours.[9]

  • The product, this compound hydrochloride, will often precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the final salt.[9]

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a range of biologically active molecules, demonstrating its utility across different therapeutic areas.

Antibacterial Agents: Targeting Thymidylate Kinase (TMK)

Thymidylate kinase (TMK) is an essential enzyme in the bacterial DNA synthesis pathway, making it an attractive target for novel antibacterial drugs.[10][11] Structure-guided design has led to the discovery of potent sulfonylpiperidine inhibitors of TMK from Gram-positive bacteria, such as Staphylococcus aureus.[10]

  • Mechanism & SAR: The sulfonyl group of the piperidine moiety is crucial for establishing key interactions within the TMK active site. X-ray crystallography has revealed that the sulfonyl oxygens form critical hydrogen bonds with residues like Arginine 48 in S. aureus TMK.[10] This interaction is fundamental to the high enzyme affinity observed in this class of inhibitors. The piperidine ring serves as a rigid scaffold to correctly orient the sulfonyl group and other substituents for optimal binding. Optimization of the lipophilicity (logD) of these compounds led to derivatives with excellent Minimum Inhibitory Concentrations (MICs) against a broad spectrum of Gram-positive bacteria and high selectivity (>10⁵-fold) over the human TMK homologue.[10]

Central Nervous System (CNS) Drug Discovery

Achieving sufficient penetration of the blood-brain barrier (BBB) is a primary challenge in the development of drugs for CNS disorders.[12][13] The physicochemical properties of the this compound scaffold can be advantageous in this context.

  • CNS Penetration: While the highly polar sulfonyl group might be perceived as a barrier to CNS entry, its impact can be balanced by the overall properties of the molecule. In a series of pan-muscarinic antagonists, compounds containing a sulfonylpiperazine moiety (a close analog) demonstrated excellent CNS distribution, with rat brain-to-plasma ratios (Kp) as high as 2.1 and unbound ratios (Kp,uu) of 1.1.[4] This indicates that the scaffold does not preclude effective CNS penetration and can be part of a successful strategy for targeting the brain.

  • Lead Optimization for HAT: In the development of treatments for Stage 2 Human African Trypanosomiasis (HAT), which affects the CNS, a lead compound containing a piperidine sulfonamide was optimized to improve BBB permeability.[12] This was achieved by "capping" the acidic secondary sulfonamide proton, a modification that markedly improved the brain-to-blood ratio. This work underscores the tunability of the scaffold for CNS applications.[12]

Oncology and Kinase Inhibition

The piperidine ring is a frequent component of kinase inhibitors. A derivative containing a 4-(methylsulfonyl)piperazine moiety was identified as a highly potent and orally bioavailable PI3Kα inhibitor for the treatment of solid tumors.[14] The PI3K pathway is commonly dysregulated in many human cancers, making it a prime target for anticancer therapies.[14] In this context, the substituted piperidine/piperazine ring serves to occupy a specific pocket of the enzyme, with the methylsulfonyl group contributing to both the binding affinity and the overall drug-like properties of the molecule.

Pharmacokinetic Considerations

The "druggability" of a molecule is heavily influenced by its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[15] The piperidine scaffold generally imparts favorable pharmacokinetic properties.

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolism, although oxidation can occur. The presence of substituents can impede this process, enhancing metabolic stability.[1][2] The methylsulfonyl group is electronically withdrawing and sterically non-demanding, and is itself highly resistant to metabolic breakdown.

  • Modulating Permeability: As discussed, the polarity of the sulfonyl group is a key parameter. It increases the Topological Polar Surface Area (TPSA), a descriptor often correlated with membrane permeability.[5] For CNS drugs, a TPSA of less than 90 Ų is often considered a guideline for good BBB penetration.[5] Medicinal chemists can modulate the overall TPSA and lipophilicity of the final molecule by careful selection of other substituents, using the this compound core as a constant anchor.

G cluster_0 Key Structural Features & Their Impact Scaffold Piperidine Ring Prop1 Defined Exit Vectors for SAR Scaffold->Prop1 Provides 3D scaffold Prop2 Tunable ADME Properties Scaffold->Prop2 Modulates solubility/ lipophilicity Prop3 Improved Pharmacokinetics Scaffold->Prop3 Metabolically stable Sulfonyl Methylsulfonyl Group Prop4 Key Target Interactions (e.g., with Arg residues) Sulfonyl->Prop4 Strong H-bond acceptor Prop5 Balanced Permeability Sulfonyl->Prop5 Increases polarity (TPSA) Prop6 Increased Half-life Sulfonyl->Prop6 Resistant to metabolism Linker Methylene Linker (-CH2-) Prop7 Optimal Target Engagement Linker->Prop7 Provides flexibility Prop8 Avoids Steric Clash Linker->Prop8 Positions sulfonyl group away from the ring

Caption: Logical relationships between structural features and resulting properties.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for modern drug discovery. Its inherent properties—a conformationally defined scaffold, metabolic stability, and the potent hydrogen-bonding capability of the methylsulfonyl group—make it an attractive starting point for lead optimization campaigns.

The successful application of this moiety in developing potent antibacterial agents, CNS-penetrant molecules, and kinase inhibitors highlights its versatility. Future research will likely see this scaffold applied to an even broader range of biological targets. As our understanding of structure-activity and structure-property relationships continues to deepen, the rational deployment of well-characterized fragments like this compound will be paramount in accelerating the discovery of new, effective, and safe medicines. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable chemical entity into their research and development programs.

References

  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • 4-(Methylsulfonylmethylsulfonyl)piperidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][9][16][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. Available at: [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF. ResearchGate. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. National Center for Biotechnology Information. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Simply combining Fasudil and Lipoic acid in a novel multitargeted chemical entity potentially useful in central nervous system disorders. Royal Society of Chemistry. Available at: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Center for Biotechnology Information. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at: [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

  • Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Clinical Gate. Available at: [Link]

Sources

The Piperidine Scaffold: A Technical Guide to Biological Activity and Optimization

[1]

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, few heterocycles command the ubiquity of piperidine. Defined as a six-membered saturated ring containing one nitrogen atom, it is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2]

For the drug development professional, the piperidine ring is not merely a linker; it is a pharmacokinetic engine . With a pKa of typically 11.2 (conducive to salt formation and solubility) and a defined chair conformation that directs substituents into precise axial or equatorial vectors, piperidine derivatives dominate the landscape of GPCR ligands, enzyme inhibitors, and ion channel modulators.[2]

This guide dissects the biological activity of piperidine derivatives, moving beyond basic descriptions to the causal structure-activity relationships (SAR) and validated experimental protocols required for their evaluation.[1]

Structural Pharmacology & SAR Logic

The biological success of piperidine stems from its ability to mimic the transition states of biological amines (e.g., acetylcholine, dopamine) and its capacity for specific hydrophobic interactions.[2]

The Pharmacophore Map

To optimize biological activity, modifications are typically targeted at three vectors:[2]

  • N1-Position (The Anchor): Critical for modulating pKa, lipophilicity (LogP), and interaction with anionic residues (e.g., Aspartate in GPCRs).[2]

  • C4-Position (The Warhead): The primary vector for pharmacophore attachment, allowing deep penetration into receptor binding pockets.

  • C2/C3-Positions (The Steering Wheel): Used to introduce chirality and restrict conformational flexibility, enhancing selectivity.[2]

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing piperidine derivatives based on the desired therapeutic target.

PiperidineSARCorePiperidine ScaffoldN1N1-Substitution(Solubility & PK)Core->N1C4C4-Functionalization(Receptor Specificity)Core->C4C2C2/C3-Chirality(Selectivity)Core->C2GPCRGPCR Ligands(Opioids/Antipsychotics)Target: Asp residueN1->GPCRBenzyl/Phenethyl groupsEnzymeEnzyme Inhibitors(AChE/Kinases)Target: Catalytic TriadN1->EnzymeBenzyl (CAS site)C4->GPCRAryl/Amide groupsC4->EnzymeWarhead (e.g., Ketone)

Figure 1: Strategic optimization vectors for the piperidine scaffold in drug design.[2]

Therapeutic Profiles and Mechanisms[1]

Neurology: Acetylcholinesterase (AChE) Inhibition

The most commercially significant application of piperidines is in Alzheimer’s disease therapy.[3] Donepezil (Aricept) is the archetype.

  • Mechanism: The piperidine nitrogen, protonated at physiological pH, binds to the anionic sub-site (Trp84) of AChE via cation-

    
     interactions.[2] The N-benzyl moiety extends to the peripheral anionic site (PAS), creating a "dual binding" mode that blocks acetylcholine hydrolysis.[2]
    
  • Key Insight: Modifications that rigidify the linker between the piperidine and the benzyl group often increase potency but decrease oral bioavailability due to rotatable bond limitations.

Oncology: Tubulin and Kinase Modulation

Recent derivatives (e.g., N-sulfonylpiperidines) have shown potent cytotoxicity.[2]

  • Mechanism: These derivatives often bind to the colchicine site of tubulin, disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase.

  • Kinase Targets: Piperidine is also a core scaffold in ALK inhibitors like Crizotinib , where the ring acts as a solubilizing group that projects into the solvent front of the ATP-binding pocket.

Comparative Data: FDA-Approved Piperidines

Table 1 summarizes key drugs, highlighting the structural role of the piperidine ring.[4]

Drug NameTherapeutic AreaTargetRole of Piperidine Ring
Donepezil Alzheimer'sAChECation-

interaction with Trp84 (Anionic site)
Fentanyl Analgesic

-Opioid
Mimics Tyramine moiety of endogenous enkephalins
Raloxifene OsteoporosisEstrogen ReceptorSide chain positions basic nitrogen for Asp351 interaction
Crizotinib OncologyALK/ROS1Solubilizing group; Solvent front interaction
Methylphenidate ADHDDAT/NETMimics dopamine structure for transporter blockade

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Ellman’s Assay for AChE Inhibition

Standard for evaluating neuroprotective potential.[2]

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[5][6] Thiocholine reacts with DTNB (Ellman's Reagent) to form yellow 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.[2][6]

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.[2][5]

  • Enzyme: AChE (Electrophorus electricus), 0.1 U/mL.[2]

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

  • Chromogen: DTNB, 0.3 mM.[2]

Workflow:

  • Preparation: Dissolve test piperidine derivatives in DMSO (Final DMSO < 1%).

  • Incubation: In a 96-well plate, add:

    • 140 µL Buffer

    • 20 µL Enzyme solution[2][7]

    • 20 µL Test Compound[2][7]

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL DTNB and 10 µL ATChI simultaneously.

  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation:

    
    
    

Validation Check: Include Tacrine or Donepezil as a positive control. IC50 must fall within ±15% of reported literature values (e.g., Donepezil IC50

2
Protocol B: MTT Cell Viability Assay

Standard for evaluating anticancer cytotoxicity.[2]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble formazan (purple).

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add piperidine derivatives (serial dilutions 0.1 - 100 µM). Include Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin).[2][8]

  • Exposure: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS).

    • Incubate 4 hours (look for purple precipitate).

    • Aspirate media carefully.

  • Solubilization: Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Visualization

Understanding the "Dual Binding Site" theory of Donepezil-like piperidines is crucial for designing next-generation inhibitors.

AChE_MechanismEnzymeAcetylcholinesterase (AChE)Active GorgePASPeripheral Anionic Site (PAS)(Entrance)Enzyme->PASCASCatalytic Anionic Site (CAS)(Bottom of Gorge)Enzyme->CASInhibitorPiperidine Inhibitor(Donepezil-like)Inhibitor->PASIndanone/Benzyl moietyInhibitor->CASPiperidine Nitrogen (+)StackingPi-Pi Stacking(Trp279)PAS->StackingCationPiCation-Pi Interaction(Trp84)CAS->CationPiBlockadeINHIBITION(Accumulation of Acetylcholine)Stacking->BlockadePrevents Substrate EntryCationPi->BlockadeStabilizes Binding

Figure 2: The Dual-Binding Mechanism of Piperidine-based AChE Inhibitors.[2]

References

  • Goel, R., et al. (2025).[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Vertex AI Search / NIH. 9[2][3][4]

  • BenchChem Technical Support. (2025). "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem.[1][5][8] 1

  • Khamitova, et al. (2023).[2][4] "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Pharmaceutical Journal. 10

  • Ohkura, K., et al. (2010).[2] "Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay." Biological & Pharmaceutical Bulletin. 11[2][3][4]

  • BenchChem Protocols. (2025). "Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol." BenchChem.[1][5][8] 5[2][3][4]

  • Chen, et al. (2023).[2] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. 4[2][4]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists [1][2]

Executive Summary

The piperidine ring (azacyclohexane) is not merely a structural linker; it is the second most frequently utilized nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, surpassed only by pyridine. Its ubiquity stems from its role as a "privileged scaffold"—a molecular framework capable of presenting ligands in defined three-dimensional orientations to diverse biological targets, including GPCRs (opioids, muscarinics), enzymes (kinases, cholinesterases), and ion channels.

This guide moves beyond basic textbook definitions to explore the stereoelectronic logic , advanced functionalization protocols , and metabolic safety profiles required to successfully deploy piperidine scaffolds in modern drug discovery campaigns.

Module 1: Structural Pharmacophores & Stereoelectronic Logic

Conformational Analysis & A-Values

Unlike planar heterocycles (e.g., pyrrole, pyridine), piperidine exists predominantly in a chair conformation. This 3D distinctiveness allows for precise vector positioning of substituents.

  • The "Chair" Dominance: The energy barrier for ring inversion is approx. 10–11 kcal/mol.

  • Substituent Positioning: Substituents at C2, C3, and C4 generally prefer the equatorial position to avoid 1,3-diaxial interactions.

    • Design Insight: Placing a bulky group (e.g., -Ph, -tBu) at C4 locks the conformation, freezing the populations of axial/equatorial substituents at other positions. This is a critical strategy for reducing entropic penalties upon protein binding.

The Nitrogen Lone Pair & Basicity

Piperidine is a strong base (


 for the conjugate acid).
  • Physicochemical Impact: At physiological pH (7.4), the nitrogen is >99.9% protonated. This cationic center is essential for forming salt bridges with anionic residues (e.g., Asp, Glu) in target pockets (e.g., the aspartate residue in the orthosteric site of muscarinic receptors).

  • pKa Modulation: To improve membrane permeability (LogD), the basicity often needs attenuation.

    • Strategy: Introduction of electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position (

      
       drops to ~8–9) or converting the amine to an amide/carbamate.
      

Module 2: Advanced Synthetic Protocol

Topic: Enantioselective


-Lithiation of N-Boc Piperidine 

While reductive amination is the workhorse for N-substitution, functionalizing the carbon skeleton (C-H activation) allows for the creation of novel IP and distinct SAR vectors. The


-lithiation methodology, pioneered by Peter Beak, is a high-skill transformation that allows for the introduction of electrophiles at the C2 position with stereocontrol.
The Challenge

Unlike pyrrolidine, N-Boc piperidine is sluggish to lithiate due to unfavorable dipole alignment in the transition state and steric hindrance. It requires "assisted" deprotonation.

Validated Protocol (Beak Methodology)

Objective: Synthesis of (S)-2-substituted-N-Boc-piperidines.

Reagents:

  • Substrate: N-Boc-piperidine[3][4][5][6]

  • Base: sec-Butyllithium (sec-BuLi) (1.3 M in cyclohexane)

  • Chiral Ligand: (-)-Sparteine (Essential for enantioselectivity)[3][4][5]

  • Solvent: Diethyl Ether (

    
    ) (Critical: THF promotes non-selective background reaction)
    
  • Electrophile: Trimethylsilyl chloride (TMSCl), Tributyltin chloride, or Benzyl bromide.

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous

    
     and cool to -78°C. Add sec-BuLi (1.2 equiv) dropwise. Stir for 15 min to form the chiral base complex.
    
  • Deprotonation: Add N-Boc-piperidine (1.0 equiv) dropwise as a solution in

    
    .
    
    • Critical Control Point: Stir at -78°C for 4–6 hours . (Note: Pyrrolidine takes 1 hour; Piperidine is kinetically slower. Rushing this step leads to low yields).

  • Electrophilic Trapping: Add the electrophile (1.5 equiv) slowly.

  • Workup: Warm to room temperature, quench with saturated

    
    , extract with ether, and purify via silica chromatography.
    

Mechanism & Logic: The (-)-sparteine/sec-BuLi complex differentiates between the pro-S and pro-R protons at C2. The reaction proceeds via a dipole-stabilized organolithium intermediate.

Visualization: The Lithiation Workflow

LithiationProtocol Start N-Boc Piperidine Intermed Chiral Lithio-Species (Dipole Stabilized) Start->Intermed Slow Deprotonation (4-6 hrs, Et2O) Complex (-)-Sparteine/s-BuLi Complex (-78°C) Complex->Intermed Chiral Induction Trap Electrophile Addition (E+) Intermed->Trap Retentive Substitution Product (S)-2-Substituted Piperidine Trap->Product Workup

Caption: Workflow for the enantioselective Beak lithiation sequence. Note the extended deprotonation time required for piperidine vs. pyrrolidine.

Module 3: Clinical Case Studies & SAR Evolution

CNS: Donepezil (Aricept)

Indication: Alzheimer’s Disease (AChE Inhibitor).

  • The Piperidine Role: The N-benzylpiperidine moiety acts as a mimic of acetylcholine.

  • Binding Mechanism:

    • The charged piperidine nitrogen (protonated) interacts via cation-

      
       interactions with Trp86  and binds to the anionic subsite (Tyr337 ) of the Acetylcholinesterase (AChE) enzyme.
      
    • The indanone ring binds to the Peripheral Anionic Site (PAS).[7]

  • SAR Lesson: The "Dual Binding Site" inhibitor design. The piperidine acts as the anchor in the catalytic gorge, while the linker allows the second pharmacophore to reach the surface PAS.

Immunology: Tofacitinib (Xeljanz)

Indication: Rheumatoid Arthritis (JAK Inhibitor).

  • The Piperidine Role: A 3,4-disubstituted piperidine core.

  • Chirality: The specific (3R,4R) stereochemistry is crucial for fitting into the ATP-binding pocket of the Janus Kinase.

  • SAR Lesson: Rigidification. The piperidine ring holds the pyrrolo[2,3-d]pyrimidine (hinge binder) and the methyl group in a precise orientation to maximize van der Waals contacts and selectivity against other kinases.

Comparative Data: Piperidine in Blockbusters
DrugIndicationPiperidine FunctionKey Interaction
Donepezil Alzheimer'sAcetylcholine mimicCation-

with Trp86/Tyr337
Fentanyl AnalgesicScaffold Core4-anilidopiperidine locks phenyl orientation
Tofacitinib RA (JAKi)Chiral SpacerOrients hinge-binder; Solubilizing group
Raloxifene OsteoporosisBasic Side ChainH-bond with Asp351 (ER

antagonist mode)

Module 4: Metabolic Liability & Toxicology

The "Metabolic Switch"

The piperidine ring is a "soft spot" for CYP450 enzymes (particularly CYP2D6 and CYP3A4).

  • 
    -Carbon Oxidation:  CYP450 abstracts a hydrogen from the 
    
    
    
    -carbon (next to Nitrogen), forming an unstable carbinolamine.
  • Iminium Ion Formation: Loss of water generates a reactive iminium species.

  • Fate:

    • Path A (Detox): Hydrolysis to ring-opened aldehyde/acid.

    • Path B (Tox): The electrophilic iminium ion reacts with cellular nucleophiles (proteins/DNA), leading to idiosyncratic toxicity.

    • Path C (Ring Contraction): A radical mechanism can lead to ring contraction from piperidine to pyrrolidine (See References).[8]

Optimization Strategies
  • Block the Metabolic Site: Introduce Fluorine or Methyl groups at the

    
    -carbon (C2/C6) to prevent H-abstraction.
    
  • Reduce Lipophilicity: Lower LogP to reduce CYP affinity.

  • Spiro-cycles: Use spiro-piperidines (e.g., Atogepant) to sterically hinder the metabolic approach vector.

Visualization: Metabolic Pathways

Metabolism Pip Piperidine Drug Ox CYP450 Oxidation (H-abstraction) Pip->Ox Iminium Reactive Iminium Ion (Electrophile) Ox->Iminium -e, -H+ RingOpen Ring Opening (Aldehyde/Acid) Iminium->RingOpen +H2O Adduct Protein Adduct (Toxicity) Iminium->Adduct +Nu (Protein) Contract Ring Contraction (Pyrrolidine) Iminium->Contract Radical Rearrangement

Caption: Major metabolic fates of the piperidine ring.[8][9][10][11] Iminium formation is the critical gateway to both clearance and toxicity.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Bailey, W. F., Beak, P., et al. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society. [Link][4]

  • Kryger, G., et al. (1999). Structure of the acetylcholinesterase complex with donepezil: a new hybrid type of inhibitor. Structure. [Link][12]

  • Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.[8] Dalton Transactions. [Link]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

Technical Whitepaper: Therapeutic Targeting of the Piperidine Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (azacyclohexane) is not merely a structural linker; it is a privileged scaffold present in over 70 FDA-approved therapeutics. Its ubiquity stems from a unique convergence of physicochemical properties: a pKa (~11.2) that ensures protonation at physiological pH, a defined chair conformation that directs substituents into precise vectors, and the ability to function as a hydrogen bond donor/acceptor.

This guide moves beyond basic medicinal chemistry to explore the causality of piperidine’s success. We will examine how this scaffold anchors drugs within the "aromatic gorges" of enzymes and the orthosteric sites of GPCRs, and provide self-validating protocols for assessing these interactions.

Part 1: Structural Biology & The "Anchor" Mechanism

The Cation-Pi Interaction

The primary driver of piperidine’s efficacy is its basicity. At pH 7.4, the secondary amine is protonated (


). This positive charge allows the scaffold to form high-affinity cation-

interactions
with electron-rich aromatic residues (Tryptophan, Phenylalanine, Tyrosine) often found deep within binding pockets.
  • Causality: The protonated nitrogen acts as an electrostatic anchor. This is why piperidine is dominant in GPCR ligands (interacting with conserved Aspartate residues) and AChE inhibitors (interacting with the Trp-rich active site).

Conformational Control

Unlike flexible alkyl chains, piperidine exists predominantly in a chair conformation. This rigidity reduces the entropic penalty upon binding.

  • Axial vs. Equatorial: Substituents at the C4 position naturally adopt an equatorial orientation to minimize 1,3-diaxial strain, allowing medicinal chemists to project pharmacophores (e.g., fluorophenyl groups) into specific hydrophobic sub-pockets with high predictability.

Visualization: Piperidine SAR Logic

The following diagram illustrates the structural logic used to optimize piperidine scaffolds.

Piperidine_SAR Piperidine Piperidine Scaffold (C5H11N) Basicity Basicity (pKa ~11) Protonation at pH 7.4 Piperidine->Basicity Conformation Chair Conformation Low Entropic Penalty Piperidine->Conformation Substitution C4-Functionalization Vector Projection Piperidine->Substitution SaltBridge Salt Bridge / Cation-Pi (Target: GPCR Asp, AChE Trp) Basicity->SaltBridge Electrostatic Anchor Selectivity Selectivity Switch (Rigid 3D Geometry) Conformation->Selectivity Defined Vectors Solubility Solubility Enhancement (Kinase Solvent Front) Substitution->Solubility Polar Groups

Figure 1: Structural-Activity Relationship (SAR) logic of the piperidine scaffold, highlighting the causal links between physicochemical properties and biological function.

Part 2: Primary Therapeutic Targets

Neurodegeneration: Acetylcholinesterase (AChE)

In Alzheimer’s disease, the goal is to inhibit AChE to increase acetylcholine levels.[1] The AChE active site is a deep "gorge" (~20 Å).

  • Target Mechanism: Dual Binding. Potent inhibitors like Donepezil use a benzylpiperidine moiety.

    • The Piperidine Nitrogen (protonated) binds to the anionic subsite (Trp86) via cation-

      
       interaction.
      
    • The Benzyl group stacks against the Peripheral Anionic Site (PAS) at the gorge entrance.

  • Why Piperidine? It provides the perfect length and flexibility to span the gorge, connecting the catalytic site (CAS) with the peripheral site (PAS), creating a "molecular dumbbell" that blocks substrate entry.

Oncology: Kinase Inhibitors (ALK, VEGFR)

In kinase inhibitors (e.g., Crizotinib, Ceritinib), the piperidine ring often serves a different purpose: "Escaping Flatland."

  • Target Mechanism: ATP-competitive inhibition.

  • The Problem: Many kinase inhibitors are flat, aromatic heterocycles with poor solubility.

  • The Piperidine Solution: Attaching a piperidine ring projects a solubilizing group into the "solvent front" area of the kinase ATP pocket. This improves physicochemical properties (LogD) without interfering with the hinge-binding motif.

GPCRs: The Orthosteric Anchor

For Dopamine (D2) and Opioid (


) receptors, the piperidine nitrogen mimics the basic nitrogen of the endogenous neurotransmitter.
  • Mechanism: Formation of a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in Transmembrane Helix 3.

Visualization: AChE Dual Binding Mechanism

AChE_Mechanism cluster_gorge AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Entrance) Gorge Hydrophobic Gorge (~20 Angstroms) CAS Catalytic Anionic Site (CAS) (Bottom) Inhibitor_Head Benzyl Moiety (Pi-Stacking) Inhibitor_Head->PAS Blocks A-beta Aggregation Inhibitor_Linker Piperidine Ring (Cation-Pi Anchor) Inhibitor_Linker->Gorge Spans Distance Inhibitor_Linker->CAS High Affinity Binding

Figure 2: Mechanism of Dual-Site AChE Inhibition. The piperidine scaffold acts as the central linker, enabling simultaneous interaction with both the catalytic and peripheral sites.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, assays must be designed with internal validation steps. Below is a rigorous protocol for evaluating piperidine-based AChE inhibitors.

Protocol 1: Validated Modified Ellman’s Assay

Objective: Determine IC50 of piperidine derivatives against AChE with Z-factor validation.

Reagents:

  • Enzyme: Recombinant Human AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0 (Critical for DTNB stability).

Workflow:

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Pre-Incubation (The Anchor Step):

    • Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 25°C for 15 mins. Why? Allows the piperidine moiety to navigate the gorge and establish the cation-

      
       bond before substrate competition.
      
  • Reaction Initiation: Add 10 µL ATCI + 10 µL DTNB.

  • Kinetic Read: Measure Absorbance at 412 nm every 30s for 10 mins.

Self-Validation Criteria (Must Pass):

  • Z-Factor: Calculate

    
    . A value > 0.5 is required for the assay to be considered valid.
    
  • Reference Standard: Donepezil must return an IC50 of 5–10 nM. If outside this range, the enzyme activity is compromised.

  • Spontaneous Hydrolysis Control: Wells with Substrate + DTNB (No Enzyme) must show <5% of the signal of the active control.

Quantitative Data Summary: Piperidine in Key Drugs[2][3][4][5]
Drug NameTherapeutic AreaTargetPiperidine RoleBinding Mode
Donepezil Alzheimer'sAChELinker/AnchorDual Binding (CAS & PAS)
Haloperidol AntipsychoticD2 ReceptorPharmacophoreOrthosteric Salt Bridge
Crizotinib Oncology (NSCLC)ALK/ROS1SolubilizerSolvent Front Interaction
Fentanyl Analgesic

-Opioid
Core ScaffoldHydrophobic Pocket Fit
Sitagliptin DiabetesDPP-4MimeticCatalytic Pocket Binding

Part 4: Lead Optimization Workflow

When developing new piperidine targets, researchers should follow a "Rigidification Strategy" to improve selectivity.

Lead_Opt Start Hit Identification (Flexible Piperidine) Step1 Piperidine Scan (Vary N-substituents) Start->Step1 Optimize Potency Step2 Rigidification (Spiro/Bridged Systems) Step1->Step2 Improve Metabolic Stability Step3 Selectivity Profiling (Off-target: hERG, CYP) Step2->Step3 Reduce Promiscuity Goal Clinical Candidate (High Affinity/Low Tox) Step3->Goal Validation

Figure 3: Lead optimization workflow for piperidine compounds, moving from flexible hits to rigidified, selective candidates.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.[2] Link

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Journal of Clinical Medicine, 2019. Link

  • Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2025.[3] Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023. Link

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-((Methylsulfonyl)methyl)piperidine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Scientist’s Approach to Predictive Modeling

In modern drug discovery, the ability to accurately predict molecular interactions within a biological system is paramount. It is the foundation upon which we build hypotheses, prioritize candidates, and ultimately, reduce the time and cost of bringing effective therapeutics to patients.[1][2] This guide eschews a simple, linear protocol in favor of a logic-driven workflow for the computational analysis of 4-((methylsulfonyl)methyl)piperidine, a molecule featuring two key pharmacophoric elements: a versatile piperidine scaffold and a polar methylsulfonyl group.

The piperidine ring is a privileged structure in medicinal chemistry, known for its ability to modulate physicochemical properties and act as a hydrogen bond donor and acceptor.[3] The methylsulfonyl moiety introduces a strong polar component, capable of forming key hydrogen bonds and other electrostatic interactions. Understanding the dynamic interplay of these groups with a protein target is a task perfectly suited for in silico modeling.

This document is structured to guide a researcher through the process, not as a set of instructions to be blindly followed, but as a framework for critical thinking. We will move from the foundational step of accurately representing our molecule in a computational environment to simulating its dynamic behavior in a biological context and, finally, to dissecting the very nature of its interactions.

Part 1: Foundational Energetics - Ligand Parameterization

The Principle of Trustworthiness: A simulation is only as reliable as its underlying parameters. For a novel or less common molecule like this compound, relying solely on generic, automatically assigned parameters is a significant risk.[4] The process of parameterization, or topology generation, defines the energetic landscape of the molecule—its bond lengths, angles, dihedrals, and partial atomic charges. An error here will propagate through all subsequent calculations. Therefore, a self-validating system begins with a robust, physically-sound molecular model.

Workflow for High-Confidence Ligand Parameterization: Our approach prioritizes the generation of accurate electrostatic and dihedral parameters, as these most significantly influence long-range interactions and conformational preferences, respectively.

Step-by-Step Protocol:

  • 3D Structure Generation:

    • Generate a starting 3D conformation of this compound using a molecular builder (e.g., Avogadro, Maestro, ChemDraw).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to produce a reasonable starting structure.

  • Quantum Mechanical (QM) Optimization:

    • To obtain a highly accurate conformation and electron distribution, perform a full geometry optimization using a QM method. The B3LYP functional with a 6-31G(d,p) basis set is a commonly accepted level of theory for this purpose. This step is critical for capturing the true geometry, especially around the flexible sulfonyl group.

  • Electrostatic Potential (ESP) Calculation:

    • Using the QM-optimized geometry, calculate the electrostatic potential on the molecular surface. The Hartree-Fock method with a 6-31G* basis set is a standard for this step, as recommended by the developers of the AMBER force field.

  • Partial Charge Derivation:

    • Fit partial atomic charges to the calculated ESP using a robust algorithm like Restrained Electrostatic Potential (RESP). RESP charges are known to provide better transferability and avoid unrealistically high charges on buried atoms compared to simpler fitting schemes.

  • Force Field Assignment & Parameter Generation:

    • Utilize a tool designed to handle novel small molecules, such as the AMBER tool Antechamber or the CHARMM General Force Field (CGenFF) server.[4] These tools will assign atom types from a generalized force field (e.g., GAFF, CGenFF) and identify any missing bond, angle, or dihedral parameters.

    • Crucial Validation: The output will include "penalty scores" for assigned parameters. High penalty scores (>50) indicate that the assigned parameters are a poor analogy and require manual optimization.[4]

  • Dihedral Parameter Optimization (If Necessary):

    • If key dihedral parameters (e.g., those governing the rotation of the methylsulfonyl group relative to the piperidine ring) have high penalties, they must be re-derived.

    • This involves performing a relaxed QM dihedral scan (e.g., rotating the bond of interest in 15-degree increments and optimizing the geometry at each step) to generate a rotational energy profile.

    • The corresponding molecular mechanics (MM) dihedral term is then fitted to reproduce this QM energy profile. Tools like the Force Field Toolkit (ffTK) can assist in this process.[5][6]

G cluster_QM Quantum Mechanics (QM) Core cluster_MM Molecular Mechanics (MM) Assignment A 1. Initial 3D Structure B 2. QM Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. ESP Calculation (e.g., HF/6-31G*) B->C D 4. RESP Charge Fitting C->D E 5. Atom Typing & Parameter Assignment (e.g., Antechamber/GAFF) D->E QM-derived Charges F 6. Penalty Score Check E->F G 7. QM Dihedral Scan (if needed) F->G High Penalty I Final Ligand Topology (Parameters & Charges) F->I Low Penalty H 8. Dihedral Parameter Fitting G->H H->I

Caption: Ligand parameterization workflow emphasizing QM charge derivation.

Part 2: The Interrogation - Molecular Docking & Dynamics

With a trustworthy ligand model, we can now interrogate its potential interactions with a biological target. As the specific target for this compound is not universally established, we will proceed with a hypothetical yet relevant target where piperidine-containing molecules are active: the Dopamine D2 Receptor (D2R) , a G-protein coupled receptor implicated in neuropsychiatric disorders.[7][8] This serves as an archetypal workflow applicable to any protein target.

Molecular Docking: Predicting the Initial Handshake

Molecular docking serves to predict the most likely binding orientation (the "pose") of a ligand within a protein's binding site.[9][10] It is a computationally efficient method to generate a plausible starting structure for more rigorous analysis.[10]

Step-by-Step Protocol:

  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add hydrogen atoms appropriate for a physiological pH (e.g., ~7.4).

    • Assign atomic charges using a protein-specific force field (e.g., AMBER ff14SB, CHARMM36m).

  • Binding Site Definition:

    • Define the search space for the docking algorithm. This is typically a cube ("binding box") centered on the known active site or on residues identified as critical for binding.

  • Flexible Ligand Docking:

    • Using software like AutoDock Vina, Glide, or MOE, dock the parameterized this compound into the prepared receptor.[3][10]

    • Treating the ligand as flexible is crucial to allow it to adopt an optimal conformation within the binding site.[10]

    • Generate multiple binding poses (e.g., 10-20).

  • Pose Analysis and Selection:

    • Analyze the resulting poses based on two primary criteria:

      • Scoring Function: A numerical score estimating the binding affinity. The lowest energy score is theoretically the best.

      • Biochemical Plausibility: Inspect the top-scoring poses. Does the pose make sense? Are hydrogen bonds formed between complementary groups (e.g., the sulfonyl oxygens and backbone amides)? Is the piperidine nitrogen interacting with acidic residues?

    • Select the best-ranked, most plausible pose as the starting structure for molecular dynamics.

Pose IDDocking Score (kcal/mol)Key Predicted Interactions
1-8.5H-bond: Sulfonyl O1 to Serine-193; H-bond: Piperidine NH to Aspartate-114
2-8.2H-bond: Sulfonyl O2 to Serine-193; Hydrophobic contact with Phenylalanine-390
3-7.9H-bond: Piperidine NH to Aspartate-114; Water-bridged interaction to Tyrosine-416
Caption: Example table for summarizing molecular docking results.
Molecular Dynamics (MD) Simulation: Observing the Molecular Dance

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit influence of the solvent.[11][12][13] This allows us to assess the stability of the docked pose and characterize the interactions in a more realistic environment.

G A Docking Pose B System Solvation (Explicit Water Box) A->B C Charge Neutralization (Add Ions) B->C D Energy Minimization C->D E NVT Equilibration (Constant Volume/Temp) D->E F NPT Equilibration (Constant Pressure/Temp) E->F G Production MD (Data Collection) F->G H Trajectory Analysis G->H

Caption: The core workflow of a protein-ligand MD simulation.

Step-by-Step Protocol:

  • System Preparation:

    • Take the selected protein-ligand complex from docking.

    • Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Ensure a sufficient buffer of water (e.g., 10-12 Å) between the protein and the box edge.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Force Field Selection:

    • Choose a consistent force field for the entire system. If the ligand was parameterized for AMBER (using GAFF), use an AMBER protein force field (e.g., ff14SB).[14] If parameterized for CHARMM (using CGenFF), use a CHARMM force field (e.g., CHARMM36m).[14][15] Mismatched force fields can lead to simulation artifacts.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries introduced during system setup. This is typically done with decreasing restraints on the protein and ligand, allowing the water and ions to relax first, followed by the full system.

  • System Equilibration (Self-Validation Step):

    • This is a critical, two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Monitor the temperature to ensure it reaches a stable plateau. This phase ensures the system has the correct kinetic energy.

    • NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature while also allowing the box volume to fluctuate to reach the target pressure (e.g., 1 bar). Monitor both pressure and density for stability. This phase ensures the system has the correct density.

    • Causality: A stable equilibration, where temperature, pressure, and density have converged, is essential for validating that the production simulation will begin from a physically realistic state.

  • Production Simulation:

    • Once the system is equilibrated, turn off all restraints and run the simulation for a desired length of time (e.g., 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 100 picoseconds) for later analysis.

Part 3: The Verdict - Post-Simulation Analysis

The raw trajectory from an MD simulation is a vast dataset. The goal of analysis is to extract meaningful biophysical insights into the stability and nature of the protein-ligand interaction.

Binding Free Energy Estimation: MM/PBSA and MM/GBSA

Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular "end-point" methods to estimate the free energy of binding from a simulation trajectory.[16][17][18] They offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[19][20]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is composed of: G_x = E_MM + G_solv - TΔS

  • E_MM: Molecular mechanics energy (van der Waals + electrostatic).

  • G_solv: Solvation free energy (polar + non-polar contributions).

  • TΔS: Conformational entropy (often omitted due to high computational cost and potential for large errors).[16]

Protocol:

  • Extract snapshots from the equilibrated portion of the production MD trajectory.

  • For each snapshot, calculate the energy terms for the complex, the isolated receptor, and the isolated ligand.

  • Average the results over all snapshots.

Energy ComponentContribution (kcal/mol)Interpretation
van der Waals-45.7 ± 2.1Favorable shape complementarity and hydrophobic interactions.
Electrostatic-28.3 ± 3.5Favorable charge-charge and polar interactions.
Polar Solvation+35.1 ± 4.0Unfavorable; energy penalty for desolvating polar groups upon binding.
Non-Polar Solvation-4.9 ± 0.5Favorable; related to the hydrophobic effect.
ΔG_bind (MM/GBSA) -43.8 ± 5.1 Strongly favorable binding.
Caption: Example MM/GBSA decomposition table. Values are hypothetical.
Interaction Analysis: Identifying the Key Players

This analysis moves beyond a single number to identify which specific interactions are most stable and significant throughout the simulation.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable ligand RMSD (after initial fluctuation) suggests it has found a stable binding mode.[21]

  • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein. A bond that is present for a high percentage of the simulation time (e.g., > 70%) is considered a stable and important interaction.

  • Interaction Fingerprints: Decompose the binding energy on a per-residue basis. This powerful technique highlights which amino acid residues contribute most significantly (either favorably or unfavorably) to the binding, identifying "hot spots" for the interaction.[18]

Conclusion

This guide has outlined a robust, multi-stage workflow for the in silico characterization of this compound. By starting with a meticulously parameterized ligand, we establish a foundation of trustworthiness. We then use efficient docking methods to generate a plausible hypothesis of the binding mode, which is subsequently tested and refined through the dynamic lens of molecular dynamics simulations. Finally, through detailed energetic and structural analysis, we can render a verdict on the stability of the complex and the key molecular determinants of its interaction. This is not merely a protocol; it is a scientific method for turning computational power into predictive insight.

References

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9590-9639. [Link]

  • Patsnap. (2025). What is in silico drug discovery?. Patsnap Synapse. [Link]

  • Al-Warhi, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3456. [Link]

  • van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 36(22-23), 5558-5560. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Springer Nature Experiments. (n.d.). Molecular Modeling Techniques and In-Silico Drug Discovery. [Link]

  • ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • Royal Society of Chemistry. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. Digital Discovery, 2(6), 1779-1790. [Link]

  • Wang, L., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9905. [Link]

  • Centre For Human Specific Research. (2024). In Silico Approaches. [Link]

  • Union.ai. (2025). Simulating Protein-Ligand Complexes using Open Source tools. [Link]

  • GitHub Pages. (n.d.). Overview of the Common Force Fields. [Link]

  • Wang, E., et al. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 8, 725606. [Link]

  • Xie, W., et al. (2021). Polarizable force fields for biomolecular simulations: Recent advances and applications. Journal of Chemical Physics, 155(18), 180901. [Link]

  • Deganutti, G., & Moro, S. (2021). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?. Future Medicinal Chemistry, 13(12), 1045-1048. [Link]

  • Figshare. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. [Link]

  • Dawood, R. S., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2469-2481. [Link]

  • Semantic Scholar. (n.d.). Molecular Dynamics Simulation of Protein and Protein–Ligand Complexes. [Link]

  • HITS gGmbH. (2021). HITS-MCM/MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints. [Link]

  • LAMMPS Documentation. (n.d.). CHARMM, AMBER, COMPASS, DREIDING, and OPLS force fields. [Link]

  • Agrawal, K., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835-2844. [Link]

  • Kashefolgheta, S., et al. (2021). A cross-solvation matrix to compare the performance of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies. Physical Chemistry Chemical Physics, 23(22), 12726-12743. [Link]

  • Mayne, C. G., et al. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry, 34(32), 2757-2770. [Link]

  • Fischer, S., et al. (2002). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 83(4), 1741-1753. [Link]

  • Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule. [Link]

  • University of Basel. (n.d.). Protein-Ligand Interactions. [Link]

  • Zhang, C., et al. (2013). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry, 5(10), 1057-1083. [Link]

  • TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Parametrization of small molecules. SimBac. [Link]

  • ResearchGate. (n.d.). The AMBER, CHARMM, OPLS, and GROMOS atomistic force fields... [Scientific Diagram]. [Link]

  • Schrödinger. (2026). Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • Schrödinger. (2022). Computational chemistry applications. [Link]

  • ResearchGate. (2013). Which software best suits molecular docking and computation chemistry?. [Link]

  • Journal of Pharmaceutical Sciences and Computational Chemistry. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. [Link]

  • Souza, P. C. T., et al. (2025). Fast parameterization of Martini3 models for fragments and small molecules. bioRxiv. [Link]

  • Southampton ePrints. (n.d.). ParaMol: A Package for Parametrization of Molecular Mechanics Force Fields. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of 4-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Methylsulfonyl)methyl)piperidine is a piperidine-containing compound with a sulfone functional group, a scaffold of increasing interest in medicinal chemistry. Understanding its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical products. This technical guide provides a comprehensive overview of the intrinsic stability of this compound, delineates its potential degradation pathways under various stress conditions, and presents detailed methodologies for a robust stability-indicating analysis. Drawing upon established knowledge of piperidine and sulfone chemistry, this document serves as an essential resource for researchers and drug development professionals.

Introduction: Chemical Profile and Significance

This compound hydrochloride is a white solid with the linear formula C₇H₁₆ClNO₂S.[1][2][3] The molecule incorporates a saturated heterocyclic piperidine ring and a methylsulfonyl (sulfone) group. The piperidine moiety is a common structural feature in many pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as basicity and lipophilicity. The sulfone group is known for its chemical stability and its capacity to act as a hydrogen bond acceptor, which can influence a molecule's solubility and metabolic profile.[4] Given these characteristics, a thorough understanding of the molecule's stability is a critical component of its development as a potential therapeutic agent or intermediate.

Predicted Stability Profile

Based on the known chemistry of its constituent functional groups, this compound is anticipated to exhibit a generally stable profile. The sulfone group is notably resistant to hydrolysis and reduction.[4] However, the piperidine ring, particularly the nitrogen atom and the adjacent methylene groups, presents potential sites for degradation, especially under oxidative and photolytic stress.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.[5] The following sections outline the predicted degradation pathways for this compound under standard stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The sulfone group is generally stable to hydrolysis.[4] The piperidine ring is also expected to be largely stable under hydrolytic stress. However, extreme pH and elevated temperatures could potentially induce ring-opening or other unforeseen reactions. A piperine-based compound demonstrated stability to acid and base, suggesting the piperidine ring itself is robust.[6]

Oxidative Degradation

Oxidative conditions are predicted to be the most significant factor in the degradation of this compound. The primary sites of oxidation are the piperidine nitrogen and the carbon atoms alpha to the nitrogen.

  • N-Oxidation: The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, which could lead to the formation of an N-oxide.

  • C-H Abstraction: Oxidative stress, particularly through radical mechanisms (e.g., initiated by hydroxyl radicals), can lead to the abstraction of a hydrogen atom from the carbon atoms adjacent to the nitrogen (C2 and C6 positions) or the nitrogen itself.[7][8][9][10][11] This can initiate a cascade of reactions, including the formation of imines (e.g., 4-((methylsulfonyl)methyl)-2,3,4,5-tetrahydropyridine) and potentially ring-opening products.[9][10]

  • N-Nitrosation: In the presence of nitrous acid, N-nitrosation to form 1-nitroso-4-((methylsulfonyl)methyl)piperidine is a plausible degradation pathway.[7][8][9][10][11]

Photolytic Degradation

Photolytic degradation pathways often involve radical intermediates. Similar to oxidative degradation, photolysis is expected to primarily affect the piperidine ring. The absorption of UV light can lead to the formation of excited states, which can then undergo hydrogen abstraction or other photochemical reactions. Studies on piperidine have shown that photo-oxidation can lead to the formation of products such as 1-nitropiperidine and 1-nitrosopiperidine.[7][8][9][10][11]

Thermal Degradation

The sulfone functional group is known for its high thermal stability.[12] Therefore, significant degradation of this compound under thermal stress (in the absence of oxygen) is not anticipated. Any observed degradation would likely be an acceleration of other degradation pathways for which the activation energy is overcome at elevated temperatures.

Proposed Stability Testing Program

A comprehensive forced degradation study should be conducted to confirm these predicted pathways and to identify any unknown degradation products.

Experimental Protocols

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 days.To assess the stability of the molecule to acidic conditions. Elevated temperature is used to accelerate any potential slow degradation.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 days.To evaluate the stability in alkaline environments. While the sulfone and piperidine moieties are generally stable, this will confirm their robustness.
Oxidation 3% H₂O₂ at room temperature for up to 7 days.To investigate susceptibility to oxidative degradation. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.To determine if the molecule is light-sensitive.
Thermal Degradation Dry heat at 80°C for up to 7 days.To assess the intrinsic thermal stability of the molecule in the solid state.

Diagram 1: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DrugSubstance This compound Dissolution Dissolve in appropriate solvent (e.g., Water/Methanol) DrugSubstance->Dissolution Photo Photolysis (ICH Q1B) DrugSubstance->Photo Thermal Thermal (80°C, solid) DrugSubstance->Thermal Acid Acid Hydrolysis (0.1M HCl, 60°C) Dissolution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Dissolution->Base Oxidation Oxidation (3% H2O2, RT) Dissolution->Oxidation HPLC_DAD Stability-Indicating HPLC-DAD/CAD Acid->HPLC_DAD Base->HPLC_DAD Oxidation->HPLC_DAD Photo->HPLC_DAD Thermal->HPLC_DAD LC_MS LC-MS/MS for Degradant Identification HPLC_DAD->LC_MS Characterize Degradation Peaks

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Due to the lack of a strong UV chromophore in this compound, a standard UV detector may not provide sufficient sensitivity.[7] Therefore, alternative detection methods should be considered.

Recommended HPLC Method:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent such as heptafluorobutyric acid (HFBA) may be necessary to achieve adequate retention and separation.[7]

  • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for universal detection of non-chromophoric compounds.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[7]

LC-MS is an indispensable tool for the structural elucidation of degradation products.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the basic nature of the piperidine nitrogen.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) should be employed to study the fragmentation patterns of the parent compound and its degradation products. Characteristic fragmentation of the piperidine ring, such as alpha-cleavage and ring fission, can provide valuable structural information.[1][13]

Diagram 2: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation cluster_fragments Potential Fragments Parent This compound [M+H]⁺ AlphaCleavage α-Cleavage Loss of methylsulfonylmethyl radical Parent:f1->AlphaCleavage:f0 Fragmentation RingOpening Ring Opening Various acyclic fragments Parent:f1->RingOpening:f0 Fragmentation NeutralLoss Neutral Loss e.g., Loss of CH₂SO₂CH₃ Parent:f1->NeutralLoss:f0 Fragmentation

Sources

Technical Guide: Solubility Profile of 4-((Methylsulfonyl)methyl)piperidine

[1][2][3][4]

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of 4-((methylsulfonyl)methyl)piperidine (CAS: 320381-80-6 for the free base; often supplied as the Hydrochloride salt, CAS 597563-39-8).[1][2][3]

As a secondary amine coupled with a polar sulfone moiety, this compound represents a classic "amphiphilic building block" widely used in fragment-based drug discovery and lead optimization to introduce polarity without introducing hydrogen bond donors (HBD) at the sulfone site.[1][3][4][5] Understanding its solubility behavior is critical for:

  • Synthesis: Optimizing reaction concentrations and work-up extractions.

  • Purification: Selecting mobile phases for flash chromatography or preparative HPLC.

  • Biological Assays: Ensuring complete dissolution in DMSO stocks to avoid false negatives in screening.

Critical Distinction: Researchers must verify whether they are handling the Free Base (typically a viscous oil or low-melting solid) or the Hydrochloride Salt (a crystalline white solid), as their solubility profiles are inverted in organic/aqueous systems.[1][3][4]

Physicochemical Profile & Solubility Mechanism[1][3][4][5]

To predict and manipulate solubility, we must first deconstruct the molecule's interactions with solvent systems.[3][4][5]

Structural Analysis

The molecule consists of two distinct domains:[1][3][5]

  • The Piperidine Ring (Basic Domain): A secondary amine (pKa ~11.0).[1][3][4] In neutral or acidic media (pH < 9), this nitrogen is protonated, drastically increasing aqueous solubility.[3][4][5] In basic media (pH > 12), it exists as the neutral free base, favoring organic solvents.[3][4][5]

  • The Sulfone Tail (Polar Domain): The

    
     group is a strong hydrogen bond acceptor (HBA) with a high dipole moment.[1][3][4] Unlike the amine, it does not ionize but remains polar across the pH scale.[3][4][5] This moiety imparts significant solubility in polar aprotic solvents (DMSO, DMF) and moderate water solubility even to the free base.[1][3][4][5]
    
Predicted Properties Table[1][2][3][4][5]
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 177.27 g/mol (Free Base)213.73 g/mol (HCl Salt)Small molecule; kinetics of dissolution will be fast.[1][2][3][4]
LogP (Octanol/Water) -0.8 to -0.1 (Predicted)Hydrophilic. Prefers polar solvents.[1][2][3][4] Unlikely to dissolve in Hexane/Heptane.[1][3][4][5]
pKa (Piperidine NH) ~10.8 - 11.2pH-Switchable. Solubility is highly pH-dependent.[1][2][3][4][5]
H-Bond Donors 1 (NH)Moderate interaction with protic solvents.[1][2][3][4]
H-Bond Acceptors 3 (NH + 2 Sulfone Oxygens)Strong interaction with water and alcohols.[1][2][3][4]

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on the compound form.

Solubility Class Table
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Notes
Aqueous Water (pH 7)Moderate (10-50 mg/mL)*High (>100 mg/mL)Salt is preferred for aqueous stock solutions.[1][2][3][4]
0.1 M HClHigh (Forms salt)High Ideal for dissolving free base for assays.[3][4]
0.1 M NaOHLow (<1 mg/mL)Low (Converts to base)Used to precipitate free base during workup.[1][3][4]
Polar Aprotic DMSOHigh (>100 mg/mL)High (>100 mg/mL)Universal solvent for bioassay stocks (typically 10-20 mM).[1][4]
DMF / DMAcHigh High Alternative reaction solvents.[4][5]
AcetonitrileHigh Moderate Good for HPLC mobile phases.[4][5]
Polar Protic Methanol / EthanolHigh High Excellent for recrystallization or transfer.[4][5]
Chlorinated DCM / ChloroformHigh Low/Insoluble Key Extraction Solvent. Used to extract Free Base from basic water.[4][5]
Non-Polar Hexane / HeptaneInsoluble Insoluble Used as an "anti-solvent" to crash out the product.[4][5]
Diethyl EtherLow Insoluble Used to wash the salt filter cake.[4][5]

*Note: The free base has higher water solubility than typical lipophilic amines due to the hydrophilic sulfone group.[3][5]

Mechanistic Diagram: pH-Dependent Solubility Switch

The following diagram illustrates how pH manipulation alters the solvation shell, allowing the chemist to move the molecule between aqueous and organic phases.[1][3][5]

SolubilitySwitchcluster_acidAcidic Medium (pH < 9)cluster_baseBasic Medium (pH > 11)SaltProtonated Cation(R2-NH2+)Highly PolarWaterWater Soluble(High)Salt->WaterFavoredBaseNeutral Free Base(R2-NH)Moderate PolaritySalt->BaseAdd NaOH(Deprotonation)Base->SaltAdd HCl(Protonation)OrganicDCM/EtOAc Soluble(High)Base->OrganicFavored

Caption: The "Solubility Switch" mechanism. Manipulating pH drives the equilibrium between the water-soluble cation and the organic-soluble neutral species, a critical tactic for purification.[1][2][3][5]

Experimental Protocols

As specific quantitative data for this intermediate may vary by batch (purity/polymorph), the following protocols are the "Gold Standard" for internal validation.

Protocol A: Visual Solubility Screen (Qualitative)

Objective: Rapidly determine if a solvent is suitable for synthesis or transfer.[1][3][4] Time: 15 Minutes.

  • Weigh: Place ~10 mg of the substance into a clear 4 mL glass vial.

  • Aliquot: Add solvent in 100 µL increments (starting volume).

  • Agitate: Vortex for 30 seconds after each addition.

  • Observe: Check for clarity against a black background.

    • Soluble: Clear solution, no particulates.[3][4][5]

    • Sparingly Soluble: Cloudy or requires heating.[1][3][4][5]

    • Insoluble: Solid remains at bottom.[1][3][4][5]

  • Calculate: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL (High).[1][3][4][5] If it requires 1 mL, solubility is ~10 mg/mL (Moderate).[1][3][4][5]

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact solubility (mg/mL) for formulation or critical assays. Time: 24 Hours.

  • Saturation: Add excess solid (e.g., 50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until mass is constant.[1][3][4][5]

  • Calculation:

    
    
    
Workflow Diagram: Solubility Determination

WorkflowStartStart: Solubility AssessmentChoiceIs exact value needed?Start->ChoiceVisualRun Protocol A(Visual Screen)Choice->VisualNo (Synthesis)GravimetricRun Protocol B(Gravimetric)Choice->GravimetricYes (Assay/Formulation)VisualResultResult: High/Mod/Low(Action: Proceed with Synthesis)Visual->VisualResultGravResultResult: Exact mg/mL(Action: Formulation/Assay)Gravimetric->GravResult

Caption: Decision tree for selecting the appropriate solubility determination protocol based on research needs.

Applications & Handling Insights

Storage and Stability[1][2][3]
  • Hygroscopicity: The HCl salt is likely hygroscopic.[3][4][5] Store in a desiccator at -20°C. If the white powder turns into a sticky gum, it has absorbed atmospheric water.[3][5] It can be re-dried under high vacuum.[1][3][4][5]

  • DMSO Stocks: Solutions in DMSO are stable at -20°C for months.[1][2][3][4][5] Avoid repeated freeze-thaw cycles which can precipitate the compound if moisture enters the vial.[1][2][3][4][5]

Common Pitfalls in Drug Discovery[1][2][3][5]
  • The "Oil" Trap: The free base may separate as an oil rather than a solid during aqueous workup.[3][4][5] If this happens, do not filter![1][3][5] Extract with DCM.[1][3][4][5]

  • Assay Crash-out: When diluting a DMSO stock (e.g., 10 mM) into aqueous assay buffer, the free base may precipitate if the buffer pH is > 8.[1][3][5] Ensure the final concentration is below the aqueous solubility limit (typically <100 µM for assays).[1][3][4][5]

References

  • PubChem. 4-(Methylsulfonylmethylsulfonyl)piperidine (Compound Summary). National Library of Medicine.[1][3][4][5] [Link][1][3][4]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][4][5] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1][2][3][4] (General reference for solubility principles in drug design).

hazards and safety precautions for 4-((methylsulfonyl)methyl)piperidine hydrochloride

[1]

Executive Safety Summary

This compound hydrochloride is a functionalized piperidine derivative commonly employed as a building block in the synthesis of pharmaceutical agents (e.g., JAK inhibitors, GPCR ligands).[1] As a hydrochloride salt, it presents specific handling challenges related to hygroscopicity and dust generation.[1] While classified as a Warning level hazard (Irritant/Harmful), its primary operational risks stem from inhalation of fine particulates during weighing and potential mucosal damage upon contact.[1]

Critical Directive: Treat as a potent respiratory sensitizer and irritant.[1] All solid-phase manipulations must occur within a certified chemical fume hood or powder containment enclosure.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterData
Chemical Name This compound hydrochloride
CAS Number 597563-39-8
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.73 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][3]
Stability Hygroscopic; stable under recommended storage but incompatible with strong oxidizing agents and strong bases.[1]

Hazard Identification & Mechanistic Analysis[1][8][10][11]

The safety profile is governed by the compound's acidity (hydrochloride salt) and the biological activity of the piperidine moiety.[1]

GHS Classification (Regulation (EC) No 1272/2008)[8][10]
Hazard CodeStatementMechanistic Insight
H302 Harmful if swallowedPiperidine derivatives can modulate neurological targets; systemic toxicity upon ingestion is a baseline risk.[1][2]
H315 Causes skin irritationAcidic nature of the HCl salt upon moisture contact (sweat/mucosa) leads to localized dermatitis.[1]
H319 Causes serious eye irritationHigh solubility allows rapid dissolution in tear film, creating an acidic micro-environment damaging to the cornea.[1]
H335 May cause respiratory irritationInhalation of dust triggers inflammation of the upper respiratory tract; chronic exposure may lead to sensitization.[1]

Risk Management & Exposure Control

Effective safety relies on a hierarchy of controls. The following workflow illustrates the decision logic for selecting appropriate barriers based on the experimental state.

Visualization: Safety Decision Matrix

SafetyMatrixStartExperimental TaskStateCheckPhysical State?Start->StateCheckSolidSolid Handling(Weighing/Transfer)StateCheck->Solid Powder/CrystalSolutionSolution Phase(Reaction/Workup)StateCheck->Solution DissolvedControl2Engineering Control:Powder Containment Hoodor Static-Dissipative Balance EnclosureSolid->Control2 Primary BarrierControl1Engineering Control:Chemical Fume Hood(Face Velocity > 0.5 m/s)Solution->Control1 Primary BarrierPPE_LiquidPPE: Chemical Splash Goggles,Nitrile Gloves (0.11mm min), Lab CoatControl1->PPE_Liquid Secondary BarrierPPE_SolidPPE: N95/P3 Respirator (if open bench),Nitrile Gloves (Double), Safety GogglesControl2->PPE_Solid Secondary Barrier

Caption: Decision matrix for selecting engineering controls and PPE based on the physical state of the compound.

Personal Protective Equipment (PPE) Standards
  • Respiratory: If handling >100 mg outside a hood, use a NIOSH-approved N95 or CEN P3 respirator.[1]

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[1] Break-through time is generally excellent for solid salts, but change immediately upon contamination.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of airborne dust entering the eye.[1]

Operational Protocols

Storage and Stability[8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The HCl salt is hygroscopic .[1] Store under an inert atmosphere (Argon or Nitrogen) if possible, or ensure the container is tightly sealed with Parafilm/electrical tape to prevent moisture ingress.[1]

  • Segregation: Keep away from strong bases (which liberate the free amine) and strong oxidizers.[1]

Weighing and Transfer SOP

Objective: Prevent inhalation exposure and cross-contamination.[1]

  • Preparation: Decontaminate the balance area.[1] Place a static-dissipative mat if available.[1]

  • Transfer: Open the source container only inside the fume hood.

  • Weighing: Use a pre-tared vial. Do not return excess material to the stock container to avoid introducing moisture.[1]

  • Cleanup: Wipe the exterior of the stock container and the balance area with a damp tissue (water/ethanol) to capture invisible dust residues.[1] Dispose of the tissue as solid hazardous waste.[1]

Reaction Safety (Synthesis Context)

When using this compound as a nucleophile or building block:

  • Neutralization: If the reaction requires the free base, adding a base (e.g., Triethylamine, Carbonate) will generate the free amine in situ.[1] This process is generally exothermic.[1] Add base slowly at 0°C to control heat evolution.

  • Solvent Choice: Avoid protic solvents if the subsequent step involves moisture-sensitive reagents.[1] DCM or DMF are common compatible solvents.[1]

Emergency Response Procedures

Visualization: Emergency Response Logic

EmergencyResponseIncidentIncident DetectedTypeType of Incident?Incident->TypeSpillSolid SpillType->SpillExposurePersonal ExposureType->ExposureSpillAction1. Dampen with wet paper towel (prevent dust)2. Scoop into waste container3. Clean area with soap/waterSpill->SpillActionEyeContactEye ContactExposure->EyeContactSkinContactSkin ContactExposure->SkinContactEyeActionFlush with water for 15 mins(Lift eyelids)Seek Medical AttentionEyeContact->EyeActionSkinActionRemove contaminated clothingWash with soap/waterMonitor for irritationSkinContact->SkinAction

Caption: Step-by-step logic flow for responding to spills or personnel exposure incidents.

Specific First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[1][3][4][5] If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Eye Contact: Critical: The acidic nature causes immediate pain.[1] Flush continuously for 15 minutes. Do not rub eyes.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the potential for aspiration of the irritant salt.[1] Call a poison control center.

Fire Fighting
  • Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][6][7]

  • Hazards: Emits toxic fumes under fire conditions, including Hydrogen Chloride (HCl) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .[1] Firefighters must wear self-contained breathing apparatus (SCBA).[1]

Waste Disposal

  • Classification: Hazardous Chemical Waste.[1]

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx and HCl).

  • Do Not: Flush into surface water or sanitary sewer systems.[1]

References

  • Sigma-Aldrich. (2024).[1][8][9] Safety Data Sheet: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride. Retrieved from [1][10][11]

  • BLD Pharm. (2024).[1] Product Safety Information: this compound hydrochloride.[1][11] Retrieved from

  • Fluorochem. (2024).[1][8][9] Safety Data Sheet: 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Retrieved from

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Piperidine derivatives hazard classification. Retrieved from

Methodological & Application

Application Note: Protocols for the N-Alkylation of 4-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the N-alkylation of 4-((methylsulfonyl)methyl)piperidine, a valuable scaffold in medicinal chemistry. Saturated N-alkyl heterocycles are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3] The strategic modification of the piperidine nitrogen allows for the fine-tuning of a compound's physicochemical and pharmacological properties, including potency, selectivity, and metabolic stability. We present two robust and widely applicable protocols: the highly efficient and selective reductive amination pathway and the classical direct alkylation with alkyl halides. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step instructions, and includes a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

Strategic Overview of N-Alkylation Methodologies

The functionalization of the secondary amine in this compound can be approached through several synthetic strategies. The choice of method depends on the desired alkyl substituent, the availability of starting materials (aldehyde/ketone vs. alkyl halide), and the desired level of control over the reaction.

  • Reductive Amination: This is often the preferred method in modern medicinal chemistry for its high efficiency, excellent functional group tolerance, and superior control in preventing over-alkylation.[4][5][6] The reaction proceeds in a one-pot fashion, first through the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is mild enough not to reduce the starting aldehyde or ketone, thus minimizing side reactions.[6][7]

  • Direct Alkylation: This classical SN2 approach involves the direct reaction of the piperidine nitrogen with an alkyl halide.[9] While straightforward, this method requires a base to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt its nucleophilic activity.[10] A significant drawback is the potential for over-alkylation, where the newly formed tertiary amine product competes with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt byproduct.[9][10] This can often be mitigated by the slow addition of the alkyl halide to an excess of the amine.[10]

Visualizing the Synthetic Pathways

The two primary synthetic routes for the N-alkylation of this compound are illustrated below.

G cluster_paths start This compound reagents1 1. Aldehyde or Ketone (R1(C=O)R2) 2. Reducing Agent (e.g., NaBH(OAc)₃) reagents2 Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) start->reagents2 prod N-Alkyl-4-((methylsulfonyl)methyl)piperidine reagents1->prod Reductive Amination G A 1. Dissolve Piperidine in Anhydrous DCM B 2. Add Aldehyde/Ketone (Stir 30-60 min) A->B C 3. Add NaBH(OAc)₃ (Stir 12-24h) B->C D 4. Monitor by TLC or LC-MS C->D D->C Incomplete E 5. Quench with sat. aq. NaHCO₃ D->E Complete F 6. Extract with DCM E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Product H->I

Sources

Application Note: 4-((Methylsulfonyl)methyl)piperidine in Drug Design & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 4-((methylsulfonyl)methyl)piperidine has emerged as a "privileged structure," particularly in the development of G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119) and ion channel modulators. Its value lies in the unique physicochemical properties of the (methylsulfonyl)methyl tail:

  • Metabolic Stability: The sulfone moiety (

    
    ) is highly resistant to oxidative metabolism compared to sulfides or sulfoxides, and the methylene linker prevents the electronic deactivation of the piperidine nitrogen seen in direct sulfonamides.
    
  • Solubility Enhancement: The sulfone group is a strong hydrogen bond acceptor, significantly lowering LogD and improving aqueous solubility compared to alkyl bioisosteres (e.g., tert-butyl or isopropyl groups).

  • hERG Avoidance: Unlike basic lipophilic tails, the polar sulfone group often reduces affinity for the hERG potassium channel, a critical safety parameter in early drug discovery.

This guide provides a comprehensive technical analysis of this building block, including synthesis, coupling protocols, and structural design strategies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataNotes
IUPAC Name 4-(Methanesulfonylmethyl)piperidine hydrochlorideOften supplied as HCl salt
CAS Number 597563-39-8 Free base CAS: N/A (often in situ)
Molecular Formula

MW: 213.72 g/mol (Salt)
pKa (Calc.) ~10.6 (Piperidine NH)Slightly lower than 4-methylpiperidine (11.[1][2]2) due to mild inductive effect of sulfone.
LogP (Calc.) -0.8 to -0.5Highly polar compared to 4-ethylpiperidine.
H-Bond Acceptors 2 (Sulfone Oxygens)Strong dipoles.
H-Bond Donors 1 (Amine NH)Available for coupling.
Structural Distinction

It is critical to distinguish this building block from 4-(methylsulfonyl)piperidine (CAS 479611-96-6). The presence of the methylene linker (


) in the title compound interrupts the electron-withdrawing effect of the sulfone on the piperidine ring, maintaining the basicity and nucleophilicity of the secondary amine.

Preparation of the Building Block

For researchers unable to source the commercial material, the following validated synthesis route ensures high purity.

Mechanism: Nucleophilic displacement of a mesylate by sodium methanesulfinate.

  • Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3]

  • Activation: React with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C to form the mesylate.
    
  • Displacement:

    • Reagents: Sodium methanesulfinate (

      
      , 1.5 eq).
      
    • Solvent: DMF (Dry).

    • Conditions: Heat to 80°C for 4–6 hours.

    • Note: The sulfinate anion is an ambident nucleophile, but S-alkylation is favored in polar aprotic solvents like DMF, yielding the desired sulfone.

  • Deprotection: Treat with 4N HCl in Dioxane to yield This compound hydrochloride .

Application Protocols

Protocol A: Coupling (Heteroarylation)

Primary application for GPR119 agonists and Kinase inhibitors.

Objective: Couple the piperidine to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine, 2-fluoropyridine).

Materials:

  • Aryl Halide (1.0 eq)

  • This compound HCl (1.2 eq)

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMSO or NMP (for difficult substrates), Acetonitrile (for reactive ones)

Step-by-Step:

  • Dissolution: Dissolve the aryl halide in DMSO (0.2 M concentration).

  • Addition: Add the piperidine salt followed immediately by the base.

  • Reaction:

    • Standard: Stir at 80–100°C for 2–12 hours.

    • Microwave: 120°C for 20 minutes (high throughput).

  • Workup: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/IPA (3:1) to ensure the polar sulfone is recovered.

  • Purification: Flash chromatography. Tip: The sulfone makes the product polar; use a gradient of 0–10% MeOH in DCM.

Protocol B: Reductive Amination

Used for attaching the block to aliphatic chains or benzyl groups.

Materials:

  • Aldehyde/Ketone (1.0 eq)

  • This compound HCl (1.1 eq)

  • Reductant:

    
     (1.5 eq)
    
  • Base:

    
     (1.0 eq) to neutralize the HCl salt
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Mix amine, aldehyde, and

    
     in DCE. Stir for 30 mins at Room Temp.
    
  • Reduction: Add

    
     in one portion.
    
  • Quench: Stir overnight. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM.

  • Note: If using the HCl salt, the initial neutralization is crucial for imine formation.

Case Study: GPR119 Agonist Design

Visualizing the logic of selecting this building block over others.

The following diagram illustrates the synthesis and SAR (Structure-Activity Relationship) logic used in the discovery of GPR119 agonists for Type 2 Diabetes.

GPR119_Design Start Lead Compound (Lipophilic Tail) Problem Issues: 1. High LogP (>4.5) 2. Poor Solubility 3. hERG Liability Start->Problem Analysis Strategy Strategy: Polar Bioisostere Replacement Problem->Strategy MedChem Logic Block Building Block: This compound Strategy->Block Selection Synthesis Coupling Reaction (S_NAr with Chloropyrimidine) Block->Synthesis Input Result Optimized Agonist (e.g., GSK-Related Analogs) Synthesis->Result Product Benefits Outcome: 1. LogP lowered by ~1.5 units 2. Improved Metabolic Stability 3. Clean hERG Profile Result->Benefits Validation

Figure 1: Strategic incorporation of the sulfone-piperidine moiety to optimize physicochemical properties in drug discovery.

Advanced Utility: -Sulfone Lithiation

For complex synthesis only.

The methylene protons adjacent to the sulfone (


) are weakly acidic (

in DMSO).
  • Protocol: Protection of the piperidine nitrogen (e.g., N-Boc) allows for lithiation using n-BuLi at -78°C.[4]

  • Electrophiles: The resulting carbanion can be trapped with alkyl halides or aldehydes, allowing for the creation of branched tails (e.g., gem-dimethyl analogs) to further modulate steric bulk.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: The HCl salt is a stable solid but hygroscopic. Store in a desiccator.

  • Reactivity: The sulfone group is generally inert to standard acids, bases, and reducing agents (like

    
    ), but strong reducing agents (e.g., 
    
    
    
    ) can reduce the sulfone to a sulfide or cleave the C-S bond under forcing conditions.

References

  • GPR119 Agonist Discovery: Semple, G., et al. "Discovery of the first potent and orally efficacious agonists of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry 51.19 (2008): 5951-5954. Link

  • Sulfone Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link

  • Synthesis of Piperidine Sulfones: Patent CN108017573B. "Process for preparing 4-methylenepiperidine or acid addition salt thereof." (Describes mesylate intermediates). Link

  • Palladium Catalyzed Arylation: Netherton, M. R., & Fu, G. C. "Air-Stable Palladium Catalysts for the Arylation of Secondary Amines." Angewandte Chemie International Edition 41.20 (2002): 3910-3912. Link

Sources

The Piperidine Scaffold: A Linchpin in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold."[1] This guide delves into the multifaceted applications of the piperidine motif in drug design, offering in-depth insights into its synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Versatility of the Piperidine Scaffold

The piperidine ring's utility in drug design stems from several key features. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned to optimize pharmacokinetic properties.[3] Furthermore, the piperidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, crucial for high-affinity binding to receptors and enzymes.[4][5] The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity.[6]

Therapeutic Applications of Piperidine-Containing Drugs

The piperidine scaffold is a cornerstone in the development of drugs across a wide spectrum of therapeutic areas.[7][8] Its structural versatility has allowed for the creation of potent and selective agents for various biological targets.

Central Nervous System (CNS) Disorders

Piperidine-based compounds are prominent in the treatment of CNS disorders. The antipsychotic drug Haloperidol and the opioid analgesic Fentanyl are classic examples where the piperidine core is essential for their pharmacological activity.[1][8] The stereochemistry of substituents on the piperidine ring can significantly impact the biological activity, with different stereoisomers often displaying unique receptor binding profiles.[1][9]

Key SAR Observations for Opioid Receptor Modulators:

  • 4-Position Substitution: A phenyl group or a related aromatic system at this position is often found in potent µ-opioid agonists.[1]

  • N-Substituent: The group attached to the piperidine nitrogen dramatically influences potency and selectivity. For instance, in the fentanyl series, an N-phenethyl group is optimal for µ-receptor affinity.[1]

Oncology

In the realm of oncology, the piperidine scaffold is a key component of numerous anticancer drugs that act through diverse mechanisms.[10][11] For example, some piperidine derivatives function as farnesyltransferase (FTase) inhibitors, a class of drugs that has shown clinical efficacy in treating human cancers.[12]

A notable example is the development of potent FTase inhibitors from a 5-nitropiperidin-2-one combinatorial library. Systematic medicinal chemistry efforts demonstrated that converting the piperidin-2-one core to a piperidine core resulted in a tenfold increase in potency.[12]

Infectious Diseases

Piperidine-containing molecules have also been successfully developed as potent antagonists for targets in infectious diseases, such as the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV-1 entry into host cells.[1]

General SAR Observations for CCR5 Antagonists:

  • Piperidine Core: The piperidine ring acts as a central scaffold to correctly orient the key pharmacophoric groups necessary for binding to the CCR5 receptor.[1]

Synthesis of Piperidine Scaffolds

A variety of synthetic strategies have been developed for the construction of piperidine rings, ranging from classical methods to modern catalytic approaches.

Reductive Amination

A common and versatile method for synthesizing substituted piperidines is the reductive amination of dicarbonyl compounds or their equivalents. This approach allows for the introduction of diversity at multiple positions of the piperidine ring.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for the synthesis of a wide array of heterocyclic compounds, including piperidines. This method involves the use of a ruthenium catalyst to cyclize a diene precursor.

Catalytic Hydrogenation of Pyridines

The hydrogenation of substituted pyridines is a direct and efficient route to piperidine derivatives.[2] This method often provides access to cis-substituted piperidines, which can then be epimerized to their trans-diastereomers if desired.[2]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Piperidine via Reductive Amination

This protocol describes a general procedure for the synthesis of an N-aryl-4,4-disubstituted piperidine.

Materials:

  • 1-Aryl-4-piperidone

  • Organometallic reagent (e.g., Grignard or organolithium reagent)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

  • Acetic acid

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve the 1-aryl-4-piperidone in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) and slowly add the organometallic reagent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

  • Dissolve the intermediate in a suitable solvent such as dichloromethane.

  • Add acetic acid followed by the reducing agent in portions.

  • Stir the reaction at room temperature until the dehydration and reduction are complete.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired substituted piperidine.

Causality: The choice of the organometallic reagent determines the substituent introduced at the 4-position. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial for the selective reduction of the iminium ion formed in situ without affecting other functional groups.

Protocol 2: HIV-1 Entry Inhibition Assay

This assay is used to determine the potency of a piperidine-containing compound as a CCR5 antagonist.[1]

Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry.[1]

Materials:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).[1]

  • HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic HIV-1 strain).[1]

  • Test compounds (piperidine derivatives).[1]

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds for a specified time (e.g., 1 hour).

  • Add the HIV-1 pseudovirus to the wells.

  • Incubate the plate for a period that allows for viral entry and gene expression (e.g., 48 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known CCR5 antagonist as a positive control and a vehicle control (DMSO) as a negative control is essential for validating the assay results.

Data Presentation

Table 1: Binding Affinities of Piperidine-Based Opioid Receptor Modulators [1]

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Morphine1-100--
Fentanyl1-100--
Meperidine>100--
Sufentanil<1--
Alfentanil1-100--

Table 2: Inhibitory Concentration (IC50) of Piperidine Derivatives as CCR5 Antagonists [1]

CompoundCCR5 IC50 (nM)
Maraviroc2.3
Aplaviroc0.6
Vicriviroc0.5

Visualizations

G cluster_synthesis General Synthesis of Piperidines cluster_application Therapeutic Applications Pyridine Pyridine cis_Piperidine cis_Piperidine Pyridine->cis_Piperidine Catalytic Hydrogenation trans_Piperidine trans_Piperidine cis_Piperidine->trans_Piperidine Epimerization Piperidine_Scaffold Piperidine Scaffold CNS_Drugs CNS_Drugs Piperidine_Scaffold->CNS_Drugs e.g., Haloperidol, Fentanyl Anticancer_Agents Anticancer_Agents Piperidine_Scaffold->Anticancer_Agents e.g., FTase Inhibitors Anti_Infectives Anti_Infectives Piperidine_Scaffold->Anti_Infectives e.g., CCR5 Antagonists

Caption: Overview of piperidine scaffold applications and synthesis.

G start Start: 1-Aryl-4-piperidone step1 Step 1: Reaction with Organometallic Reagent start->step1 intermediate Intermediate: Tertiary Alcohol step1->intermediate step2 Step 2: Reductive Amination intermediate->step2 product Product: N-Aryl-4,4- disubstituted Piperidine step2->product

Caption: Workflow for substituted piperidine synthesis.

G cluster_cell Host Cell Interaction HIV HIV-1 Virus CCR5 CCR5 Co-receptor HIV->CCR5 binds to CD4 CD4 Receptor HIV->CD4 binds to Viral_Entry Viral Entry CCR5->Viral_Entry facilitates CD4->CCR5 conformational change exposes Host_Cell Host Cell Membrane Piperidine_Drug Piperidine-based CCR5 Antagonist Piperidine_Drug->CCR5 blocks

Caption: Mechanism of HIV-1 entry and its inhibition.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new drugs.[13] Its favorable physicochemical and pharmacokinetic properties, coupled with the ability to be readily functionalized, ensure its continued prominence in medicinal chemistry.[3] A thorough understanding of the structure-activity relationships and synthetic methodologies associated with this privileged scaffold is essential for the successful development of the next generation of piperidine-containing therapeutics.

References

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-16).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. (2022-01-07).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate.
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023-10-03).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022-12-19).
  • Analogues of Piperidine for Drug Design - Enamine.
  • Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors - PubMed. (2005-12-15).
  • Piperidine synthesis - Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine-based drug discovery - ResearchGate.
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed.

Sources

Topic: Analytical Methods for the Quantification of 4-((methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-((methylsulfonyl)methyl)piperidine, a key heterocyclic building block in modern drug discovery. The inherent chemical properties of this compound, specifically its high polarity and lack of a significant UV-Vis chromophore, present unique analytical challenges. This document outlines three robust analytical methodologies tailored to address these challenges: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section provides the scientific rationale behind the method, a step-by-step experimental protocol, and expected performance characteristics. This guide is designed to equip researchers and quality control analysts with the necessary tools to implement accurate and reliable quantification of this compound in various matrices.

Introduction and Compound Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents.[1] this compound serves as a critical intermediate in the synthesis of more complex molecules. Its precise quantification is paramount for ensuring reaction yield, monitoring process impurities, establishing purity of final compounds, and conducting pharmacokinetic studies.

The primary analytical hurdle for this molecule is its structure. It lacks a chromophore, rendering standard HPLC-UV detection ineffective.[2] Furthermore, its polarity can lead to poor retention on traditional reversed-phase chromatography columns. Therefore, specialized analytical strategies are required. This document details methods that leverage universal detection, high-sensitivity mass spectrometry, and chemical derivatization to achieve robust and validated quantification.

Compound Properties:

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-[(Methylsulfonyl)methyl]piperidine[4]
CAS Number 597563-39-8 (for hydrochloride salt)[3][4]
Molecular Formula C₇H₁₅NO₂S[4]
Molecular Weight 177.27 g/mol (free base)Calculated
Structure

Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle and Rationale

For routine quality control and assay determination where the analyte concentration is relatively high, HPLC with a universal detector is a powerful and cost-effective choice. Since this compound lacks a UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are necessary.[2] CAD offers near-uniform response for non-volatile analytes irrespective of their chemical structure.

The challenge of retaining this polar compound on a C18 column is overcome by using an ion-pairing agent, such as heptafluorobutyric acid (HFBA). HFBA pairs with the basic piperidine nitrogen, forming a less polar, neutral complex that exhibits significantly improved retention on the reversed-phase column.[2]

Experimental Protocol: HPLC-CAD

This protocol is adapted from a validated method for a structurally similar compound, 4-methanesulfonyl-piperidine.[2]

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump and autosampler.

  • Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo).

  • Reversed-phase C18 column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).

  • HPLC grade acetonitrile, water, and heptafluorobutyric acid (HFBA).

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase 0.1% HFBA in Water:Acetonitrile (90:10, v/v)Isocratic elution is simple and robust. HFBA acts as an ion-pairing agent for analyte retention.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.[2]
Injection Vol. 10 µLCan be optimized based on concentration and sensitivity needs.
CAD Settings Nitrogen gas pressure: 35 psiThis is a typical setting; should be optimized for the specific instrument.[2]

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 10-200 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample (e.g., bulk drug substance) and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Inject the sample solutions. A quality control (QC) standard should be run periodically to verify system suitability.

  • Data Analysis: Construct a calibration curve by plotting the CAD peak area against the concentration of the standards. Use a linear or quadratic fit as appropriate. Determine the concentration of the analyte in the samples from the calibration curve.

Expected Performance & Data

The method should be validated for linearity, precision, and specificity according to ICH guidelines.

Typical Validation Parameters:

ParameterExpected Result
Linearity Range 10 - 200 µg/mL
Correlation Coeff. (r²) > 0.995
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Workflow Diagram

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Mobile Phase (0.1% HFBA in 90:10 Water:ACN) S1->S2 S3 Perform Serial Dilutions (for Standards) S2->S3 A1 Inject onto C18 Column S2->A1 Test Samples S3->A1 Calibration Standards A2 Isocratic Elution (1.0 mL/min, 40°C) A1->A2 A3 Charged Aerosol Detection (CAD, 35 psi N2) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification using HPLC with Charged Aerosol Detection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, making it ideal for bioanalytical studies (e.g., plasma pharmacokinetics) or for detecting trace-level impurities. The method combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.[5]

For this compound, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the basicity of the piperidine nitrogen, which is readily protonated to form the precursor ion [M+H]⁺.[5] Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion is isolated, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, filtering out noise from complex matrices.[6]

Experimental Protocol: LC-MS/MS

Instrumentation and Consumables:

  • UHPLC or HPLC system.

  • Tandem quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).

  • LC-MS grade acetonitrile, water, and formic acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass (e.g., a related piperidine analog) can be used.

LC-MS/MS Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes ionization for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minGradient elution ensures separation from matrix components and efficient column cleaning.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Ionization Mode ESI PositiveThe basic nitrogen is easily protonated.[5]
MRM Transitions Analyte: m/z 178.1 → 112.1 (Quantifier), 178.1 → 82.1 (Qualifier) IS: To be determined based on selectionPrecursor [M+H]⁺ is 177.1 + 1.0 = 178.1. Products are hypothetical based on common piperidine ring fragmentation.[5]
Source Temp. 500°CTypical setting to facilitate desolvation.

Procedure:

  • Stock & Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte and the Internal Standard (IS) in methanol. Create working standards by diluting the analyte stock and spiking a fixed concentration of the IS into the appropriate matrix (e.g., blank plasma, mobile phase).

  • Sample Preparation (for Plasma): To 50 µL of plasma sample, add 150 µL of acetonitrile containing the IS. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an HPLC vial for injection.

  • Analysis Sequence: Inject standards to establish the calibration curve, followed by samples and QCs.

  • Data Analysis: Plot the ratio of the analyte peak area to the IS peak area against concentration. Use a weighted (1/x or 1/x²) linear regression to determine the concentration in unknown samples.

Expected Performance & Data

Typical Bioanalytical Validation Parameters:

ParameterExpected Result
Linearity Range 0.5 - 500 ng/mL
Lower Limit of Quant. 0.5 ng/mL
Intra/Inter-day Precision < 15% RSD
Accuracy ±15% of nominal
Matrix Effect Monitored and within acceptable limits.
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma P2 Add 150 µL Acetonitrile with Internal Standard P1->P2 P3 Vortex & Centrifuge (Protein Precipitation) P2->P3 P4 Transfer Supernatant to Vial P3->P4 L1 Inject onto C18 Column P4->L1 L2 Gradient Elution L1->L2 L3 ESI+ Source L2->L3 L4 Tandem MS (MRM Mode) Q1: m/z 178.1 -> Q3: m/z 112.1 L3->L4 C1 Calculate Peak Area Ratios (Analyte / IS) L4->C1 C2 Generate Weighted (1/x²) Curve C1->C2 C3 Quantify Sample Concentration C2->C3

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] While this compound may have limited volatility due to its polar functional groups, its analysis by GC-MS can be achieved following a chemical derivatization step. Derivatization, such as acylation of the piperidine nitrogen, converts the polar N-H group into a less polar, more volatile amide, improving chromatographic peak shape and thermal stability.[1] Electron Ionization (EI) in MS creates reproducible fragmentation patterns that are useful for structural confirmation and quantification.

Experimental Protocol: GC-MS with Derivatization

Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector.

  • Mass selective detector (e.g., single quadrupole).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatizing reagent (e.g., Pentafluorobenzoyl chloride or Trifluoroacetic anhydride).

  • Organic solvent (e.g., Ethyl Acetate), and a mild base (e.g., triethylamine).

GC-MS Conditions:

ParameterSettingRationale
Injector Temp. 250°CEnsures complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minTemperature program to separate the analyte from solvent and byproducts.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy for reproducible fragmentation.
MS Scan Range m/z 50 - 500Covers the expected mass range of fragments.
Source Temp. 230°CStandard source temperature.

Procedure:

  • Standard/Sample Preparation: Prepare solutions of the analyte in a suitable organic solvent like ethyl acetate.

  • Derivatization: To 100 µL of the sample/standard solution, add 20 µL of triethylamine followed by 10 µL of a derivatizing reagent (e.g., trifluoroacetic anhydride). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature. The solution is now ready for injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Data Analysis: Quantification can be performed using Selected Ion Monitoring (SIM) for enhanced sensitivity or by extracting the ion chromatogram of a characteristic fragment from the full scan data. An external or internal standard method can be used.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing G1 Dissolve Sample/Standard in Ethyl Acetate G2 Add Base (TEA) and Derivatizing Agent (TFAA) G1->G2 G3 Heat at 60°C for 30 min G2->G3 M1 Inject 1 µL G3->M1 M2 Separation on DB-5ms Column (Temp Programmed) M1->M2 M3 Electron Ionization (EI) Source M2->M3 M4 Mass Analyzer (Full Scan or SIM Mode) M3->M4 T1 Extract Ion Chromatogram M4->T1 T2 Generate Calibration Curve T1->T2 T3 Quantify Sample Concentration T2->T3

Sources

HPLC method development for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development Strategies for Piperidine Derivatives

Executive Summary

Piperidine (


) and its derivatives represent a critical structural class in pharmaceutical chemistry, forming the pharmacophore of major therapeutics including Fentanyl, Donepezil, and Methylphenidate. However, their analysis presents two distinct chromatographic challenges:
  • Severe Peak Tailing: With a

    
     of approximately 11.2, piperidine moieties are positively charged at standard chromatographic pH levels, leading to strong secondary interactions with residual silanols on silica columns.
    
  • Detection Limitations: The saturated heterocyclic ring lacks a UV-active chromophore, rendering standard UV-Vis detection ineffective for non-functionalized piperidine starting materials.

This guide outlines two validated method development pathways: a High-pH "Neutralization" Strategy (recommended for modern hybrid columns) and a Low-pH "Ion-Suppression" Strategy (for traditional silica).[1]

Physicochemical Profiling & The Silanol Problem

Understanding the analyte's ionization state is the prerequisite for column selection.

  • The Analyte: Piperidine is a strong base. At pH 7.0, it is >99.9% protonated (

    
    ).[1]
    
  • The Column: Standard silica supports possess surface silanol groups (

    
    ) with a 
    
    
    
    range of 3.5–4.5. Above pH 4, these silanols ionize to
    
    
    .[1]
  • The Interaction: The cationic piperidine interacts electrostatically with the anionic silanol (Cation Exchange), causing kinetic lag (tailing) and irreversible adsorption.

Mechanism of Peak Tailing

The following diagram illustrates the "Cation Exchange" mechanism that must be suppressed.

SilanolInteraction cluster_legend Prevention Strategies Silica Silica Surface (Si-O⁻) Interaction Electrostatic Binding Silica->Interaction Analyte Piperidine (R-NH₂⁺) Analyte->Interaction Result Peak Tailing (As > 1.5) Interaction->Result Kinetic Lag Strat1 High pH (>10) De-protonate Analyte Strat2 Low pH (<3) Protonate Silanol

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic amines.[1]

Method Development Pathways

Pathway A: High pH Chromatography (The Modern Standard)

Best for: Retention of polar bases, MS sensitivity, and peak symmetry.

Modern hybrid-silica particles (e.g., Ethylene Bridged Hybrid) are stable up to pH 12.[1] By operating at pH 10.5–11.0, we suppress the ionization of the piperidine nitrogen (


). The neutral molecule interacts only via hydrophobic mechanisms, resulting in sharp, symmetrical peaks and increased retention on C18.

Protocol 1: High pH Ammonium Bicarbonate Method

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

    
     mm, 2.5 µm).[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Why this works: At pH 10.5, the piperidine is ~50% neutral. At pH 11.5, it is predominantly neutral. The neutral species has higher logD (distribution coefficient) than the ionized species, increasing retention on the hydrophobic C18 ligand while eliminating ionic attraction to the surface.

Pathway B: Low pH with Ion Pairing (The Traditional Approach)

Best for: Resolution of complex mixtures on standard silica; non-MS compatible detection.

If high-pH columns are unavailable, or if the molecule is unstable at high pH, use chaos-inducing additives or ion-pairing agents at low pH.[1]

Protocol 2: TFA/Chaotropic Method

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: TFA acts as an ion-pairing agent.[1][3] The trifluoroacetate anion (

    
    ) pairs with the protonated piperidine (
    
    
    
    ), forming a neutral, hydrophobic complex that retains well on C18.[1]
  • Warning: TFA suppresses ionization in LC-MS. For LC-MS at low pH, use 0.1% Formic Acid, though peak tailing may be worse than with TFA.[1]

Detection Strategies for Non-Chromophoric Piperidines

Simple piperidine derivatives often lack the conjugated


-systems required for UV detection.
Detection ModeSuitabilityLimit of Detection (LOD)Comment
UV (200-210 nm) PoorHigh µg/mLSubject to solvent cutoff interference.[1] Only works for derivatives with phenyl rings.
ELSD / CAD ExcellentLow ng/mLUniversal detection. Ideal for non-volatile piperidine salts.
LC-MS (ESI+) Superiorpg/mLPiperidines ionize easily (

).[1] Requires volatile buffers (Formate/Acetate/Bicarbonate).
Derivatization GoodLow ng/mLRequires pre-column reaction (see Protocol 3).[1]

Protocol 3: Pre-Column Derivatization (UV-Vis) Target: Secondary amine of the piperidine ring. Reagent: Tosyl Chloride (p-Toluenesulfonyl chloride).[1]

  • Preparation: Mix 100 µL sample (in borate buffer pH 9) + 100 µL Tosyl Chloride (2 mg/mL in Acetone).

  • Reaction: Incubate at 50°C for 30 mins.

  • Quench: Add 50 µL 1M HCl.

  • Analysis: Inject onto C18. Detect at 230 nm (Sulfonamide absorption).

Decision Tree for Method Development

MethodTree Start Start: Piperidine Derivative CheckChrom Does it have a Chromophore? Start->CheckChrom CheckMS Is MS Detection Available? CheckChrom->CheckMS No CheckCol Is High-pH Column Available? CheckChrom->CheckCol Yes CheckMS->CheckCol Yes (Use MS) Deriv Protocol 3: Derivatization (Tosyl-Cl) CheckMS->Deriv No (UV only) HighPH Protocol 1: pH 10.5 (NH4HCO3) CheckCol->HighPH Yes (Hybrid Silica) LowPH_TFA Protocol 2: Low pH (TFA) CheckCol->LowPH_TFA No (Std Silica, UV) LowPH_Formic Low pH (Formic Acid) Accept minor tailing CheckCol->LowPH_Formic No (Std Silica, MS)

Figure 2: Strategic decision tree for selecting the optimal mobile phase and detection mode.

References

  • Agilent Technologies. (2014). Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.[4][5] Application Note 5991-4711EN.[1] Link

  • Waters Corporation. (2009). Effect of pH on LC-MS Analysis of Amines. Application Note 720000718EN. Link

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • BenchChem. (2025).[6] HPLC-UV Analysis of Piperidine-Containing Compounds: Derivatization Protocols.Link[1]

  • Phenomenex. (2020). High pH Stability of HPLC Sorbents for Basic Analytes.[4][7][8] Technical Note TN-1224.[1] Link

Sources

Application Note: Large-Scale Synthesis of 4-((Methylsulfonyl)methyl)piperidine Hydrochloride

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-((methylsulfonyl)methyl)piperidine hydrochloride . This compound is a critical building block in medicinal chemistry, frequently utilized in the development of JAK inhibitors, GPCR ligands, and other heterocyclic pharmaceutical candidates.

While early academic routes often utilized the oxidation of sulfides (which incurs significant olfactory and safety challenges on a kilogram scale), this guide presents a Nucleophilic Sulfinate Displacement Strategy . This route offers superior atom economy, safety profiles, and purification efficiency (avoiding chromatography) suitable for multi-kilogram production.[1]

Key Process Metrics
ParameterSpecification
Overall Yield 75–82% (3 Steps)
Final Purity (HPLC) >98.5% (a/a)
Scale Suitability 100 g to 10 kg
Critical Quality Attribute Control of O-alkylation impurity (<0.5%)

Strategic Process Analysis

Retrosynthetic Logic

The synthesis is designed to avoid the use of odorous thiols (methanethiol) and hazardous oxidants (m-CPBA or high-concentration peroxides).[1] Instead, we utilize the high nucleophilicity of the sulfinate anion (

1
  • Step 1 (Activation): Conversion of N-Boc-4-hydroxymethylpiperidine to a mesylate.[1]

  • Step 2 (C-S Bond Formation): Displacement of the mesylate with Sodium Methanesulfinate (

    
    ).[1]
    
  • Step 3 (Deprotection): Acidic removal of the Boc group to yield the stable hydrochloride salt.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for process control.

SyntheticRoutecluster_0Step 1: Activationcluster_1Step 2: SubstitutionSMN-Boc-4-hydroxymethylpiperidineINT1Intermediate 1(Mesylate)SM->INT1INT2Intermediate 2(Boc-Sulfone)INT1->INT2PRODTarget Product(HCl Salt)INT2->PRODR1MsCl, Et3NDCM, 0°CR2MeSO2NaDMF, 80°CR3HCl / IPA40°C

Figure 1: Synthetic pathway utilizing the sulfinate displacement strategy to avoid sulfide oxidation.[1]

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a reactive mesylate leaving group.[1] Reaction:

  • Setup: Charge a 5 L reactor with N-Boc-4-hydroxymethylpiperidine (500 g, 2.32 mol) and Dichloromethane (DCM) (2.5 L).

  • Cooling: Cool the solution to 0–5°C under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (353 g, 3.48 mol, 1.5 eq) via addition funnel, maintaining internal temperature <10°C.

  • Activation: Dropwise add Methanesulfonyl Chloride (MsCl) (292 g, 2.55 mol, 1.1 eq) over 60 minutes.

    • Caution: Exothermic reaction.[1] Control rate to keep temp <10°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1]

  • Workup:

    • Quench with water (1.5 L).[1] Separate phases.

    • Wash organic phase with 1M Citric Acid (1 L) to remove excess amine.[1]

    • Wash with saturated

      
       (1 L) and Brine (1 L).[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo to an off-white solid.
      
  • Yield: ~650 g (95%). Used directly in Step 2.

Step 2: Sulfonylation (The Critical Step)

Objective: Install the methylsulfonyl group via nucleophilic substitution.[1] Reaction:

Expert Insight: We select Sodium Methanesulfinate over methanethiol.[1] While sodium methanesulfinate is an ambident nucleophile (can react at O or S), reaction with primary alkyl mesylates in polar aprotic solvents (DMF) overwhelmingly favors S-alkylation (forming the sulfone) over O-alkylation (forming the sulfinate ester).[1]

  • Setup: Charge a 5 L reactor with Intermediate 1 (Mesylate) (650 g, 2.21 mol) and Sodium Methanesulfinate (338 g, 3.31 mol, 1.5 eq).

  • Solvent: Add DMF (2.0 L).[1]

    • Note: DMSO is an alternative but is harder to remove during workup.[1]

  • Heating: Heat the slurry to 80°C for 6–8 hours.

    • IPC (In-Process Control):[1] Monitor disappearance of Mesylate. If reaction stalls, add 0.1 eq NaI as a catalyst (Finkelstein condition).[1]

  • Quench & Crystallization:

    • Cool mixture to 20°C.

    • Slowly add Water (4.0 L) over 1 hour. The product will precipitate as a white solid.

    • Stir the slurry for 2 hours at 0–5°C.

  • Isolation: Filter the solid. Wash the cake with water (2 x 500 mL) to remove residual DMF and salts.

  • Drying: Vacuum oven at 45°C for 12 hours.

  • Yield: ~520 g (85%).

  • Purity: >98% (HPLC).

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Dissolution: Dissolve Intermediate 2 (Boc-Sulfone) (520 g, 1.87 mol) in Isopropanol (IPA) (1.5 L) at 40°C.

  • Acidification: Slowly add 5-6N HCl in IPA (or Dioxane) (935 mL, ~3 eq).

    • Observation: Gas evolution (

      
      , isobutylene) and mild exotherm.[1]
      
  • Reaction: Stir at 40°C for 3 hours, then cool to room temperature. The product will crystallize as a thick slurry.

  • Isolation: Filter the white solid under

    
    .
    
    • Hygroscopicity Warning: The HCl salt can be hygroscopic. Minimize exposure to humid air.[1]

  • Washing: Wash cake with cold IPA (500 mL) followed by MTBE (500 mL) to remove residual acidity.

  • Drying: Vacuum oven at 50°C with

    
     trap.
    
  • Final Yield: ~360–380 g (90-95% for this step).

Analytical Controls & Specifications

Specification Sheet
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (D2O)Conforms to structure
Purity HPLC (210 nm)≥ 98.0%
Sulfinate Ester Impurity HPLC≤ 0.5%
Residual Solvent GC-HSDMF < 880 ppm, IPA < 5000 ppm
Water Content Karl Fischer≤ 2.0%
Troubleshooting Guide

Issue: Low yield in Step 2 (Sulfonylation).

  • Cause: Incomplete displacement or decomposition of mesylate.

  • Solution: Ensure DMF is dry. Add 10 mol% Sodium Iodide (NaI) to convert the mesylate to the more reactive iodide in situ.[1]

Issue: Product is sticky/oily in Step 3.

  • Cause: Excess water or residual DMF.[1]

  • Solution: Triturate the oil with Ethanol/Ethyl Acetate (1:[1]4) to induce crystallization.[1] Ensure the Step 2 cake was thoroughly washed with water.

Safety & Handling (HSE)

  • Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive.[1] Causes severe burns.[1] Use only in a fume hood with proper PPE (face shield, chemically resistant gloves).[1]

  • Sodium Methanesulfinate: Generally low toxicity but fine dust can be irritating.[1]

  • Exotherms: The Boc deprotection generates gas (

    
    , Isobutylene).[1] Ensure the reactor is vented to a scrubber.
    

Process Logic Diagram

The following diagram details the operational flow and purification logic.

ProcessFlowStartStart: N-Boc-4-hydroxymethylpiperidineReact1Reaction: MsCl / Et3N / DCMStart->React1Workup1Workup: Acid/Base WashConcentrate to SolidReact1->Workup1React2Reaction: NaSO2Me / DMF80°C, 6hWorkup1->React2Mesylate IntermediateCryst2Crystallization: Add WaterFilter SolidReact2->Cryst2PrecipitationReact3Deprotection: HCl / IPACryst2->React3Boc-SulfoneFinalFinal Isolation:Filter & DryReact3->FinalHCl Salt

Figure 2: Operational workflow for the 3-step synthesis.

References

  • General Sulfone Synthesis via Sulfinates: Kim, D.-K., et al. "Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives."[1][2] Chemical Science, 2020, 11, 11589-11597.[1]

  • Piperidine Scale-Up Chemistry: Liu, Z., et al.[1][3] "A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride."[1][4] Organic Process Research & Development (Contextual reference for piperidine handling).

  • Product Characterization & Commercial Availability: Sigma-Aldrich Product Specification: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride (CAS 597563-39-8).[1]

  • Sulfinate Alkylation Methodology: Ju, Y., et al.[1][2][5] "A practical, rapid, and efficient microwave promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates."[1][5] Journal of Organic Chemistry, 2006, 71, 6697-6700.[1][5]

Application Notes & Protocols: The Utility of 4-Methylpiperidine in Modern Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: This document focuses on the application of 4-methylpiperidine in solid-phase peptide synthesis. While the initial query specified "4-((methylsulfonyl)methyl)piperidine," extensive literature review indicates that this compound is not a recognized or documented reagent for this application. In contrast, 4-methylpiperidine is a well-established and scientifically validated alternative to piperidine for Fmoc deprotection, aligning with the core intent of the topic.

Introduction: The Critical Role of Deprotection in Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant method for chemically synthesizing peptides for research, diagnostics, and therapeutic applications.[1][2][3] This cyclical process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[4] A critical step in each cycle is the selective removal of the Nα-Fmoc protecting group to liberate a free amine for the subsequent coupling reaction.

The efficiency of this deprotection step is paramount; incomplete Fmoc removal leads to deletion sequences, while undesirable side reactions can compromise the purity and yield of the final peptide.[1] For decades, piperidine has been the reagent of choice for this purpose. However, its status as a controlled substance in many regions presents significant logistical and administrative challenges for researchers and manufacturers.[2][5] This has driven the search for effective, non-controlled alternatives, with 4-methylpiperidine (4-MP) emerging as a leading candidate.[2][6]

This guide provides a comprehensive overview of 4-methylpiperidine, its mechanism of action, comparative performance data, and detailed protocols for its successful integration into both manual and automated SPPS workflows.

Core Principles: Mechanism of Fmoc Deprotection by 4-Methylpiperidine

The removal of the Fmoc group by a secondary amine base like 4-methylpiperidine proceeds through a well-understood two-step E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][5]

  • Proton Abstraction: The basic 4-methylpiperidine molecule abstracts the relatively acidic proton from the C9 position of the fluorenyl group.[1][2]

  • β-Elimination: This abstraction generates a resonance-stabilized carbanion. The unstable intermediate then undergoes a rapid β-elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) species, thereby liberating the N-terminal amine of the peptide.[2][5]

A crucial function of the secondary amine is to act as a scavenger for the liberated DBF.[2] 4-Methylpiperidine efficiently traps the electrophilic DBF through a Michael-type addition, forming a stable adduct.[2] This prevents the DBF from polymerizing or reacting with the newly deprotected N-terminal amine, which would otherwise lead to irreversible chain termination.[2][3]

Fmoc_Deprotection Mechanism of Fmoc Deprotection by 4-Methylpiperidine cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide->Carbanion + 4-MP 4MP 4-Methylpiperidine (Base) Protonated_4MP Protonated 4-MP 4MP->Protonated_4MP + H+ Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF_Adduct DBF-4MP Adduct (Stable) DBF->DBF_Adduct + 4-MP (Scavenger)

Caption: Fmoc deprotection workflow using 4-Methylpiperidine.

Performance & Scientific Validation

Multiple studies have demonstrated that 4-methylpiperidine is a highly effective substitute for piperidine in Fmoc SPPS, yielding peptides of comparable quality and quantity.

Comparative Analysis

Research directly comparing 4-methylpiperidine with piperidine has shown that it performs similarly across various peptide sequences, including those with different lengths and physicochemical properties.[2][6] In a simultaneous synthesis of the peptide RRWQWRMKKLG, the use of 20% 4-methylpiperidine in DMF resulted in a crude yield (70%) and purity profile nearly identical to that achieved with 20% piperidine in DMF (71% yield).[6] This interchangeability allows for its adoption in established protocols with minimal re-optimization.[1][2]

Parameter4-Methylpiperidine (4-MP)Piperidine (PP)Piperazine (PZ)Reference
Typical Concentration 20% (v/v) in DMF20% (v/v) in DMF10% (w/v) in DMF/EtOH[1]
pKa (25 °C) 10.7811.19.73[1]
Regulatory Status Not a controlled substanceControlled substanceNot a controlled substance[2][5]
Relative Performance Yield and purity are comparable to piperidine across various peptide sequences.[1][2][6]The historical gold standard for Fmoc deprotection.Can be less efficient at shorter deprotection times, especially with sterically hindered amino acids.[7]
"Green Chemistry" Applications

Recent advancements in sustainable "Green Chemistry" approaches to SPPS have also successfully incorporated 4-methylpiperidine.[8][9] An innovative "in situ" Fmoc removal strategy, which combines the coupling and deprotection steps to reduce solvent waste, has been validated using both piperidine and 4-methylpiperidine.[8][9] This demonstrates the reagent's compatibility with next-generation, environmentally conscious synthesis protocols.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of 4-methylpiperidine in standard Fmoc SPPS workflows.

Manual SPPS Protocol

This protocol is designed for a standard manual synthesis on a 0.1 mmol scale.

Reagents & Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide, 2-Chlorotrityl)

  • Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)

  • Coupling Reagents: HBTU/DIPEA or HATU/HOAt/DIPEA in DMF

  • Washing Solvent: High-purity DMF

  • Reaction vessel (e.g., fritted glass syringe)

  • Shaker or bubbler for agitation

  • Kaiser test kit for monitoring

SPPS_Cycle Start Start Cycle (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection 20% 4-MP in DMF (2 x 5-10 min) Start->Deprotection Wash_1 2. DMF Wash (5-7 times) Deprotection->Wash_1 Kaiser_Test 3. Kaiser Test (Confirm Free Amine) Wash_1->Kaiser_Test Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator) (1-4 hours) Kaiser_Test->Coupling If Positive (Blue) Wash_2 5. DMF Wash (3-5 times) Coupling->Wash_2 End End Cycle (Ready for next AA) Wash_2->End End->Deprotection Start Next Cycle

Caption: The iterative workflow of a single SPPS cycle.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% 4-methylpiperidine/DMF solution (approx. 10 mL per gram of resin).

    • Agitate the mixture for an initial 5 minutes, then drain.[4]

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10 minutes to ensure complete deprotection.[6]

  • Washing:

    • Drain the deprotection solution.

    • Thoroughly wash the resin with DMF (5-7 cycles). This step is critical to remove all traces of 4-methylpiperidine and the DBF-adduct, which can interfere with the subsequent coupling reaction.

  • Monitoring (Kaiser Test):

    • Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines.[4]

    • A positive result (blue/purple beads) indicates successful deprotection, and you may proceed to the coupling step.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with your chosen coupling reagents (e.g., HBTU/DIPEA).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.

  • Repeat Cycle: The resin is now ready for the next deprotection cycle. Repeat steps 2-6 for each amino acid in the sequence.

Automated SPPS Protocol Adjustments

4-Methylpiperidine can be used as a direct, drop-in replacement for piperidine on most automated peptide synthesizers.

  • Reagent Bottle: Prepare a 20% (v/v) solution of 4-methylpiperidine in high-purity DMF and connect it to the designated deprotection reagent line on the instrument.

  • Protocol Programming: In the synthesis protocol, ensure the deprotection step parameters are set appropriately. A standard method often involves two treatments with the deprotection reagent:

    • First treatment: 2-3 minutes

    • Second treatment: 7-10 minutes

  • Washes: Ensure the protocol includes a sufficient number of DMF washes (typically 5 or more) after the deprotection step to completely remove the reagent before the next coupling is initiated.

Conclusion

4-Methylpiperidine has proven to be a robust, reliable, and scientifically validated alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. Its performance is comparable to the traditional reagent in terms of reaction efficiency, peptide purity, and overall yield.[1][2][6] The primary advantage of 4-methylpiperidine lies in its status as a non-controlled substance, which simplifies procurement, storage, and compliance for research and manufacturing laboratories. Its successful implementation in both standard and advanced "green" SPPS protocols underscores its versatility and positions it as a key reagent for modern peptide science.

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.).
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing). (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.).
  • Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH - Benchchem. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2016, November 15).
  • Green Chemistry - In situ Fmoc removal. (n.d.).

Sources

Preparation of 4-((methylsulfonyl)methyl)piperidine Derivatives for Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the scalable synthesis, derivatization, and screening preparation of 4-((methylsulfonyl)methyl)piperidine (4-MMP) derivatives. As a pharmacophore, the 4-MMP scaffold offers a metabolically stable alternative to traditional sulfonamides and provides a critical dipole for hydrogen bonding in GPCR and kinase inhibitor campaigns. This document transitions from bulk core synthesis using a nucleophilic sulfinate displacement strategy—superior to oxidative sulfide routes—to high-throughput library formatting for biological assays.

Strategic Overview: The Scaffold Advantage

In modern drug discovery, the this compound moiety serves two distinct functions:

  • Metabolic Stability: Unlike thioethers (susceptible to S-oxidation) or esters (susceptible to hydrolysis), the methylene-sulfone linker is chemically inert and metabolically robust.

  • Dipole Orientation: The sulfone group (

    
    ) acts as a strong hydrogen bond acceptor. When tethered via a methylene group to the piperidine 4-position, it allows the sulfone to access binding pockets that direct aryl-sulfonamides cannot reach due to steric or geometric constraints.
    
Synthetic Route Selection
  • Legacy Route (Oxidative): Alkylation of 4-chloromethylpiperidine with sodium thiomethoxide (

    
    ) followed by oxidation (mCPBA or Oxone).
    
    • Drawback: Risk of N-oxidation and difficulty controlling partial oxidation (sulfoxide vs. sulfone).

  • Recommended Route (Displacement): Direct displacement of a mesylate/halide with sodium methanesulfinate (

    
    ).
    
    • Advantage:[1][2][3][4] Convergent, avoids strong oxidants, and yields the sulfone in a single step with higher purity.

Core Synthesis: this compound HCl[6]

Diagram 1: Synthetic Workflow (DOT)

G Start N-Boc-4-hydroxymethyl piperidine Step1 Activation (MsCl, TEA) Start->Step1 DCM, 0°C Inter1 Mesylate Intermediate Step1->Inter1 Step2 Sulfonylation (MeSO2Na, DMF) Inter1->Step2 90°C, 12h Inter2 N-Boc-Sulfone Precursor Step2->Inter2 Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 RT, 2h Final 4-((methylsulfonyl)methyl) piperidine HCl Step3->Final Precipitation

Caption: Convergent synthesis of the 4-MMP core via mesylate displacement, avoiding oxidative steps.

Protocol A: Bulk Preparation of the Core Scaffold

Scale: 100 mmol | Yield Target: >85% (3 steps)

Reagents & Materials
ReagentEquiv.[4][5][6]RoleCritical Attribute
N-Boc-4-hydroxymethylpiperidine1.0SMDry, free of water
Methanesulfonyl Chloride (MsCl)1.2ActivatorCorrosive, lachrymator
Triethylamine (TEA)1.5BaseDry over KOH
Sodium Methanesulfinate (

)
1.5NucleophileHygroscopic (Store in dessicator)
HCl (4M in Dioxane)5.0DeprotectionAnhydrous
Step-by-Step Procedure
  • Activation (Mesylation):

    • Dissolve N-Boc-4-hydroxymethylpiperidine (21.5 g, 100 mmol) in anhydrous DCM (200 mL). Cool to 0°C.

    • Add TEA (21 mL, 150 mmol).

    • Dropwise add MsCl (9.3 mL, 120 mmol) over 30 mins. Maintain temp < 5°C to prevent elimination side-products.

    • Stir 2h at RT. Quench with water, extract with DCM, and concentrate. Note: The mesylate is stable enough for the next step without column chromatography.

  • Sulfone Formation (The Critical Step):

    • Dissolve the crude mesylate in DMF (150 mL).

    • Add Sodium Methanesulfinate (15.3 g, 150 mmol).

    • Expert Tip: Add a catalytic amount of Sodium Iodide (0.1 eq) to accelerate the reaction via the Finkelstein mechanism (in situ iodination).

    • Heat to 90°C for 12–16 hours.

    • Workup: Pour into ice water (500 mL). The product often precipitates as a white solid. If not, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

    • QC Check: NMR should show a singlet at ~2.85 ppm (

      
      ).
      
  • Deprotection:

    • Dissolve the N-Boc sulfone in minimal 1,4-dioxane.

    • Add 4M HCl in dioxane (125 mL). Stir at RT for 2–3 hours.

    • Dilute with

      
       (300 mL) to force precipitation of the hydrochloride salt.
      
    • Filter the white solid under

      
      .
      
    • Storage: Store as the HCl salt at RT. The free base is hygroscopic and absorbs

      
       from air.
      

Library Derivatization for Screening

Once the core (HCl salt) is isolated, it serves as the amine building block for parallel synthesis.

Diagram 2: Parallel Library Logic

Library cluster_0 Diversity Inputs (R-X) Core 4-MMP HCl Salt Process Parallel Synthesis (96-well block) Core->Process Acids Carboxylic Acids (Amides) Acids->Process HATU/DIEA Sulfonyls Sulfonyl Chlorides (Sulfonamides) Sulfonyls->Process Pyridine/DCM Isocyanates Isocyanates (Ureas) Isocyanates->Process TEA/THF Scavenge Solid Phase Extraction (Polymer-supported Isocyanate) Process->Scavenge Remove excess electrophile Plate Assay Ready Plate (10mM DMSO) Scavenge->Plate

Caption: High-throughput parallel synthesis workflow for generating 4-MMP derivatives.

Protocol B: 96-Well Amide Coupling (General)

Target: 5–10 mg per well | Format: 96-well deep well block

  • Stock Prep:

    • Amine Stock: 0.2 M 4-MMP HCl in DMF containing 0.5 M DIEA (to neutralize the salt).

    • Acid Stock: 0.2 M Carboxylic Acids in DMA.

    • Coupling Agent: 0.2 M HATU in DMA.

  • Dispensing:

    • Add 100 µL Acid stock (20 µmol) to each well.

    • Add 100 µL HATU stock (20 µmol). Shake 5 mins for pre-activation.

    • Add 100 µL Amine stock (20 µmol).

  • Reaction & Purification:

    • Seal and shake at RT for 16h.

    • Scavenging: Add 50 mg polymer-supported isocyanate resin (to scavenge excess amine) and 50 mg polymer-supported carbonate (to neutralize acid). Shake 4h.

    • Filter into a pre-weighed receiving plate.

    • Evaporate solvent (Genevac or SpeedVac).

Compound Management: Screening Preparation

The physical properties of sulfones require specific handling during the transition from solid powder to assay-ready DMSO stocks.

Protocol C: DMSO Stock Generation & QC

Objective: Create 10 mM stocks free of precipitate for HTS.

  • Solubility Assessment:

    • 4-MMP derivatives are generally polar.

    • Solvent: Anhydrous DMSO (Grade: >99.9%, Water <0.1%).

    • Warning: Sulfones can act as hydrotropes but may precipitate if DMSO absorbs atmospheric water.

  • Dissolution Protocol:

    • Weigh compounds into Matrix™ or Micronic™ tubes.

    • Calculate DMSO volume for 10 mM concentration.

    • Add DMSO.[1][3][7] Vortex 2 mins.

    • Sonication: Sonicate for 10 mins at RT. Do not heat >40°C as this may degrade thermally labile amides, though the sulfone itself is stable.

  • Visual QC & Centrifugation:

    • Centrifuge plates at 1500 rpm for 2 mins to remove bubbles and pellet any undissolved salts.

    • Visual inspection: Solution must be clear.[3] Turbidity indicates insolubility or salt contamination (e.g., residual NaCl from synthesis).

  • Storage:

    • Short Term (<1 month): -20°C.[1]

    • Long Term: -80°C under dry nitrogen/argon.

    • Freeze/Thaw: Limit to <5 cycles. Precipitate often forms upon thawing; always vortex and centrifuge thawed plates before acoustic dispensing (Echo/Datastream).

Screening Limits
ParameterLimitReason
Final DMSO Conc.< 0.5% (v/v)Cell toxicity / Enzyme denaturation
Aqueous SolubilityModerateSulfone is polar, but lipophilic R-groups may limit solubility in assay buffer.
InterferenceLowSulfones are not PAINS (Pan-Assay Interference Compounds).

Troubleshooting & Expert Insights

Chemical Pitfalls[8][10][11]
  • Impurity: The "Bis-Sulfone": During the displacement step (Protocol A, Step 2), if the reaction is run too hot (>120°C) or with excess base, you may see elimination of the mesylate to an exocyclic alkene, which then undergoes Michael addition. Solution: Keep T < 95°C and strictly control stoichiometry.

  • Catalyst Poisoning: If using these derivatives in palladium-catalyzed cross-couplings later, the sulfone is generally safe, but residual sulfinate salts (starting material) are potent catalyst poisons. Ensure thorough aqueous washing (LiCl/Water) of the core scaffold.

Assay Artifacts
  • Precipitation in Buffer: When dispensing 10 mM DMSO stock into aqueous buffer (e.g., PBS), a "crash-out" effect is common if the compound is lipophilic.

    • Remediation:[1][8] Perform an intermediate dilution step (e.g., 10 mM

      
       1 mM in DMSO) before adding to the aqueous buffer to prevent kinetic precipitation.
      

References

  • Synthesis of Piperidine Sulfones

    • Patent: "Preparation method for 4-methylenepiperidine or acid addition salt thereof."[8][9] (CN108017573B).[10] Describes the mesylate displacement strategy and subsequent handling.

  • Sodium Methanesulfinate Reactivity

    • Zhang, Y., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021.
  • Compound Management & DMSO Handling

    • "Compound Handling Instructions." MedChemExpress (MCE)
  • Biological Relevance (JAK Inhibitors)

    • Examples of sulfone-piperidine scaffolds in Janus Kinase inhibitors. Journal of Medicinal Chemistry (General reference for scaffold utility).

Sources

Application Notes & Protocols: Synthesis of N-Aryl Piperidine Scaffolds via Reaction of 1-(Methylsulfonyl)piperidine-4-carbaldehyde with Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-(Methylsulfonyl)piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous approved drugs.[1][2] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The incorporation of a methylsulfonyl group at the 1-position of the piperidine ring offers significant advantages in drug design. This powerful electron-withdrawing group can modulate the basicity of the piperidine nitrogen, reduce lipophilicity to enhance solubility, and improve metabolic stability, making it a highly desirable feature for medicinal chemists.[3]

This guide provides a detailed exploration of the reaction between 1-(methylsulfonyl)piperidine-4-carbaldehyde and various aromatic amines. This reaction is a cornerstone for creating libraries of novel compounds, primarily through two key pathways: Schiff base formation and reductive amination. We will dissect the underlying mechanisms, provide validated, step-by-step protocols for each pathway, and discuss the applications of the resulting N-aryl piperidine derivatives in drug discovery.

Core Reaction Mechanisms: From Aldehyde to Amine

The reaction between 1-(methylsulfonyl)piperidine-4-carbaldehyde and an aromatic amine proceeds through an initial condensation to form an imine (or Schiff base), which can be isolated or reduced in situ to yield a stable secondary amine.

Mechanism I: Schiff Base (Imine) Formation

The formation of a Schiff base is a reversible condensation reaction. It begins with the nucleophilic attack of the primary aromatic amine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a proton transfer to form a neutral carbinolamine (hemiaminal) intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, facilitating the elimination of a water molecule to yield a resonance-stabilized iminium cation. Subsequent deprotonation results in the final, neutral imine product.[4] This reaction is often catalyzed by a few drops of a weak acid like glacial acetic acid to facilitate the dehydration step.[5]

G Reactants 1-(Methylsulfonyl)piperidine-4-carbaldehyde + Aromatic Amine Attack Nucleophilic Attack of Amine on Carbonyl Reactants->Attack Hemiaminal Hemiaminal Intermediate (Carbinolamine) Attack->Hemiaminal Protonation Protonation of -OH (Acid Catalyst) Hemiaminal->Protonation Dehydration Elimination of Water Protonation->Dehydration Iminium Iminium Cation Dehydration->Iminium Deprotonation Deprotonation Iminium->Deprotonation Product Schiff Base (Imine) Product Deprotonation->Product

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Mechanism II: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds and is one of the most common methods for synthesizing secondary amines.[6][7] The process can be performed in one pot, where the aldehyde and amine first form the iminium ion intermediate, which is then immediately reduced by a selective reducing agent present in the reaction mixture.[8]

The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose due to their mild nature and excellent selectivity.[8] This approach avoids the isolation of the often-unstable imine intermediate and prevents the common problem of over-alkylation seen in direct alkylation methods.[8]

Experimental Application Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. 1-(Methylsulfonyl)piperidine-4-carbaldehyde is classified as Acute Toxicant (Oral, Category 4).[9] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of N-Aryl-1-(1-(methylsulfonyl)piperidin-4-yl)methanimine (Schiff Base Formation)

This protocol describes a general procedure for the synthesis of a Schiff base from 1-(methylsulfonyl)piperidine-4-carbaldehyde and a substituted aniline.

Materials & Reagents:

  • 1-(Methylsulfonyl)piperidine-4-carbaldehyde (1.0 eq)

  • Substituted Aromatic Amine (e.g., Aniline, 4-fluoroaniline) (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(methylsulfonyl)piperidine-4-carbaldehyde (e.g., 1.91 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add the aromatic amine (10 mmol, 1.0 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The formation of a new, less polar spot indicates product formation.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates out. Collect the precipitate by vacuum filtration using a Buchner funnel.[5]

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.[10]

  • Characterization: Dry the purified product in a vacuum oven. Confirm the structure using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). The formation of the imine is confirmed by a characteristic C=N stretch in the IR spectrum (approx. 1600-1630 cm⁻¹) and a singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (δ 8.0-9.0 ppm).[4][5]

Protocol 2: Synthesis of N-Aryl-1-(methylsulfonyl)piperidin-4-yl)methanamine (One-Pot Reductive Amination)

This protocol outlines a direct, one-pot synthesis of a secondary amine, a common scaffold in pharmacologically active molecules.[11]

Materials & Reagents:

  • 1-(Methylsulfonyl)piperidine-4-carbaldehyde (1.0 eq)

  • Substituted Aromatic Amine (e.g., 2-chloroaniline) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-(methylsulfonyl)piperidine-4-carbaldehyde (e.g., 1.91 g, 10 mmol) and the aromatic amine (11 mmol, 1.1 eq). Dissolve the solids in 50 mL of anhydrous DCM.

  • Reducing Agent Addition: Stir the solution at room temperature for 20-30 minutes to allow for initial imine/iminium formation. Then, add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting aldehyde using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

  • Characterization: Confirm the structure of the final product by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Setup 1. Dissolve Aldehyde & Amine in Anhydrous DCM Reduce 2. Add NaBH(OAc)₃ Stir 12-24h at RT Setup->Reduce Quench 3. Quench with sat. NaHCO₃ Reduce->Quench Extract 4. Extract with DCM Quench->Extract Dry 5. Wash, Dry (Na₂SO₄), Concentrate Extract->Dry Purify 6. Column Chromatography Dry->Purify FinalProduct Pure Secondary Amine Product Purify->FinalProduct

Caption: Experimental Workflow for One-Pot Reductive Amination.

Summary of Reaction Conditions

The choice between synthesizing the Schiff base or the secondary amine depends on the desired final product. The following table summarizes typical conditions for each transformation.

Reaction TypeAromatic Amine ExampleSolventCatalyst / Reducing AgentTemperatureTypical TimeTypical Yield
Schiff Base Formation 4-chloroanilineEthanolGlacial Acetic AcidReflux (~78°C)3-5 hours70-95%[12]
Reductive Amination 3-methoxyanilineDCM or DCENaBH(OAc)₃Room Temp.12-24 hours65-90%

Applications in Medicinal Chemistry

The products derived from the reaction of 1-(methylsulfonyl)piperidine-4-carbaldehyde with aromatic amines are valuable intermediates and final compounds in drug discovery.

  • Antimicrobial Agents: Schiff bases incorporating the 1-(methylsulfonyl)piperidine moiety have demonstrated promising antimicrobial activity against various pathogenic microorganisms.[12]

  • Enzyme Inhibitors: The N-aryl piperidine core is a key pharmacophore in many enzyme inhibitors. For example, related N-arylpiperazine analogues have been developed as potent antagonists of the P2X7 receptor, which is implicated in inflammation.[11]

  • Scaffolds for Further Elaboration: The resulting secondary amines are versatile building blocks. The amine can be further functionalized, for instance, through acylation, sulfonylation, or alkylation, to rapidly generate a diverse library of compounds for structure-activity relationship (SAR) studies.

The methylsulfonyl group consistently contributes to favorable pharmacokinetic profiles, making these scaffolds particularly attractive for developing new therapeutic agents.[3]

References

  • Baraldi, P. G., et al. (2003). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. PubMed.
  • Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research. Available at: [Link]

  • El-ajaily, M. M., et al. (2016). Transition Metal Complexes of Sulfonamide Based Schiff Bases: PreparationCharacterization and Antibacterial Activity. Moroccan Journal of Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Matassini, C., et al. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Dudipala, V. R., et al. (2016). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2022). Synthesis of a new sulfadimidine Schiff base and their nano complexes as potential anti-COVID-19 and anti-cancer activity. PMC. Available at: [Link]

  • Ceylan, H., et al. (2025). Synthesis and Characterization of Sulfadiazine Derivative Schiff Base Ligand a. Dergipark. Available at: [Link]

Sources

protocol for introducing a methylsulfonylmethyl group to a piperidine ring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-((Methylsulfonyl)methyl)piperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a vast array of clinically approved pharmaceuticals.[1][2] Its conformational rigidity and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and modulating physicochemical properties.[3] The introduction of a methylsulfonylmethyl (mesylmethyl) group onto the piperidine nitrogen yields a moiety with significant potential in drug design. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, offering a means to improve solubility and target engagement without introducing labile metabolic sites. This document provides a detailed, field-tested protocol for the N-alkylation of piperidine with chloromethyl methyl sulfone, grounded in the principles of nucleophilic substitution. It includes a mechanistic rationale, a step-by-step experimental procedure, purification strategies, and troubleshooting insights for researchers in drug discovery and chemical synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic drugs, valued for its favorable pharmacokinetic properties and synthetic tractability.[4][5] The functionalization of the piperidine nitrogen is a primary strategy for tuning a molecule's biological activity, solubility, and metabolic stability.

The methylsulfonylmethyl group (-CH₂SO₂CH₃) is a particularly valuable substituent. Its key features include:

  • Polarity and H-Bonding: The sulfone group is highly polar and acts as a potent hydrogen bond acceptor, which can lead to improved aqueous solubility and stronger interactions with biological targets.

  • Metabolic Stability: Unlike many other functional groups, the sulfone moiety is exceptionally resistant to metabolic degradation, ensuring greater in vivo stability of the parent molecule.

  • Low Basicity: N-alkylation with the methylsulfonylmethyl group significantly reduces the basicity of the piperidine nitrogen, which can be advantageous for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reducing off-target effects associated with high basicity.

This protocol details a reliable and efficient method for the synthesis of 1-((methylsulfonyl)methyl)piperidine, a key building block for more complex molecular architectures.

Synthetic Strategy: S_N2 Alkylation

The most direct and widely applicable method for attaching the methylsulfonylmethyl group to a piperidine nitrogen is through a bimolecular nucleophilic substitution (S_N2) reaction.[6]

Mechanism Rationale: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the piperidine nitrogen onto the electrophilic methylene carbon of chloromethyl methyl sulfone. The potent electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–) significantly polarizes the C-Cl bond, making the carbon atom highly susceptible to nucleophilic attack.[7] The reaction is concerted: the N-C bond forms simultaneously as the C-Cl bond breaks, with the chloride ion acting as the leaving group.[8] A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting piperidine and driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) TS Transition State Piperidine->TS Nu Attack Sulfone Chloromethyl Methyl Sulfone (Electrophile) Sulfone->TS Product 1-((Methylsulfonyl)methyl)piperidine TS->Product HCl HCl Salt Salt (e.g., KCl + KHCO₃) Base Base (e.g., K₂CO₃) Base->Salt Neutralization

Caption: S_N2 reaction mechanism for N-alkylation of piperidine.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-((methylsulfonyl)methyl)piperidine on a 10 mmol scale.

Materials and Reagents:

  • Piperidine (0.85 g, 10 mmol, 1.0 eq)

  • Chloromethyl methyl sulfone (1.29 g, 10 mmol, 1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.07 g, 15 mmol, 1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN), 50 mL

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Eluent for chromatography: Dichloromethane (DCM) with 0-5% Methanol (MeOH) and a constant 0.5% Triethylamine (TEA).

Instrumentation:

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under an inert atmosphere of nitrogen, add piperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (50 mL).

    • Scientist's Note: The use of an anhydrous solvent and inert atmosphere is critical to prevent the reaction of the base with atmospheric water and CO₂, ensuring its full efficacy in neutralizing the generated HCl. Finely powdered K₂CO₃ provides a larger surface area, leading to a more efficient reaction.[9]

  • Reagent Addition: Stir the suspension vigorously for 10 minutes at room temperature. Add chloromethyl methyl sulfone (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and maintain stirring.

    • Scientist's Note: Moderate heating increases the reaction rate without promoting significant side reactions. The reaction can often be performed at room temperature, but it may require a longer duration (12-24 hours).[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 10% MeOH in DCM. The product should have a lower Rf than the starting piperidine. The reaction is typically complete within 4-6 hours at 60 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and KCl salts through a pad of celite, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Scientist's Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, typically as a pale yellow oil or solid.

Purification and Characterization

Purification: The crude product should be purified by flash column chromatography on silica gel.

  • Challenge: Basic amines like piperidine derivatives are known to interact strongly with the acidic silanol groups of silica gel, leading to significant peak tailing and poor separation.[10]

  • Solution: To mitigate this, the eluent must be basified. Add 0.5% triethylamine (TEA) or a similar non-nucleophilic base to the solvent system throughout the entire purification process. A typical gradient is from 100% DCM to 5% MeOH in DCM (+0.5% TEA).[10]

Characterization (Expected Results):

  • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the N-CH₂-S protons around δ 3.5-3.8 ppm and a singlet for the S-CH₃ protons around δ 2.8-3.0 ppm. The piperidine ring protons will appear as multiplets in the δ 1.5-2.8 ppm range.

  • ¹³C NMR (CDCl₃, 101 MHz): Key signals will include the N-CH₂-S carbon around δ 60-65 ppm, the S-CH₃ carbon around δ 40-45 ppm, and the piperidine carbons.

  • HRMS (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₇H₁₆NO₂S⁺) should be confirmed to within 5 ppm.

Summary and Workflow

Table 1: Reaction Parameter Summary
ParameterValue / ReagentRationale
Nucleophile Piperidine (1.0 eq)The secondary amine to be alkylated.
Electrophile Chloromethyl methyl sulfone (1.0 eq)Provides the methylsulfonylmethyl group.
Base K₂CO₃ (1.5 eq)Inexpensive, non-nucleophilic base to neutralize HCl.
Solvent Anhydrous AcetonitrilePolar aprotic solvent, solubilizes reactants well.
Temperature 60 °CAccelerates the S_N2 reaction rate.
Reaction Time 4-6 hoursTypical duration for completion with heating.
Expected Yield 75-90%Typical yield after chromatographic purification.
Experimental Workflow Diagram

Workflow A 1. Setup Add Piperidine, K₂CO₃, and CH₃CN to flask B 2. Addition Add Chloromethyl methyl sulfone A->B C 3. Reaction Heat to 60°C Monitor by TLC B->C D 4. Work-up Cool, Filter, Concentrate C->D E 5. Extraction Dissolve in DCM, Wash with NaHCO₃ & Brine D->E F 6. Drying Dry with Na₂SO₄, Filter, Concentrate E->F G 7. Purification Flash Chromatography (0.5% TEA in eluent) F->G H 8. Final Product Characterize via NMR, MS G->H

Caption: Step-by-step experimental workflow for synthesis and purification.

References

  • Barluenga, J., & Fananas, F. J. (2004). The Smiles and Related Rearrangements. Chemical Reviews, 104(1), 191-236.

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved February 19, 2026, from [Link]

  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • University of California, Davis. (n.d.). Nucleophilic Substitution Reactions. Chem 118A Lecture. [Link]

  • O'Donnell, J. A., & O'Grizek, M. C. (2018). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 74(38), 5095-5126. [Link]

  • Khairia, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Journal of Medicinal Chemistry, 57(23), 10257-10274. [Link]

  • Gomha, S. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116857. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with over 70 FDA-approved drugs transforming patient outcomes.[3] The success of these therapies hinges on the power and precision of organic synthesis. Synthetic chemistry provides the tools to not only construct these complex molecules but also to systematically modify them, fine-tuning their potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth overview of the primary synthetic strategies, key chemical reactions, and practical laboratory protocols employed in the discovery and development of novel kinase inhibitors. It is designed to bridge the gap between medicinal chemistry theory and practical application, offering field-proven insights for researchers at the forefront of drug discovery.

Part 1: Strategic Approaches to Kinase Inhibitor Synthesis

The path from a target kinase to a clinical candidate is a journey of molecular design and iterative synthesis. The strategy is rarely linear and often integrates several philosophical approaches to build molecules with optimal biological activity.

Structure-Based Drug Design (SBDD) Guided Synthesis

SBDD is a powerful paradigm that leverages the three-dimensional structure of the target kinase to guide the design of inhibitors.[4][5] By visualizing how a compound binds to the ATP-binding site or an allosteric pocket, chemists can make rational design decisions to improve affinity and selectivity.

The causality behind this approach is clear: understanding the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the protein allows for the precise, synthesis-driven modification of the molecule to maximize these interactions.[6][7] For example, if X-ray crystallography reveals a vacant hydrophobic pocket near the bound ligand, a synthetic chemist can append a corresponding lipophilic group (e.g., a phenyl or trifluoromethyl group) to the inhibitor scaffold to occupy that pocket, often leading to a significant increase in potency. The development of Imatinib, the first-in-class BCR-ABL inhibitor, was a landmark achievement for SBDD, demonstrating how structural insights can lead to breakthrough medicines.[4]

cluster_SBDD Structure-Based Drug Design (SBDD) Workflow Target_ID Identify Target Kinase Structure_Det Determine 3D Structure (X-ray, NMR, Cryo-EM) Target_ID->Structure_Det Obtain protein Virtual_Screen Computational Screening or Design Structure_Det->Virtual_Screen Structural data Synthesis Synthesize Hit Compound Virtual_Screen->Synthesis Design hypothesis Assay Biological Assay (IC50) Synthesis->Assay Test compound Co_Crystal Co-crystallize Inhibitor with Kinase Assay->Co_Crystal Potent hit Optimization Analyze Structure & Design Next Generation Co_Crystal->Optimization Inhibitor-bound structure Optimization->Synthesis Iterative Cycle Lead_Opt Lead Optimization Optimization->Lead_Opt

Caption: A typical workflow for Structure-Based Drug Design (SBDD).

Scaffold-Based Synthesis and Library Development

Many kinase inhibitors are built around a central heterocyclic "scaffold" that mimics the adenine ring of ATP, enabling it to anchor in the highly conserved hinge region of the kinase ATP-binding site.[8][9] Common scaffolds include quinazolines, pyrimidines, and indoles.[6][10]

Scaffold-based synthesis involves preparing a common core intermediate and then diversifying it at various positions to create a library of analogs.[11] This is an efficient strategy for exploring the Structure-Activity Relationship (SAR) around a core structure. The causality here is one of synthetic efficiency: by establishing a robust route to a central scaffold, chemists can rapidly generate dozens or even hundreds of related compounds by varying the peripheral substituents, which is far more efficient than devising a unique de novo synthesis for every new molecule.

cluster_Scaffold Scaffold-Based Synthesis Scaffold Common Scaffold (e.g., 2-Aminopyrimidine) Coupling Parallel Synthesis (e.g., Cross-Coupling) Scaffold->Coupling R1 R1 Substituents (A, B, C...) R1->Coupling R2 R2 Substituents (X, Y, Z...) R2->Coupling Library Diverse Library of Kinase Inhibitors Coupling->Library

Caption: Conceptual diagram of scaffold-based synthesis.

Fragment-Based Drug Discovery (FBDD) and Synthesis

FBDD starts with identifying very small molecules ("fragments," typically with a molecular weight < 300 Da) that bind weakly but efficiently to the target kinase.[12] These fragments are then optimized into more potent leads through two primary synthetic strategies:

  • Fragment Growing: A validated fragment hit is extended by adding new functional groups to engage with adjacent binding pockets.[13]

  • Fragment Linking: Two or more fragments that bind to different, nearby sites are connected via a synthetic linker to create a single, high-affinity molecule.

The challenge for organic synthesis in FBDD is often significant, requiring the development of precise and flexible synthetic routes to elaborate these small starting points.[14][15] The rationale is that by building up from small, efficient binders, one can explore chemical space more effectively and generate leads with better physicochemical properties than those often found through high-throughput screening of large molecules.[16]

Synthesis of Targeted Covalent Inhibitors

While most inhibitors bind reversibly, a growing class of drugs forms a permanent covalent bond with a specific amino acid residue (often a cysteine) in or near the active site.[17][18] This strategy can lead to enhanced potency and a prolonged duration of action, as the kinase is irreversibly inactivated.[19]

The synthesis of covalent inhibitors requires the incorporation of a mildly reactive electrophile, or "warhead," such as an acrylamide or a cyano-acrylamide group.[20] The key synthetic challenge is to fine-tune the reactivity of this warhead. It must be reactive enough to form a bond with the target residue but not so reactive that it indiscriminately modifies other proteins, which would lead to toxicity.[21]

Part 2: Foundational Synthetic Methodologies

A few robust and versatile reactions form the backbone of modern kinase inhibitor synthesis. Mastery of these methods is essential for any researcher in the field.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important class of reactions in medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[22]

  • Buchwald-Hartwig Amination: This reaction is the premier method for forming C-N bonds, typically coupling an aryl halide or triflate with an amine.[23] It is fundamental to the synthesis of nearly all kinase inhibitors that feature an aniline or related amino-heterocycle moiety, which is a common feature for hinge-binding.[24] The development of sophisticated phosphine ligands has been critical to expanding the scope and utility of this reaction.[25]

  • Suzuki-Miyaura Cross-Coupling: This reaction forms C-C bonds by coupling an organoboron species (boronic acid or ester) with a halide or triflate. It is frequently used to append aryl or heteroaryl groups to the core scaffold of an inhibitor, often to probe interactions in solvent-exposed regions of the ATP-binding site.

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Cross-Coupling
Bond Formed Carbon-Nitrogen (C-N)Carbon-Carbon (C-C)
Key Reactants Aryl/Heteroaryl Halide + AmineAryl/Heteroaryl Halide + Boronic Acid/Ester
Catalyst System Palladium Precatalyst + Phosphine LigandPalladium Catalyst + Base
Common Use Case Installation of the hinge-binding aniline moietyAddition of peripheral aryl/heteroaryl groups
Key Advantage The most reliable method for C(aryl)-N bond formation.High functional group tolerance; stable reagents.
Amide Bond Formation

Following cross-coupling reactions, amide bond formation is the second most utilized transformation in drug discovery.[26] It is frequently used to connect different fragments of a molecule or to install groups that can act as hydrogen bond donors or acceptors. Standard coupling reagents like HATU, HOBt, and EDC are routinely employed, though reaction conditions must often be optimized to accommodate complex and sensitive substrates.

Part 3: Case Study: Synthesis of Gefitinib (Iressa®)

Gefitinib is an FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, used to treat non-small-cell lung cancer.[27] Its synthesis exemplifies the application of the core reactions discussed above and highlights the strategic construction of a quinazoline-based scaffold. Multiple synthetic routes have been published; a convergent and scalable process is highlighted below.[28]

This route involves the preparation of a key cyanoaniline intermediate, which is then cyclized to form the quinazoline core in a reaction with a formamidine derivative.[28][29] This approach avoids some of the harsher conditions and protection/deprotection steps of earlier syntheses.[30]

  • Step 1: Preparation of the Side-Chain Precursor: Isovanillin is used as a starting material to construct the morpholino-propoxy side chain, which is crucial for solubility and potency.

  • Step 2: Aromatic Nitration and Reduction: A nitro group is introduced and subsequently reduced to an aniline, setting the stage for the quinazoline ring formation.

  • Step 3: Formamidine Formation: The aniline is reacted with dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive N,N-dimethyl formamidine intermediate.

  • Step 4: Cyclization and Aromatic Substitution: The key step involves reacting the formamidine intermediate with 3-chloro-4-fluoroaniline. This reaction proceeds via cyclization to form the quinazoline ring system and concomitant displacement of the dimethylamine group, directly yielding Gefitinib.

Part 4: Experimental Protocols

The following protocols are representative examples. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new chemical reaction. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol: Representative Buchwald-Hartwig C-N Cross-Coupling

Reaction: Coupling of 4-bromoanisole with aniline to form 4-methoxydiphenylamine.

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of nitrogen, add the anhydrous toluene via syringe. Follow with the 4-bromoanisole and then the aniline.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography.

Causality: The inert atmosphere prevents oxidative degradation of the Pd(0) catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. The bidentate Xantphos ligand stabilizes the palladium center and promotes the crucial reductive elimination step.

Protocol: Purification by Flash Column Chromatography

Objective: To purify the crude product from the protocol above.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • TLC plates, glass column, collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and run a TLC plate using a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to determine the separation conditions. The desired product spot should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure there are no air bubbles or cracks.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of a non-polar solvent and load directly.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Trustworthiness: This protocol is self-validating. The initial TLC analysis predicts the success of the column separation. Analyzing the collected fractions by TLC confirms which ones contain the pure product, ensuring a high-purity final sample. For more complex separations, a gradient elution (gradually increasing the polarity of the mobile phase) may be required.[31]

Protocol: Compound Characterization

Objective: To confirm the identity and purity of the synthesized compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the LC-MS system.

    • The output will provide a purity profile (from the LC chromatogram) and a mass spectrum. The observed mass (M+H)⁺ should match the calculated exact mass of the target molecule.[32]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, integration, and coupling patterns of the peaks in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, should be consistent with the structure of the desired product.

Conclusion and Future Directions

The synthesis of kinase inhibitors is a dynamic and evolving field. While foundational reactions like cross-coupling remain indispensable, new strategies are constantly emerging. The rise of Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's own machinery to degrade target kinases, presents new and complex synthetic challenges.[1] Similarly, the development of macrocyclic inhibitors to target shallow binding sites requires innovative macrocyclization strategies.[33][34] As our understanding of kinase biology deepens, the demand for novel, precisely engineered molecules will continue to grow, ensuring that organic synthesis remains at the heart of kinase inhibitor drug discovery.

References

A complete list of all sources cited in this guide can be found below.

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). Molecules. [Link]

  • Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (2019). ACS Omega. [Link]

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). Organic Process Research & Development. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). Molecules. [Link]

  • Synthesis of imatinib using greener solvents: a sustainable approach. (n.d.). RSC Publishing. [Link]

  • The structure-based design of ATP-site directed protein kinase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024). Molecules. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). RSC Publishing. [Link]

  • Synthesis of Imatinib Mesylate. (n.d.). CNKI. [Link]

  • Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method. (n.d.). PMC. [Link]

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Taylor & Francis Online. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Books. [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. (n.d.). Astex Pharmaceuticals. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • US8350029B2 - Process for the preparation of gefitinib. (n.d.).
  • Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. (2025). International Journal of Pharmaceutical and Clinical Analysis. [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination. (2019). ACS Publications. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (n.d.). Springer. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010). PubMed. [Link]

  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020. (n.d.). OUCI. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. [Link]

  • Video: Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing IEF Method. (2020). JoVE. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. [Link]

  • Innovative design and potential applications of covalent strategy in drug discovery. (2025). PubMed. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). PMC. [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (2022). MDPI. [Link]

  • Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]

  • Current Developments in Covalent Protein Kinase Inhibitors. (n.d.). CHIMIA. [Link]

  • Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). MDPI. [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016). BioProcess International. [Link]

  • Popularity of common reactions in the synthesis of pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Development of Small Macrocyclic Kinase Inhibitors. (2022). Taylor & Francis. [Link]

Sources

Application Notes and Protocols for the Development of GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the essential techniques and protocols for the successful identification and characterization of G protein-coupled receptor (GPCR) ligands. This document moves beyond a simple recitation of steps to provide a deeper understanding of the experimental choices and the establishment of self-validating systems for robust and reproducible results.

Introduction: The Enduring Importance of GPCRs in Drug Discovery

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in virtually all physiological processes.[1][2] Their involvement in a vast array of diseases has made them one of the most successful classes of drug targets, with approximately one-third to one-half of all marketed drugs acting on these receptors.[3] The discovery and development of novel GPCR ligands remain a cornerstone of modern pharmacology, offering the potential for new therapeutics with improved efficacy and safety profiles.

This guide is structured to provide a comprehensive workflow, from initial hit identification through to detailed pharmacological characterization, integrating both traditional and cutting-edge methodologies.

Section 1: Ligand Binding Assays - The First Step in Characterizing Interactions

Directly assessing the binding of a ligand to its receptor is a fundamental step in drug discovery. These assays provide crucial information on binding affinity (Kd), receptor density (Bmax), and the number of binding sites.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays have long been considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[4][5]

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand (e.g., 3H- or 125I-labeled)

  • Unlabeled ("cold") ligand for non-specific binding determination

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[6]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding: To each well, add a fixed amount of cell membrane preparation and increasing concentrations of the radioligand.[6]

  • Non-Specific Binding (NSB): In a parallel set of wells, add the same components as for total binding, but also include a high concentration of the corresponding unlabeled ligand to saturate the specific binding sites.[5][6]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[6]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the filter plates. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding against the radioligand concentration and fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Kd and Bmax values.[4]

Causality and Self-Validation:

  • Why use a high concentration of unlabeled ligand for NSB? This ensures that all specific binding sites are occupied by the unlabeled compound, so any remaining bound radioactivity is truly non-specific (e.g., binding to the filter or lipids).

  • Why is reaching equilibrium crucial? Accurate determination of Kd requires that the association and dissociation rates of the radioligand have reached a steady state.[4] This should be determined empirically for each new radioligand-receptor pair through kinetic experiments.

Fluorescence-Based Binding Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a safer and often more versatile alternative to radioligand binding.[2] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technique.

This protocol measures the ability of a test compound to displace a fluorescently labeled ligand from the GPCR.

Materials:

  • Cells or membranes expressing the GPCR tagged with a FRET donor (e.g., Europium cryptate).

  • A fluorescently labeled ligand (FRET acceptor, e.g., a red fluorophore).

  • Test compounds.

  • Assay buffer.

  • TR-FRET compatible microplate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add the tagged GPCR preparation.

  • Competition: Add serial dilutions of the test compound.

  • Fluorescent Ligand Addition: Add a fixed concentration of the fluorescently labeled ligand to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • TR-FRET Measurement: Read the plate using a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.

Causality and Self-Validation:

  • Why use TR-FRET? The time-resolved aspect of this technology minimizes background fluorescence from the sample and instrumentation, leading to a high signal-to-noise ratio.[7]

  • Controls: Include wells with no test compound (maximum signal) and wells with a high concentration of a known unlabeled ligand (minimum signal) to define the assay window.

Section 2: Functional Assays - Moving from Binding to Biological Response

Functional assays are essential for determining whether a ligand is an agonist, antagonist, or inverse agonist by measuring the downstream consequences of receptor activation.

Second Messenger Assays: Probing the Canonical G-Protein Pathways

The activation of GPCRs typically leads to changes in the intracellular concentration of second messengers like cyclic AMP (cAMP) and calcium (Ca2+).[8]

This competitive immunoassay measures changes in intracellular cAMP levels.

Materials:

  • Cells expressing the GPCR of interest.

  • cAMP standard.

  • cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) HTRF reagents.

  • Lysis buffer.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound (for agonists) or a fixed concentration of agonist in the presence of serial dilutions of the test compound (for antagonists).

  • Incubation: Incubate for a specified time to allow for cAMP production or inhibition.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.[9]

  • Incubation: Incubate for 1 hour at room temperature.[10]

  • HTRF Reading: Read the plate on an HTRF-compatible reader.[9]

  • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[11] Calculate the concentration of cAMP based on a standard curve and plot the results to determine EC50 or IC50 values.

Causality and Self-Validation:

  • Why a competitive immunoassay? This format allows for a sensitive and quantitative measurement of cAMP levels in a homogeneous, "add-and-read" format suitable for high-throughput screening (HTS).

  • Controls: Include a known agonist and antagonist as positive controls. Forskolin, a direct activator of adenylyl cyclase, can be used to elicit a maximal cAMP response.

This assay measures changes in intracellular calcium concentration using a fluorescent dye. It is particularly useful for Gq-coupled GPCRs.[2]

Materials:

  • Cells expressing the GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.[12]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution containing probenecid. Incubate for 1 hour at 37°C.[13][14]

  • Compound Addition and Measurement: Place the plate in the FLIPR instrument. The instrument will add the test compounds and immediately begin measuring the fluorescence intensity over time.[12]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine parameters such as peak fluorescence, time to peak, and area under the curve. Plot these values against compound concentration to determine EC50 values.

Causality and Self-Validation:

  • Why use a FLIPR? This instrument allows for the simultaneous addition of compounds and kinetic reading of fluorescence, which is critical for capturing the rapid kinetics of calcium release.[13]

  • Chimeric G-proteins: For GPCRs that do not naturally couple to Gq, chimeric G-proteins (e.g., Gαqi5) can be co-expressed to redirect the signaling pathway towards a calcium response, enabling the use of this robust assay format.[15]

Protein-Protein Interaction Assays: Visualizing Receptor Signaling Complexes

These assays directly measure the interaction of the activated GPCR with downstream signaling partners, such as β-arrestin or G-proteins.

BRET is a proximity-based assay that measures the interaction between two proteins in living cells.[16]

Materials:

  • Cells co-expressing the GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP).

  • BRET substrate (e.g., coelenterazine h).

  • BRET-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the co-transfected cells in a white, 96- or 384-well plate.

  • Compound Treatment: Add test compounds and incubate.

  • Substrate Addition: Add the BRET substrate to all wells.

  • BRET Measurement: Immediately read the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the recruitment of β-arrestin to the activated GPCR.

    • Plot the BRET ratio against compound concentration to determine the EC50.

Causality and Self-Validation:

  • Why BRET? BRET is a powerful tool for studying protein-protein interactions in real-time in living cells, providing a more direct measure of receptor activation than second messenger assays.[17]

  • Specificity Controls: To ensure the observed BRET signal is specific, perform control experiments with cells expressing only the donor-tagged GPCR or co-expressing the donor-tagged GPCR with an unrelated acceptor-tagged protein.[18]

Section 3: High-Throughput Screening (HTS) - Identifying Novel Ligands

HTS enables the rapid screening of large compound libraries to identify "hits" that modulate the activity of a target GPCR.[2][8] The assays described above, particularly the fluorescence- and luminescence-based formats, are well-suited for HTS due to their homogeneous nature and automation compatibility.

Workflow for a Typical HTS Campaign:

  • Assay Development and Optimization: Miniaturize the chosen assay (e.g., to a 1536-well format) and optimize conditions to ensure robustness and a good signal window.

  • Primary Screen: Screen the entire compound library at a single concentration.

  • Hit Confirmation: Re-test the initial "hits" to confirm their activity.

  • Dose-Response Analysis: Perform dose-response experiments on the confirmed hits to determine their potency (EC50 or IC50).

  • Secondary and Orthogonal Assays: Test the hits in different assay formats (e.g., a binding assay and a functional assay) to confirm their mechanism of action and rule out assay-specific artifacts.

Section 4: Structural and Computational Approaches - Rational Ligand Design

The increasing availability of GPCR crystal structures has ushered in an era of structure-based drug design.[19]

Homology Modeling

For GPCRs without an experimentally determined structure, homology modeling can be used to build a 3D model based on the known structure of a related GPCR.[20] This model can then be used for computational studies.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[19] This technique can be used to:

  • Virtual Screening: Screen large virtual libraries of compounds to identify those that are likely to bind to the target GPCR, thereby prioritizing compounds for experimental testing.[21][22]

  • Binding Mode Prediction: Understand how known ligands interact with the receptor at a molecular level, which can guide the design of more potent and selective analogs.

A Typical Virtual Screening Workflow:

  • Receptor Preparation: Prepare the 3D structure of the GPCR (either from crystallography or homology modeling), defining the binding site.[19]

  • Ligand Library Preparation: Prepare a library of 3D ligand structures.

  • Docking: Dock each ligand into the receptor's binding site using a docking program (e.g., AutoDock Vina, Glide).[22][23]

  • Scoring and Ranking: Score the docked poses to predict binding affinity and rank the ligands.

  • Visual Inspection and Selection: Visually inspect the top-ranking poses and select a diverse set of promising compounds for experimental validation.

Section 5: Advanced Concepts - Biased Agonism and Allosteric Modulation

Biased Agonism

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[24] The development of biased agonists holds the promise of creating drugs with improved therapeutic profiles and fewer side effects. The BRET and Tango assays are particularly useful for identifying and characterizing biased ligands.[24]

Allosteric Modulation

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. They can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand. Surface plasmon resonance (SPR) is a powerful label-free technique that can be used to detect the binding of both orthosteric and allosteric ligands.[3][25]

Data Presentation

Table 1: Comparison of Common GPCR Assays

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Radioligand Binding Measures direct binding of a radiolabeled ligandHigh sensitivity and specificity, quantitativeUse of radioactivity, requires separation of bound/freeMedium
TR-FRET Binding FRET between a tagged receptor and a fluorescent ligandNon-radioactive, homogeneous, high S/NRequires tagged receptor and fluorescent ligandHigh
cAMP Assay (HTRF) Competitive immunoassay for cAMPHomogeneous, sensitive, quantitativeIndirect measure of receptor activationHigh
Calcium Flux (FLIPR) Measures changes in intracellular Ca2+ with a fluorescent dyeRobust, kinetic data, good for Gq-coupled GPCRsIndirect, may require chimeric G-proteinsHigh
BRET (β-arrestin) Measures interaction between tagged GPCR and β-arrestinReal-time, live cells, direct measure of interactionRequires co-transfection, potential for steric hindranceHigh
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon bindingLabel-free, real-time kinetics, can detect allosteric modulatorsRequires purified receptor, lower throughputLow to Medium

Experimental Workflows and Signaling Pathways

GPCR_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger P_GPCR Phosphorylated GPCR GRK->P_GPCR Beta_Arrestin β-Arrestin P_GPCR->Beta_Arrestin Internalization Internalization/ Signaling Beta_Arrestin->Internalization

Caption: Canonical GPCR signaling pathways involving G-protein activation and β-arrestin recruitment.

HTS_Workflow Start Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Potent Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Leads

Caption: A typical workflow for a high-throughput screening (HTS) campaign for GPCR ligand discovery.

References

  • A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC. (n.d.). Retrieved from [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction - Frontiers. (n.d.). Retrieved from [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Retrieved from [Link]

  • Detection of β 2 -adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET) - PNAS. (n.d.). Retrieved from [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - Biochemistry. (2006, April 3). Retrieved from [Link]

  • Docking-based virtual screening for ligands of G protein-coupled receptors: not only crystal structures but also in silico models - NIH. (n.a.). Retrieved from [Link]

  • Efficiency of Homology Modeling Assisted Molecular Docking in G-protein Coupled Receptors - PubMed. (n.d.). Retrieved from [Link]

  • External GPCR sites — GPCRdb 1 documentation. (n.d.). Retrieved from [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (2012, May 1). Retrieved from [Link]

  • GPCR Solubilization and Quality Control - PubMed. (n.d.). Retrieved from [Link]

  • GPCR-radioligand binding assays - PubMed. (n.d.). Retrieved from [Link]

  • How to run a cAMP HTRF assay - YouTube. (2024, June 11). Retrieved from [Link]

  • Improving virtual screening of G protein-coupled receptors via ligand-directed modeling | PLOS Computational Biology - Research journals. (2017, November 13). Retrieved from [Link]

  • Introduction Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. (2025, August 6). Retrieved from [Link]

  • Performance of virtual screening against GPCR homology models: Impact of template selection and treatment of binding site plasticity | PLOS Computational Biology. (2020, March 13). Retrieved from [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). Retrieved from [Link]

  • pyGOMoDo: GPCRs modeling and docking with python - Forschungszentrum Jülich. (2023, March 27). Retrieved from [Link]

  • pyGOMoDo: GPCRs modeling and docking with python | Bioinformatics | Oxford Academic. (2023, May 15). Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (n.d.). Retrieved from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16). Retrieved from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - Discovery - the University of Dundee Research Portal. (2011, July 15). Retrieved from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - PMC. (2011, May 16). Retrieved from [Link]

  • Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?S - DiVA. (2022, January 28). Retrieved from [Link]

  • Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • Assay conditions for GPCR radioligand competition binding assays. - ResearchGate. (n.d.). Retrieved from [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living - Berthold Technologies. (n.d.). Retrieved from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (2020, October 5). Retrieved from [Link]

  • Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). (n.d.). Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay - Molecular Devices. (n.d.). Retrieved from [Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC. (n.d.). Retrieved from [Link]

  • FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Retrieved from [Link]

  • GPCR Screening Services - Creative Bioarray. (n.d.). Retrieved from [Link]

  • GPCR-Based Drug Discovery - 2024 Archive. (n.d.). Retrieved from [Link]

  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. (n.d.). Retrieved from [Link]

  • Hit Discovery for GPCRs: HTS or virtual screens? - YouTube. (2021, June 22). Retrieved from [Link]

  • Current time information in Bangalore, IN. (n.d.).

Sources

Application Note: A Robust Protocol for the Synthesis of Spiropiperidine Derivatives via Intramolecular Cyclization of 4-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiropiperidines represent a class of saturated heterocyclic scaffolds of immense interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture provides a unique framework for positioning pharmacophoric elements in chemical space, often leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2][3] This application note provides a detailed, field-tested protocol for the synthesis of spiropiperidine derivatives starting from the readily accessible 4-((methylsulfonyl)methyl)piperidine. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting. The core strategy involves a highly efficient intramolecular cyclization, leveraging the activating properties of the methylsulfonyl group to facilitate the key bond-forming step.

Introduction: The Strategic Value of Spiropiperidines

The piperidine ring is one ofthe most prevalent N-heterocyclic motifs in FDA-approved pharmaceuticals.[4] Incorporating this ring into a spirocyclic system, where two rings share a single carbon atom, introduces conformational rigidity and structural complexity. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for the precise orientation of substituents.[1] Consequently, spiropiperidine cores are found in a wide range of biologically active molecules, targeting diverse receptors and enzymes.[4][5][6]

The synthetic challenge lies in the efficient construction of the quaternary spirocenter. Numerous strategies have been developed, including dearomative spirocyclization, radical cyclization, and multi-component reactions.[4][7][8] This guide focuses on a classic yet powerful approach: the intramolecular alkylation of a sulfone-stabilized carbanion. The choice of this compound as the starting material is strategic; the methylsulfonyl (mesyl) group serves as an excellent activating group, acidifying the adjacent methylene protons and setting the stage for a clean and high-yielding cyclization.

Scientific Principles and Mechanistic Rationale

The synthetic strategy is executed in two primary stages: functionalization of the piperidine nitrogen to introduce the electrophilic partner, followed by a base-mediated intramolecular cyclization to form the spiro-ring.

The Role of the Methylsulfonyl Activating Group

The success of this synthesis hinges on the properties of the sulfone moiety (–SO₂–).

  • C-H Acidification: The sulfone is a powerful electron-withdrawing group. It significantly increases the acidity of the protons on the adjacent carbon (the α-carbon) through both inductive effects and resonance stabilization of the resulting conjugate base (carbanion). This allows for facile deprotonation using common, strong bases.

  • Nucleophile Generation: Upon deprotonation, a potent carbon-based nucleophile is formed. The intramolecular nature of the subsequent reaction ensures high effective molarity, driving the spirocyclization forward efficiently.

The Intramolecular Sₙ2 Cyclization

Once the precursor is synthesized and the carbanion is generated, it undergoes an intramolecular Sₙ2 reaction. The carbanion attacks the terminal electrophilic carbon of the N-alkyl chain, displacing a halide leaving group and forging the new carbon-carbon bond that closes the spiro-ring. The choice of the N-alkylating agent (e.g., 1,3-dibromopropane vs. 1,4-dibromobutane) directly dictates the size of the newly formed carbocyclic ring.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Spirocyclization A This compound C N-Alkylation Reaction (Mild Base, e.g., K₂CO₃) A->C B Dihaloalkane (e.g., Br(CH₂)nBr) B->C D N-Alkyl Piperidine Precursor (Purification via Chromatography) C->D E N-Alkyl Piperidine Precursor D->E Proceed to Cyclization F Spirocyclization Reaction (Strong Base, e.g., NaH) E->F G Crude Spiropiperidine Sulfone F->G H Final Product (Purification & Characterization) G->H

Caption: Overall workflow for spiropiperidine synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong bases (Sodium Hydride), which are flammable and react violently with water, and flammable solvents. All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Precursor - N-(3-bromopropyl)-4-((methylsulfonyl)methyl)piperidine

This protocol describes the synthesis of a precursor for forming a five-membered spiro-ring (spiro[4.5]decane core).

Materials:

  • This compound (1.0 eq)

  • 1,3-Dibromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, anhydrous acetonitrile (to make a ~0.2 M solution), and potassium carbonate.

  • Add 1,3-dibromopropane to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-bromopropyl)-4-((methylsulfonyl)methyl)piperidine as a colorless oil or white solid.

Protocol 2: Base-Mediated Intramolecular Spirocyclization

This protocol details the key C-C bond-forming step to create the spirocyclic core.

Materials:

  • N-(3-bromopropyl)-4-((methylsulfonyl)methyl)piperidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the sodium hydride dispersion.

  • Wash the NaH with anhydrous hexanes (3x) under an argon atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

  • Add anhydrous THF to the washed NaH to create a suspension (final concentration of substrate will be ~0.1 M). Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-(3-bromopropyl)-4-((methylsulfonyl)methyl)piperidine precursor in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the stirring NaH suspension at 0 °C over 15-20 minutes. Effervescence (H₂ gas evolution) should be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by flash column chromatography or recrystallization to yield the final spiropiperidine sulfone product.

The mechanistic pathway for the crucial spirocyclization step is detailed below.

Caption: Mechanism of the base-mediated spirocyclization.

Data Summary and Expected Outcomes

The described methodology is versatile and can be adapted to synthesize spiro-rings of varying sizes by simply changing the dihaloalkane used in Protocol 1.

Target Ring SizeDihaloalkane for Protocol 1Expected Yield (Protocol 2)Notes
4-membered1,2-Dibromoethane40-55%Ring strain can lower yield; potential for competing elimination reactions.
5-membered1,3-Dibromopropane75-90%Thermodynamically and kinetically favorable cyclization. This is the optimal case.
6-membered1,4-Dibromobutane70-85%Generally high-yielding, slightly slower cyclization rate than 5-membered ring formation.
7-membered1,5-Dibromopentane50-65%Slower kinetics; may require higher dilution or longer reaction times to favor intramolecular over intermolecular reactions.

Expert Insights and Troubleshooting

  • Choice of Base: While Sodium Hydride (NaH) is cost-effective and efficient, other strong, non-nucleophilic bases like Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA) can also be used. KHMDS is often preferred for substrates with sensitive functional groups due to its high solubility in THF and cleaner reaction profiles.

  • Low Yield in Cyclization: If the yield of the spirocyclization is low, the primary competing side reaction is intermolecular dimerization. To mitigate this, perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M) by adding the substrate solution very slowly to the base suspension (syringe pump addition over several hours).

  • Alternative Strategies - The Ramberg-Bäcklund Reaction: For certain advanced applications, the sulfone group can be used to install a double bond via the Ramberg-Bäcklund reaction.[9][10] This involves α-halogenation of the sulfone followed by base-mediated extrusion of SO₂ to form an alkene.[11][12] This powerful transformation can be considered for creating exocyclic double bonds on the spiro-ring system.[13]

  • Post-Synthetic Modification: The resulting spiropiperidine sulfone is not necessarily the final product. The sulfone group can be removed under reductive conditions (e.g., with SmI₂ or dissolving metal reduction) if the parent hydrocarbon scaffold is desired.

Conclusion

This application note outlines a reliable and scalable synthetic route to valuable spiropiperidine scaffolds from this compound. The strategy leverages the powerful activating nature of the sulfone group to facilitate a key intramolecular C-C bond formation. The protocols provided are detailed and robust, and the accompanying scientific rationale and expert insights should enable researchers, scientists, and drug development professionals to successfully implement this methodology and adapt it for the synthesis of a diverse array of complex spirocyclic architectures.

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Spiropiperidines as high-affinity, selective .sigma. ligands. Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. IntechOpen. [Link]

  • The Ramberg-Bäcklund Reaction. Chemistry and Chemists. [Link]

  • Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands. Part 1. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

  • Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Dearomative spirocyclization of ynamides. PMC - NIH. [Link]

  • Spiro Heterocycles Bearing Piperidine Moiety as Potential Scaffold for Antileishmanial Activity: Synthesis, Biological. Semantic Scholar. [Link]

  • The Ramberg-Bäcklund reaction for the synthesis of C-glycosides, C-linked-disaccharides and related compounds. PubMed. [Link]

  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

  • 4-Piperidone — A Synthon for Spiro-Heterocycles. ResearchGate. [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - NIH. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing). [Link]

  • Dearomative spirocyclization of ynamides. RSC Publishing. [Link]

  • Synthesis of spiropiperidine derivatives 179 and 180. ResearchGate. [Link]

  • Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines. Organic Letters (ACS Publications). [Link]

  • Synthesis of novel spiropiperidine derivatives and their antimicrobial and antioxidant activities. ResearchGate. [Link]

  • Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N₂ and metal-free promoted β-olefination in open air. Chemical Communications (RSC Publishing). [Link]

  • Metal-Free Sulfonylative Spirocyclization of Indolyl-ynones via Insertion of Sulfur Dioxide: Access to Sulfonated Spiro[cyclopentenone-1,3′-indoles]. Organic Letters (ACS Publications). [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the lab. The piperidine motif is a cornerstone in medicinal chemistry, and its effective synthesis is critical for advancing novel therapeutics.[1] This resource consolidates troubleshooting strategies and frequently asked questions to help you navigate the complexities of these synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable solutions.

Issue 1: Low Yield or Stalled Reductive Amination

Question: "I'm attempting a one-pot reductive amination between a 1,5-dicarbonyl compound and a primary amine to form a piperidine ring, but I'm getting low yields and recovering starting material. What's going wrong?"

Answer: Low yields in reductive amination typically stem from two key areas: inefficient imine/iminium ion formation or suboptimal reduction conditions. The entire process is a delicate equilibrium that needs to be pushed towards the product.[2]

Potential Causes & Recommended Solutions:

  • Inefficient Imine/Iminium Formation: The initial condensation is reversible and pH-sensitive.

    • Troubleshooting: The reaction often requires mild acidic catalysis to facilitate carbonyl protonation and subsequent water elimination.[3] A common mistake is using too strong an acid, which fully protonates the starting amine, rendering it non-nucleophilic.

    • Protocol Adjustment: Add a catalytic amount of acetic acid (typically 0.1-0.5 equivalents) to the reaction mixture. If you are using a borohydride reducing agent that is acid-sensitive (like NaBH₄), it is crucial to allow the imine to form before adding the reductant. For one-pot procedures, pH-tolerant reducing agents are superior.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for success, especially in a one-pot reaction.

    • Troubleshooting: Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts.[4] It is also unstable in acidic conditions needed for imination.

    • Recommended Solution: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice as it is mild, tolerant of slightly acidic conditions, and highly selective for imines/iminiums.[3][5] It is often the go-to reagent for high-yield, one-pot reductive aminations.

      • Sodium cyanoborohydride (NaBH₃CN): Effective and selective, but it is highly toxic and can generate hydrogen cyanide gas in acidic conditions, requiring careful pH control (pH 6-7).[3]

      • Catalytic Hydrogenation (H₂/Pd-C): A clean and effective method, particularly on an industrial scale.[5] However, it is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or some protecting groups (e.g., benzyl ethers).[5]

  • Water Removal: The initial condensation reaction produces water, which can shift the equilibrium back towards the starting materials.

    • Troubleshooting: In many solvents, the accumulation of water can stall the reaction.

    • Recommended Solution: If the reaction is sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the reaction is run at elevated temperatures in a suitable solvent like toluene.

Logical Workflow for Troubleshooting Reductive Amination

start Low Yield in Reductive Amination check_imine Is imine/iminium formation efficient? (Monitor by TLC/LCMS) start->check_imine imine_no No check_imine->imine_no imine_yes Yes check_imine->imine_yes check_reductant Is the reducing agent appropriate? reductant_bad Using NaBH4? check_reductant->reductant_bad reductant_good Using NaBH(OAc)3 or H2/Pd-C? check_reductant->reductant_good check_conditions Are reaction conditions optimal? remove_water Action: Add dehydrating agent (e.g., MgSO4) or use Dean-Stark. check_conditions->remove_water Cause: Water accumulation add_acid Action: Add catalytic AcOH. Re-evaluate pH. imine_no->add_acid Cause: Lack of catalysis imine_yes->check_reductant end Improved Yield add_acid->end Re-run experiment switch_reductant Action: Switch to NaBH(OAc)3 or NaBH3CN. reductant_bad->switch_reductant Cause: Poor selectivity reductant_good->check_conditions switch_reductant->end Re-run experiment remove_water->end Re-run experiment

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Poor Diastereo- or Enantioselectivity in Aza-Diels-Alder Reactions

Question: "My Aza-Diels-Alder reaction to form a tetrahydropyridine is resulting in a 1:1 mixture of diastereomers. How can I improve the stereoselectivity?"

Answer: The stereochemical outcome of an Aza-Diels-Alder reaction is highly dependent on its mechanism, which can be either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[6][7] Achieving high selectivity requires forcing the reaction through a well-ordered transition state.

Potential Causes & Recommended Solutions:

  • Stepwise, Uncontrolled Mechanism: The use of strong Lewis acids or high temperatures can favor a stepwise pathway, which often leads to poor stereocontrol as bond formation is not concerted.[6]

    • Troubleshooting: The reaction may be proceeding through a flexible, open-chain intermediate.

    • Recommended Solution:

      • Optimize Catalyst: Screen different Lewis acids. Sometimes a milder Lewis acid can promote a more organized, concerted transition state. Alternatively, Brønsted acid or even organocatalysis can offer different selectivity profiles.[7][8]

      • Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can help favor the kinetically controlled, concerted pathway over the thermodynamically favored stepwise route.[6]

  • Poor Facial Selectivity: For a reaction to be stereoselective, the dienophile (imine) must approach the diene from a specific face.

    • Troubleshooting: If there are no strong steric or electronic directing groups, both faces of the imine or diene may be equally accessible.

    • Recommended Solution:

      • Use Chiral Auxiliaries: Attaching a chiral auxiliary to the imine nitrogen can effectively block one face of the dienophile, directing the diene to attack from the less hindered side.[9] This is a robust and well-established method for controlling absolute stereochemistry.

      • Employ Chiral Catalysts: The use of a chiral Lewis acid or organocatalyst can create a chiral environment around the reactants, favoring a transition state that leads to one enantiomer over the other.[10]

  • Diene Geometry and Reactivity: The nature of the diene plays a crucial role.

    • Troubleshooting: Acyclic dienes can have rotational freedom (s-cis vs. s-trans conformation), and only the s-cis conformation is active in the Diels-Alder reaction.

    • Recommended Solution: Using a cyclic diene, where the s-cis conformation is locked, often leads to higher diastereoselectivity and improved reaction rates.[6]

Issue 3: Failure or Low Yield in Pictet-Spengler Reaction

Question: "I am trying to synthesize a tetrahydro-β-carboline from tryptamine and an aldehyde using the Pictet-Spengler reaction, but the reaction is not working. What are the common pitfalls?"

Answer: The Pictet-Spengler reaction is a powerful method for building isoquinoline and β-carboline scaffolds.[10] Its success hinges on the electronic properties of the tryptamine (or phenethylamine) derivative and the precise reaction conditions, particularly the acid catalyst.[11][12]

Potential Causes & Recommended Solutions:

  • Deactivated Aromatic Ring: The key step is an intramolecular electrophilic aromatic substitution (Mannich-type cyclization). If the aromatic ring is electron-deficient, it will be insufficiently nucleophilic to attack the iminium ion intermediate.

    • Troubleshooting: Electron-withdrawing groups on the indole or benzene ring will significantly slow down or completely inhibit the reaction.

    • Recommended Solution: If possible, start with a more electron-rich tryptamine derivative. If the substrate cannot be changed, you may need more forcing conditions, such as a stronger acid catalyst or higher temperatures, but be mindful of potential side reactions.[10]

  • Inappropriate Acid Catalyst/Conditions: Both the type and concentration of the acid are critical.[11]

    • Troubleshooting: Traditional conditions using strong protic acids (HCl, TFA) can sometimes lead to decomposition, especially with sensitive substrates.[11] The reaction rate and yield can vary dramatically with pH.[12]

    • Recommended Solution:

      • Screen Acid Catalysts: If protic acids fail, consider Lewis acids (e.g., Sc(OTf)₃) or even halogen-bond catalysts, which can be highly effective at lower loadings and under milder conditions.[13]

      • Optimize Solvent and Temperature: The reaction can be sensitive to the solvent.[14] A screen of aprotic solvents (DCE, CH₂Cl₂) and protic solvents (EtOH, MeOH) at different temperatures (from room temperature to reflux) is often necessary to find the optimal conditions.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right nitrogen protecting group for my piperidine synthesis?

The choice of a nitrogen protecting group is a critical strategic decision that impacts reactivity, stability, and purification. The ideal group should be easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting other functional groups.

Protecting GroupAbbreviationStabilityCommon Cleavage ConditionsKey Considerations
tert-Butoxycarbonyl BocStable to base, hydrogenation. Labile to strong acid.TFA, HCl in dioxane.[15]Excellent for many applications. Its bulk can influence stereoselectivity. Widely used in both solution-phase and solid-phase synthesis.[4]
Benzyloxycarbonyl Cbz (or Z)Stable to acid and base. Labile to hydrogenolysis.H₂/Pd-C (catalytic hydrogenation).[15]Orthogonal to the Boc group. Ideal when acidic conditions must be avoided for deprotection. Not suitable if the molecule contains other reducible groups.
p-Toluenesulfonyl Tosyl (Ts)Very robust. Stable to strong acid, base, and many redox conditions.Harsh conditions: Na/liquid ammonia, HBr/AcOH at high temp.[15]Used when extreme stability is required. Its electron-withdrawing nature can decrease the nucleophilicity of the nitrogen.
Allyl AllylStable to acid and base.Pd(0) catalysts (e.g., Pd(PPh₃)₄) with a scavenger.[16]Provides orthogonal protection to both Boc and Cbz groups. Useful in complex, multi-step syntheses.
p-Methoxybenzyl PMBStable to base, mild acid. Labile to strong acid and oxidation.Strong acids (TFA) or oxidative cleavage (DDQ, CAN).[16]Can be removed under different conditions than a standard benzyl group, offering another layer of orthogonality.

Q2: I'm struggling with the purification of my substituted piperidine. It's very water-soluble and difficult to extract. What can I do?

This is a common problem, as the basic nitrogen atom often renders piperidines and their salts highly polar.

  • Strategy 1: Salt Formation & Extraction: If your product is a free base, you can often improve its solubility in organic solvents. First, ensure your aqueous layer is strongly basic (pH > 11) using NaOH or K₂CO₃ to deprotonate the piperidinium ion. Then, extract with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture. Conversely, if your product is in an organic layer with non-polar impurities, you can extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove impurities, and then re-basify the aqueous layer to recover your product.

  • Strategy 2: Boc Protection: If the piperidine nitrogen is unprotected (N-H), consider protecting it with a Boc group (using Boc₂O). The resulting N-Boc piperidine is significantly less polar and more "greasy," which dramatically improves its solubility in common organic solvents like ethyl acetate or hexanes and simplifies purification by standard silica gel chromatography. The Boc group can be easily removed later with TFA.

  • Strategy 3: Specialized Chromatography: If standard silica gel chromatography fails, consider alternative stationary phases. Reverse-phase chromatography (C18) is excellent for polar compounds. Alternatively, ion-exchange chromatography can be used to capture your basic product, wash away neutral impurities, and then elute it with a salt or pH gradient.

Q3: When should I choose to build the piperidine ring versus functionalizing a pre-existing one?

This depends on the substitution pattern and stereochemistry of your target molecule.

Decision Workflow: Synthesis Strategy

start Target Piperidine Synthesis check_complexity Is the substitution pattern complex (e.g., multiple stereocenters)? start->check_complexity complex_yes Yes check_complexity->complex_yes complex_no No check_complexity->complex_no check_availability Is a suitable piperidine starting material commercially available? avail_yes Yes check_availability->avail_yes avail_no No check_availability->avail_no build_ring Strategy: Build the Ring (e.g., Asymmetric Diels-Alder, Chiral Pool Synthesis) complex_yes->build_ring High stereochemical control needed complex_no->check_availability end Final Product build_ring->end functionalize Strategy: Functionalize Pre-existing Ring (e.g., N-Alkylation, Buchwald-Hartwig) avail_yes->functionalize Simple C-H or N-H functionalization build_ring2 Strategy: Build the Ring (e.g., Reductive Amination, Hydrogenation of Pyridines) avail_no->build_ring2 functionalize->end build_ring2->end

Caption: Decision workflow for choosing a synthetic strategy.

  • Build the Ring: Choose this approach when you need to control complex stereochemistry or when the required substitution pattern is not accessible from simple starting materials. Methods like asymmetric Aza-Diels-Alder reactions, intramolecular cyclizations of chiral precursors, or catalytic hydrogenation of substituted pyridines are powerful for creating highly functionalized piperidines from the ground up.[17][18]

  • Functionalize a Pre-existing Ring: This is often more efficient for simpler targets or when a suitable piperidone or substituted piperidine is readily available.[19] Common transformations include:

    • N-Alkylation/N-Arylation: Straightforward reactions on the piperidine nitrogen.[4][20]

    • Reductive Amination of Piperidones: A robust way to install a substituent at the 4-position.[4]

    • Lithiation/Functionalization: Deprotonation at the 2-position (alpha to nitrogen) followed by quenching with an electrophile.

Part 3: Exemplary Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for the hydrogenation of substituted pyridines where controlling the stereochemistry (e.g., cis vs. trans) is important.[6]

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in an appropriate solvent. Glacial acetic acid is commonly used as it protonates the nitrogen, activating the ring towards reduction.

  • Catalyst Addition: Carefully add the catalyst, such as PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor. Purge the headspace thoroughly with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-80 bar). Note: Higher pressures can sometimes favor the formation of the cis isomer.[6]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature. Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas (e.g., nitrogen or argon).

  • Filtration: Dilute the reaction mixture with a solvent like methanol and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, often an acetate salt, can be purified by crystallization or chromatography. To obtain the free base, perform a standard aqueous workup with a strong base (e.g., NaOH) and extract with an organic solvent.

References

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. Available from: [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction. Royal Society of Chemistry. Available from: [Link]

  • Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine.... ResearchGate. Available from: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available from: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available from: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. National Center for Biotechnology Information. Available from: [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. Available from: [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Royal Society of Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Center for Biotechnology Information. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction.. ResearchGate. Available from: [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. Available from: [Link]

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. ACS Publications. Available from: [Link]

  • Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Royal Society of Chemistry Blogs. Available from: [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

  • Piperidine Synthesis.. DTIC. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available from: [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]

  • Reductive Amination. Myers Chem 115, Harvard University. Available from: [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available from: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available from: [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. Available from: [Link]

  • Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. University of New Hampshire Scholars' Repository. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available from: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support: Optimizing 4-((Methylsulfonyl)methyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Boc-First" Imperative

The Core Problem: The primary yield-killer in synthesizing 4-((methylsulfonyl)methyl)piperidine (CAS: 320381-87-7) is not the reaction chemistry itself, but the isolation of the free amine .[1] The target molecule is a highly polar, low-molecular-weight sulfone amine with significant water solubility.

The Solution: Do not attempt to synthesize the free amine directly. You must utilize the Boc-protected Strategy .[1] By keeping the nitrogen protected as tert-butyl this compound-1-carboxylate until the final step, you ensure lipophilicity for standard workups and prevent N-oxidation side reactions.[1]

Validated Synthetic Pathways

We recommend two primary routes. Route A (Oxidation) is the industry "Gold Standard" for reliability.[1] Route B (Displacement) is a "Shortcut" that avoids thiols but requires higher thermal energy.[1]

SyntheticRoutes Start Start: 4-Hydroxymethyl piperidine (Boc) Mesylate Intermediate: Mesylate/Tosylate Start->Mesylate MsCl, Et3N Start->Mesylate Sulfide Sulfide Intermediate: 4-(MeS-CH2)-Pip-Boc Mesylate->Sulfide NaSMe, DMF (Route A) SulfoneBoc Protected Target: 4-(MeSO2-CH2)-Pip-Boc Mesylate->SulfoneBoc NaSO2Me, DMF, 90°C (Route B: Direct Displacement) Sulfide->SulfoneBoc Oxone or mCPBA (Oxidation) Final Final Target: Free Amine (HCl/TFA salt) SulfoneBoc->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Comparison of the Oxidation Route (A) vs. Direct Displacement Route (B).[1] Route A is longer but operates under milder conditions.[1]

Module A: The Oxidation Route (Recommended)[1][2]

This route involves nucleophilic displacement of a leaving group with sodium thiomethoxide, followed by oxidation.

Step 1: Sulfide Formation

Protocol: React tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with NaSMe in DMF at RT.

  • Critical Control: Use fresh NaSMe. Old reagents oxidize to disulfides, lowering yield.

  • Checkpoint: The product is lipophilic. TLC (Hex/EtOAc) will show a distinct spot.[1]

Step 2: Oxidation to Sulfone

The Issue: Over-oxidation or N-oxide formation (if Boc is missing).[1] Reagent Choice:

  • Oxone (Potassium peroxymonosulfate): The greenest, most robust method.

  • mCPBA: Effective but requires careful stoichiometry (2.2 - 2.5 eq).[1]

Detailed Protocol (Oxone Method)
  • Dissolve sulfide (1.0 eq) in MeOH:THF:H2O (1:1:1).

  • Add Oxone (2.5 eq) as a solid in portions at 0°C.

  • Stir at RT for 4–12 hours.

  • Quench: Use aqueous sodium bisulfite (NaHSO3) to destroy excess oxidant.[1] Test with starch-iodide paper (should remain white).[1]

Troubleshooting Table: Oxidation

SymptomProbable CauseCorrective Action
Yield < 50% Incomplete oxidation (Sulfoxide stall).[1]Check TLC. Sulfoxides are much more polar than sulfones. Add 0.5 eq more oxidant and heat to 40°C.
New Polar Impurity N-Oxide formation.[1]Stop. You likely lost the Boc group or started with free amine. Ensure pH is neutral/slightly acidic if using free amine (not recommended).[1]
Sticky Solid Residual inorganic salts (Oxone byproducts).[1]The sulfone is moderately polar. Ensure thorough washing of the organic layer with water/brine during extraction.

Module B: Direct Displacement (The Shortcut)[1]

Protocol: Reacting tert-butyl 4-(iodomethyl) or 4-(mesyloxymethyl)piperidine-1-carboxylate with Sodium Methanesulfinate (MeSO2Na).

The Challenge: Sulfinate anions are ambident nucleophiles (can attack via O or S). S-alkylation gives the sulfone; O-alkylation gives the sulfinate ester.[1]

Optimization Guidelines
  • Solvent: Use DMF or DMSO .[1] These polar aprotic solvents favor S-alkylation (Hard/Soft Acid Base theory).[1]

  • Temperature: Requires heat (80–100°C).[1]

  • Stoichiometry: Use excess MeSO2Na (1.5–2.0 eq).[1]

  • Catalysis: Addition of catalytic NaI (0.1 eq) can accelerate the reaction by converting the mesylate to the more reactive iodide in situ (Finkelstein).[1]

Self-Validating Check:

  • NMR: Look for the methyl peak.

    • Sulfone (Target): ~2.8–2.9 ppm (singlet).[1]

    • Sulfinate Ester (Byproduct): ~3.5–3.8 ppm.[1]

    • If you see the downfield shift >3.0 ppm, your temperature was likely too low or solvent too non-polar.

Module C: Isolation & Deprotection (The Yield Killer)[1]

This is where most users fail. The final deprotection of the Boc group yields a salt that is extremely water-soluble.[1]

Protocol: Controlled Deprotection
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Condition: Stir at RT for 1–2 hours.

  • Workup (CRITICAL):

    • Do NOT perform an aqueous extraction.[1] You will lose the product to the water layer.

    • Method: Evaporate the solvent/acid completely in vacuo.

    • Trituration: Add diethyl ether or MTBE to the oily residue. Sonicate.[1] The product should crash out as a white hydrochloride or trifluoroacetate salt. Filter and dry.[2]

Troubleshooting Flowchart

Troubleshooting Issue Problem: Low Yield of Final Amine CheckStep Did you perform aqueous workup after deprotection? Issue->CheckStep LostProduct CAUSE: Product is in aqueous layer. SOLUTION: Lyophilize water layer or use SCX column. CheckStep->LostProduct Yes CheckInter Check Intermediate Purity. Did Oxidation complete? CheckStep->CheckInter No Yes YES No NO Sulfoxide CAUSE: Stopped at Sulfoxide. ACTION: Check NMR/TLC. Re-oxidize intermediate. CheckInter->Sulfoxide

Figure 2: Decision tree for diagnosing yield loss during the final isolation stages.

Frequently Asked Questions (FAQ)

Q: Can I oxidize the free amine (4-((methylthio)methyl)piperidine)? A: Technically yes, but we advise against it.[1] Amines are susceptible to oxidation to N-oxides (N-O) or hydroxylamines under the conditions required to oxidize a sulfide to a sulfone.[1] If you must, use a protonated amine (salt form) and control pH < 4 to protect the nitrogen lone pair, but yield is generally lower than the Boc-route [1].

Q: My product is an oil after deprotection, not a solid. A: This is common with TFA salts.

  • Co-evaporate with toluene 3x to remove residual TFA.[1]

  • Dissolve in a minimum amount of MeOH and drip into cold Et2O.

  • If it remains oily, convert to the HCl salt by treating with HCl/Dioxane and evaporating.

Q: Why use Sodium Methanesulfinate (Route B) if it requires heat? A: It avoids the use of Sodium Thiomethoxide (NaSMe), which is extremely malodorous (stench) and requires a subsequent oxidation step.[1] Route B is "atom economical" but sensitive to steric hindrance and elimination side reactions [2].

References

  • Vertex Pharmaceuticals Inc. (2010).[1] Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2010026110A1.[1] (Describes the oxidation of Boc-protected sulfide intermediates). Link

  • Pfizer Inc. (2008).[1] Pyrimidinyl-sulfone derivatives. WO2008141011.[1] (Details the displacement of mesylates with sodium methanesulfinate). Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 152602801, 4-(Methylsulfonylmethylsulfonyl)piperidine. (Physical properties and solubility data). Link

  • BroadPharm. 4-(methylsulfonyl)piperidine Product Guide. (Handling and storage of the free base).[1][3] Link

Sources

Technical Support Center: Optimizing Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, practical solutions to common challenges encountered during the synthesis of sulfones. The following content is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues in Sulfone Synthesis

This section addresses prevalent problems in sulfone synthesis, offering causative explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfone

A frequently encountered problem is the low yield of the target sulfone. This can often be attributed to several factors ranging from reagent quality to suboptimal reaction conditions.

Question: My sulfone synthesis via sulfide oxidation is resulting in a low yield. What are the primary factors I should investigate?

Answer:

Low yields in sulfide to sulfone oxidations are a common challenge. The primary areas to investigate are the choice of oxidant, reaction stoichiometry, temperature control, and potential side reactions.

  • Oxidant Choice and Stoichiometry: The choice of oxidizing agent is critical. While strong oxidants like m-chloroperoxybenzoic acid (m-CPBA) are effective, they can also lead to over-oxidation or degradation of sensitive functional groups if not used in the correct stoichiometric amounts.[1] For many applications, milder and more sustainable oxidants like hydrogen peroxide (H₂O₂) are preferred, often in the presence of a catalyst.[2][3] It is crucial to carefully control the stoichiometry of the oxidant; an insufficient amount will lead to incomplete conversion of the starting sulfide or stalling at the sulfoxide intermediate, while a large excess can promote side reactions.[2]

  • Reaction Temperature: Temperature plays a significant role in the selectivity and rate of the oxidation.[3] Elevated temperatures can sometimes lead to the formation of byproducts or decomposition of the desired sulfone.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Deactivation (if applicable): If you are employing a catalytic system (e.g., with H₂O₂), the catalyst could be deactivating over the course of the reaction. Ensure the catalyst is compatible with all reaction components and consider using a more robust catalytic system if deactivation is suspected.

  • Substrate Solubility: Poor solubility of the starting sulfide in the reaction solvent can lead to a sluggish and incomplete reaction.[5] Ensure your substrate is fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.

Issue 2: Formation of Byproducts, Primarily the Corresponding Sulfoxide

A common observation is the presence of the intermediate sulfoxide in the final product mixture, indicating incomplete oxidation.

Question: I am observing a significant amount of the corresponding sulfoxide in my reaction mixture when trying to synthesize a sulfone. How can I drive the reaction to completion?

Answer:

The formation of sulfoxide as a major byproduct indicates that the oxidation has not proceeded to completion. Here are several strategies to favor the formation of the sulfone:

  • Increase Oxidant Stoichiometry: The most straightforward approach is to increase the equivalents of the oxidizing agent. A stoichiometric amount of oxidant is required to convert the sulfide to a sulfoxide, and a second equivalent is needed for the subsequent oxidation to the sulfone. Empirically, using a slight excess (e.g., 2.1-2.5 equivalents) of the oxidant can often drive the reaction to completion. However, be mindful of potential over-oxidation with very strong oxidants.[2]

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to the accumulation of the sulfoxide intermediate. Monitor the reaction progress closely and consider extending the reaction time or cautiously increasing the temperature to facilitate the second oxidation step.[6]

  • Choice of Oxidant and Catalyst: Some oxidizing systems are inherently more effective at converting sulfoxides to sulfones. For instance, certain catalytic systems utilizing H₂O₂ with catalysts like niobium carbide have shown high efficiency in affording sulfones directly from sulfides.[3] Conversely, systems like tantalum carbide with H₂O₂ tend to favor sulfoxide formation.[3]

  • Mode of Addition: The way reagents are added can influence the outcome. Adding the oxidant portion-wise to the sulfide solution can sometimes help maintain a sufficient concentration of the oxidant throughout the reaction, promoting complete oxidation.[2]

Issue 3: Challenges in Nucleophilic Substitution Reactions to Form Sulfones

Nucleophilic substitution reactions involving sulfinate salts are a cornerstone of sulfone synthesis. However, these reactions can be prone to issues such as low reactivity and side reactions.

Question: My attempt to synthesize an aryl sulfone via nucleophilic aromatic substitution with a sulfinate salt is giving a poor yield. What are the key parameters to optimize?

Answer:

Low yields in nucleophilic aromatic substitution (SNAr) reactions for sulfone synthesis often stem from the electronic nature of the aryl halide, the choice of solvent, and the reaction temperature.

  • Activating Groups on the Aryl Halide: SNAr reactions are most efficient when the aryl halide possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (the halide).[7] These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. If your aryl halide lacks such activation, the reaction will likely be very sluggish or may not proceed at all.

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SNAr reactions. These solvents effectively solvate the cation of the sulfinate salt while poorly solvating the sulfinate anion, thus increasing its nucleophilicity.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature with a moderately activated aryl halide, increasing the temperature (e.g., to 80-120 °C) can significantly improve the reaction rate and yield.

  • Alternative Methods: If optimizing the above parameters does not improve the yield, consider alternative strategies such as metal-catalyzed cross-coupling reactions (e.g., using copper or palladium catalysts) which can be effective for a broader range of aryl halides.[8][9]

Issue 4: Difficulties with the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful tool for the synthesis of alkenes from sulfones. However, controlling the stereoselectivity and minimizing side reactions can be challenging.

Question: I am struggling to control the E/Z selectivity in my Julia-Kocienski olefination. What factors influence the stereochemical outcome?

Answer:

The E/Z selectivity of the Julia-Kocienski olefination is influenced by a combination of factors including the nature of the sulfone, the base used for deprotonation, the solvent, and the counterion.[10]

  • Heteroaryl Group on the Sulfone: The choice of the heteroaryl group on the sulfone is a primary determinant of stereoselectivity. For instance, pyridin-2-yl sulfones tend to favor the formation of Z-alkenes, while 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfones generally provide higher selectivity for E-alkenes.[10][11]

  • Base and Counterion: The choice of base and the resulting counterion can influence the geometry of the transition state. Smaller counterions like Li⁺ in nonpolar solvents can lead to a more closed transition state, which can affect the stereochemical outcome.[10] In contrast, larger counterions like K⁺ in polar solvents may favor a more open transition state.[10]

  • Solvent: The polarity of the solvent can impact the degree of chelation in the transition state, thereby influencing the E/Z ratio.[10] Experimenting with a range of solvents from nonpolar (e.g., THF, toluene) to polar aprotic (e.g., DMPU, HMPA) can help in optimizing the desired stereoselectivity.

  • Barbier-like Conditions: To minimize side reactions, such as the nucleophilic addition of the sulfonyl carbanion to another molecule of the sulfone, it is often beneficial to perform the reaction under "Barbier-like conditions."[10] This involves adding the base to a mixture of the aldehyde and the sulfone, ensuring that the aldehyde is present to react with the carbanion as it is formed.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfones?

A1: The most prevalent methods for sulfone synthesis include:

  • Oxidation of Sulfides: This is a widely used and versatile method where a sulfide is oxidized to the corresponding sulfone, often via a sulfoxide intermediate.[1][12]

  • Alkylation/Arylation of Sulfinates: This involves the reaction of a sulfinate salt with an alkyl or aryl halide.[7][13]

  • Aromatic Sulfonylation (Friedel-Crafts type reactions): This method involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst.[1][8]

  • Addition to Alkenes and Alkynes: Sulfonyl radicals can add to double and triple bonds to form sulfones.[1][12]

  • Three-Component Approaches involving Sulfur Dioxide: Modern methods often utilize sulfur dioxide or its surrogates in multi-component reactions to construct sulfones.[9][12]

Q2: How can I avoid over-oxidation to sulfonic acids when synthesizing sulfones from sulfides?

A2: Over-oxidation to sulfonic acids can be a problem with very strong oxidizing agents or harsh reaction conditions. To mitigate this:

  • Use a milder oxidizing agent or a catalytic system that is selective for the sulfone oxidation state.

  • Carefully control the stoichiometry of the oxidant to avoid a large excess.[2]

  • Monitor the reaction progress diligently and stop the reaction as soon as the starting material is consumed.

  • Maintain a moderate reaction temperature, as high temperatures can promote over-oxidation.

Q3: Are there "green" or more sustainable methods for sulfone synthesis?

A3: Yes, there is a significant research effort towards developing more sustainable methods for sulfone synthesis. Key areas of focus include:

  • Catalytic Oxidations: The use of catalytic amounts of non-toxic metals or organocatalysts with environmentally benign oxidants like H₂O₂ or even molecular oxygen (O₂) is a major advancement.[2][3]

  • Use of Sulfur Dioxide Surrogates: Instead of using gaseous SO₂, which can be difficult to handle, solid and stable surrogates like sodium metabisulfite (Na₂S₂O₅) are being employed in safer and more convenient procedures.[9]

  • Photocatalysis: Visible-light-driven photocatalytic methods are emerging as a green alternative, often allowing reactions to be conducted at room temperature with high efficiency.[9][14]

Q4: Can I synthesize unsymmetrical sulfones easily?

A4: The synthesis of unsymmetrical sulfones (R-SO₂-R') is readily achievable through several methods. The alkylation or arylation of a sulfinate salt (R-SO₂Na) with a different alkyl or aryl halide (R'-X) is a very common and effective strategy.[8]

Q5: What is the role of HMPA in some sulfone synthesis protocols?

A5: Hexamethylphosphoramide (HMPA) is a polar aprotic solvent that is sometimes used as an additive in reactions involving organolithium reagents, such as the alkylation of sulfones.[15][16] It is known to break up organolithium aggregates and increase the reactivity of the carbanion. However, due to its toxicity, its use is often avoided in favor of safer alternatives like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) when possible.

Data and Protocols

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) with Catalyst H₂O₂ (2-3 eq.), catalyst (e.g., Na₂WO₄, NbC), solvent (e.g., MeOH, H₂O)Environmentally benign, cost-effectiveOften requires a catalyst and elevated temperatures
meta-Chloroperoxybenzoic Acid (m-CPBA) m-CPBA (2.1-2.5 eq.), solvent (e.g., CH₂Cl₂, CHCl₃), 0 °C to rtHighly effective, generally fast reactionsCan be explosive, acidic byproduct
Oxone® (Potassium Peroxymonosulfate) Oxone® (2-3 eq.), solvent (e.g., MeOH/H₂O, CH₃CN)Stable solid, easy to handleCan be acidic, may require buffering
Sodium Periodate (NaIO₄) NaIO₄ (2-3 eq.), solvent (e.g., MeOH/H₂O)Selective, good for sensitive substratesFormation of insoluble byproducts
Protocol: General Procedure for the Oxidation of a Sulfide to a Sulfone using H₂O₂ and a Tungstate Catalyst

Disclaimer: This is a general procedure and may require optimization for specific substrates. Always perform a risk assessment before conducting any chemical reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting sulfide (1.0 mmol) and a suitable solvent (e.g., methanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) (e.g., 0.05 mmol, 5 mol%).

  • Oxidant Addition: Cool the mixture in an ice bath (0 °C). Slowly add 30% aqueous hydrogen peroxide (2.2 mmol, 2.2 equivalents) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Workup: Once the reaction is complete, quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with peroxide indicator strips is negative.

  • Extraction: If the product is not water-soluble, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Diagram 1: Key Synthetic Routes to Sulfones

Sulfone_Synthesis cluster_0 Starting Materials cluster_1 Reaction Types Sulfide Sulfide Oxidation Oxidation Sulfide->Oxidation Sulfinate Sulfinate Salt Alkylation Alkylation/ Arylation Sulfinate->Alkylation Arene Arene Sulfonylation Sulfonylation Arene->Sulfonylation Alkene Alkene/Alkyne Addition Radical Addition Alkene->Addition Sulfone Sulfone Oxidation->Sulfone Alkylation->Sulfone Sulfonylation->Sulfone Addition->Sulfone

Caption: Major pathways for the synthesis of sulfones.

Diagram 2: Troubleshooting Workflow for Low Yield in Sulfide Oxidation

Troubleshooting_Oxidation Start Low Yield in Sulfide Oxidation Check_SM Check Starting Material Purity Start->Check_SM Check_Oxidant Review Oxidant Choice & Stoichiometry Check_SM->Check_Oxidant Check_Temp Evaluate Reaction Temperature Check_Oxidant->Check_Temp Check_Time Assess Reaction Time Check_Temp->Check_Time Incomplete_Rxn Incomplete Reaction? Check_Time->Incomplete_Rxn Byproducts Significant Byproducts? Incomplete_Rxn->Byproducts No Increase_Oxidant Increase Oxidant Equivalents Incomplete_Rxn->Increase_Oxidant Yes Change_Oxidant Consider a Different Oxidant/Catalyst Byproducts->Change_Oxidant Yes Purification_Issue Investigate Workup & Purification Byproducts->Purification_Issue No Increase_Temp_Time Increase Temperature/Time Increase_Oxidant->Increase_Temp_Time Success Improved Yield Increase_Temp_Time->Success Optimize_Conditions Optimize Conditions (e.g., Solvent) Change_Oxidant->Optimize_Conditions Optimize_Conditions->Success Purification_Issue->Success

Caption: A decision tree for troubleshooting low yields in sulfide oxidation reactions.

References

  • ResearchGate. (n.d.). Optimized reaction conditions to realize mono and dialkenylated sulfones. Retrieved from [Link]

  • Beilstein Journals. (2015, August 6). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Retrieved from [Link]

  • Journal of Chemical Reviews. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Retrieved from [Link]

  • SciSpace. (2016, June 7). Recent Advances in the Synthesis of Sulfones. Retrieved from [Link]

  • MDPI. (2025, November 13). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic synthesis with sulphones. Part 14. Nucleophilic substitution on styryl sulphones; a new route to arylacetaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, April 1). Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • ScienceDirect. (2023, January 13). Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994021603A1 - A process for preparing sulfones.
  • Oregon State University. (n.d.). The Julia-Kocienski Olefination. Retrieved from [Link]

  • YouTube. (2019, August 29). Julia kocienski Reaction Mechanism /Organic Name Reactions Mechanism (csirnet, Gate, IITJAM, Barc). Retrieved from [Link]

Sources

Technical Support Center: Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for piperidine N-alkylation. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental transformation. We will delve into the common side reactions, provide in-depth troubleshooting guides, and offer validated protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding side product formation during the N-alkylation of piperidines.

Q1: What is the most common side product in piperidine N-alkylation, and why does it form? A: The most prevalent side product is the quaternary ammonium salt, which results from over-alkylation.[1][2] The initially formed N-alkylated piperidine is still nucleophilic and can react with a second molecule of the alkylating agent. This is especially common when using highly reactive alkylating agents like methyl iodide or when the concentration of the alkylating agent is high relative to the secondary amine.[2][3]

Q2: My N-alkylation reaction is very slow or appears incomplete. What are the likely causes? A: Several factors can lead to a sluggish reaction. First, the reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic.[2] Other causes include poor leaving groups on the alkylating agent (e.g., chlorides are less reactive than bromides or iodides), significant steric hindrance on either the piperidine or the alkylating agent, or the use of a non-polar solvent.[2]

Q3: How do I choose the right base for my reaction? A: The primary role of the base is to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.[2][3] An ideal base should be non-nucleophilic to avoid competing with the piperidine for the alkylating agent. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or milder options like sodium bicarbonate (NaHCO₃), and sterically hindered organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3]

Q4: Can the choice of solvent affect the formation of side products? A: Absolutely. The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state of the Sₙ2 reaction without solvating the amine nucleophile too strongly.[2][4] Using protic solvents like ethanol can sometimes lead to competitive reactions where the solvent acts as a nucleophile, especially with highly reactive electrophiles.[5]

Q5: Is there an alternative to direct alkylation with alkyl halides to avoid these issues? A: Yes, reductive amination is an excellent and widely used alternative that avoids the problem of over-alkylation.[6][7] This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][8]

Troubleshooting Guide: Diagnosing and Solving Side Product Formation

This guide provides a systematic approach to identifying and mitigating common side reactions.

Observed Issue Potential Root Cause(s) Proposed Solutions & Scientific Rationale
Major byproduct identified as quaternary ammonium salt 1. Incorrect Stoichiometry: Molar excess of the alkylating agent. 2. High Reactivity: Use of a highly reactive alkylating agent (e.g., R-I > R-Br > R-Cl).[2] 3. High Concentration/Temperature: Increased reaction rate favors the second alkylation step.1. Control Stoichiometry: Use a slight excess of the piperidine (1.1–1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second reaction.[2] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, kinetically favoring mono-alkylation.[2][3] 3. Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of the second alkylation more significantly than the first, improving selectivity.[2]
Formation of alkene byproducts Hofmann Elimination: This occurs if a quaternary ammonium salt is formed and subsequently exposed to heat and base. The hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to an E2 elimination.[9][10]Milder Workup Conditions: If the formation of a quaternary salt is suspected, avoid using strong bases (like NaOH) and high temperatures during the reaction workup. Use a milder base like sodium bicarbonate for neutralization if required. The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides upon heating.[9][10]
Low yield; starting material remains 1. Acid Quenching: The acid byproduct (HX) protonates the piperidine, forming a non-nucleophilic piperidinium salt.[2] 2. Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive (e.g., -Cl).[2] 3. Steric Hindrance: Bulky groups on the piperidine or alkylating agent are slowing the Sₙ2 reaction.[2]1. Add a Base: Incorporate a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the acid as it forms, keeping the piperidine in its free, nucleophilic state.[2] 2. Improve Leaving Group: Switch from an alkyl chloride to the more reactive alkyl bromide or iodide.[2] 3. Increase Temperature/Change Strategy: Gently heat the reaction to overcome the activation energy barrier. If unsuccessful, consider an alternative synthetic route like reductive amination, which is often less sensitive to steric bulk.[2][6]
Byproducts from reaction with solvent Solvent Nucleophilicity: Protic solvents (e.g., ethanol, water) or other nucleophilic solvents can compete with the piperidine for the alkylating agent, leading to ethers or other solvent-adducts.[5]Use Anhydrous, Aprotic Solvents: Switch to solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM). Ensure the solvent is anhydrous to prevent hydrolysis of the alkylating agent.[2][5]
Visualizing Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to optimization.

Piperidine Piperidine N-Alkylpiperidine N-Alkylpiperidine Piperidine->N-Alkylpiperidine + RX (k1) Alkyl Halide (RX) Alkyl Halide (RX) Alkyl Halide (RX)->N-Alkylpiperidine Quaternary Salt Quaternary Salt N-Alkylpiperidine->Quaternary Salt + RX (k2) (Over-alkylation) Note To maximize desired product, ensure k1 >> k2. This is achieved by keeping [RX] low.

Caption: Desired N-Alkylation vs. Over-Alkylation Side Reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues in your experiment.

Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) QuatSalt Quaternary Salt Detected? Start->QuatSalt LowYield Low Conversion/ Incomplete Reaction? QuatSalt->LowYield No Sol_Stoich 1. Check Stoichiometry (Use 1.1 eq Piperidine) 2. Add Alkyl Halide Slowly 3. Lower Temperature QuatSalt->Sol_Stoich Yes OtherByproduct Other Byproducts? LowYield->OtherByproduct No Sol_Base 1. Add Non-Nucleophilic Base (K2CO3, DIPEA) 2. Use More Reactive Halide (I > Br) 3. Increase Temperature LowYield->Sol_Base Yes Sol_Solvent 1. Check for Alkene (Hofmann) -> Use Milder Workup 2. Check for Solvent Adducts -> Use Anhydrous Aprotic Solvent OtherByproduct->Sol_Solvent Yes Failure Consider Reductive Amination OtherByproduct->Failure No/Unresolved Success Reaction Optimized Sol_Stoich->Success Sol_Base->Success Sol_Solvent->Success

Caption: A decision-making workflow for troubleshooting side reactions.

Methodologies and Protocols
Protocol 1: Optimized Mono-N-Alkylation of Piperidine

This protocol is designed to minimize the formation of quaternary ammonium salts.

Materials:

  • Piperidine (1.1 equivalents)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Initial Charge: Add piperidine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.) to the flask. Add enough anhydrous acetonitrile to create an approximately 0.1 M solution with respect to the alkyl halide.

  • Stirring: Begin vigorous stirring to create a fine suspension of the base.

  • Slow Addition: Dissolve the alkyl halide (1.0 eq.) in anhydrous acetonitrile in a gas-tight syringe. Place the syringe on a syringe pump and add the solution to the stirring piperidine mixture over a period of 2-4 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the alkyl halide is consumed.

  • Workup:

    • Filter the reaction mixture to remove the potassium carbonate and the potassium halide salt byproduct.

    • Rinse the solid filter cake with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent by rotary evaporation.

    • The resulting crude product can be purified by column chromatography or acid-base extraction.[11]

Protocol 2: N-Alkylation via Reductive Amination

This is a reliable alternative for mono-alkylation, especially for sensitive substrates or when direct alkylation proves difficult.[6][7]

Materials:

  • Piperidine (1.0 equivalent)

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask with a magnetic stir bar, add piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Solvent: Dissolve the components in an appropriate solvent like DCM or DCE.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting materials are consumed (typically 2-18 hours).

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as necessary.

References
  • BenchChem. (2025).
  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2025, August 7).
  • BenchChem Technical Support Team. (2025, December). Common challenges in working with piperidine-based compounds.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
  • Synthesis of quaternary ammonium salts using batch and continuous technologies. (n.d.). Fenix.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025, May 21).
  • Are there any quaternary ammonium salts acidic enough to protonate pyridine or piperidine? (2020, August 19). Quora.
  • Procedure for N-alkylation of Piperidine? (2017, March 16).
  • 24.7: Reactions of Amines. (2024, September 30). Chemistry LibreTexts.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2023, February 5). Asian Journal of Green Chemistry.
  • N - alkylation of piperidine with substituted benzyl chloride. (n.d.). ECHEMI.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry.
  • An, G., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Hofmann elimin
  • BenchChem Technical Support Team. (2025, December).

Sources

Technical Support Center: Troubleshooting Low Yield in Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into one of the most common and versatile methods for C-N bond formation: reductive amination. Specifically, we will address the frequent challenge of low yields in the synthesis of the piperidine scaffold, a privileged structure in modern pharmaceuticals.

This is not a rigid manual but a dynamic troubleshooting resource. We will explore the causality behind common experimental failures and provide logical, self-validating protocols to diagnose and resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reductive amination yield for piperidine synthesis consistently low?

Low yields in this two-step, one-pot reaction typically stem from an imbalance between the two core processes: (1) the formation of an iminium ion intermediate and (2) its subsequent reduction.[1] The most common culprits are suboptimal pH, inefficient imine formation, incorrect choice or handling of the reducing agent, and competing side reactions.[2] A systematic approach is required to pinpoint the issue.

Q2: How critical is pH, and how do I determine the optimal range for my specific reaction?

The pH is arguably the most critical parameter. The initial condensation of the ketone and amine to form the imine or iminium ion is best performed under mildly acidic conditions (typically pH 4–5).[1]

  • The "Why": The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the solution is too acidic, the amine nucleophile will be completely protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1][3]

  • Troubleshooting Steps:

    • Monitor pH: Before adding the reducing agent, check the pH of the mixture of your ketone, amine, and solvent.

    • Adjust with Acid: Add a weak acid like acetic acid dropwise to bring the pH into the 4-6 range.

    • Run Small-Scale Optimizations: Set up several small-scale reactions in parallel, varying the pH slightly in each (e.g., pH 4.0, 4.5, 5.0, 5.5) to identify the "sweet spot" for your specific substrates.

Q3: I suspect my iminium ion is not forming efficiently. How can I improve this equilibrium-driven step?

The condensation reaction that forms the imine/iminium ion is reversible, with water as a byproduct.[4] According to Le Châtelier's principle, removing water will shift the equilibrium toward the product, increasing the concentration of the intermediate that is to be reduced.

  • Actionable Solutions:

    • Add a Dehydrating Agent: The most common method is to add 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it forms.

    • Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine. This can help drive the reaction forward but be cautious, as a large excess can complicate purification.[2][5]

    • Allow Time for Formation: In a two-step procedure, allow the ketone and amine to stir for a period (e.g., 1-2 hours) to allow the iminium ion to form before introducing the reducing agent. This is especially important when using less selective reductants like sodium borohydride.[6]

Q4: Which reducing agent should I use? I'm confused by the options.

The choice of reducing agent is critical for success, as it must selectively reduce the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[7]

Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and highly selective for iminium ions over ketones.[8][9] Less toxic than cyanoborohydride.[7] Excellent for one-pot procedures.[8]Water-sensitive; not compatible with protic solvents like methanol.[6][9]The go-to reagent for most applications , especially one-pot reactions in aprotic solvents like Dichloroethane (DCE) or Tetrahydrofuran (THF).[6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at mildly acidic pH.[3][10] Stable in protic solvents like methanol.[6]Highly toxic and can generate HCN gas, especially during acidic workup.[7] May introduce cyanide impurities.[11]Use when a protic solvent is necessary and STAB is incompatible. Requires careful handling and workup procedures.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Not selective. Reduces ketones and aldehydes rapidly, leading to alcohol byproducts.[3][6]Only suitable for a stepwise procedure where the imine is formed first, and excess ketone is removed before the addition of NaBH₄.[6]
Catalytic Hydrogenation (H₂/Pd, Pt, etc.) "Green" chemistry approach with high atom economy.[12]May reduce other functional groups (alkenes, alkynes, nitro groups).[5] Catalyst can be poisoned.[5]Ideal for substrates without other reducible functional groups.
Q5: My primary byproduct is the 4-hydroxypiperidine, from the reduction of my starting 4-piperidone. How do I prevent this?

This is a classic sign that your reducing agent is not selective enough or that the reduction is occurring before the iminium ion has a chance to form.[2]

  • Primary Cause: The hydride is attacking the ketone's carbonyl group. This is very common when using a strong, non-selective reducing agent like NaBH₄ in a one-pot reaction.[13]

  • Solution:

    • Switch to a Selective Reagent: Immediately switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and electronic properties make it highly selective for the protonated iminium ion over the neutral ketone.[7][8]

    • Optimize the One-Pot Procedure: If using a moderately selective reagent like NaBH₃CN, ensure the pH is correct (4-5) to favor the iminium species, which is reduced much faster at this pH than the ketone.[10]

Q6: I'm observing over-alkylation, resulting in a tertiary amine byproduct. What's happening?

This occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the starting ketone to form a new iminium ion, which is then reduced to a tertiary amine.[2]

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the amine starting material relative to the ketone. This ensures the ketone is consumed in the formation of the desired product, leaving less available to react with the product.[2]

    • Controlled Reagent Addition: Add the reducing agent portion-wise or via syringe pump over time. This keeps the instantaneous concentration of the product low, reducing the probability of it reacting further.[2]

Visualizing the Process

Reductive Amination Mechanism

The reaction proceeds via a two-stage mechanism: reversible iminium ion formation followed by irreversible reduction.

G cluster_0 Stage 1: Iminium Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) Ketone Piperidone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary Amine Hemiaminal->Ketone - Amine Iminium Iminium Ion Hemiaminal->Iminium - H₂O + H⁺ Iminium->Hemiaminal + H₂O - H⁺ Product Substituted Piperidine (Secondary Amine) Iminium->Product + [H⁻] (Reducing Agent) G Start Low Yield Detected CheckImine Is iminium formation efficient? Start->CheckImine CheckpH Is pH optimal (4-5)? CheckImine->CheckpH CheckWater Is water being removed? CheckpH->CheckWater Yes AdjustpH Adjust pH with AcOH CheckpH->AdjustpH No CheckReducer Is the reducing agent correct? CheckWater->CheckReducer Yes AddDrying Add molecular sieves CheckWater->AddDrying No CheckSelectivity Is the reductant selective? CheckReducer->CheckSelectivity CheckSideReactions Are there side reactions? CheckSelectivity->CheckSideReactions Yes SwitchReducer Switch to NaBH(OAc)₃ CheckSelectivity->SwitchReducer No CheckOverAlkylation Over-alkylation? CheckSideReactions->CheckOverAlkylation Yes AdjustpH->CheckImine AddDrying->CheckImine SwitchReducer->CheckReducer AdjustStoich Use slight excess of amine CheckOverAlkylation->AdjustStoich Yes Success Yield Improved CheckOverAlkylation->Success No AdjustStoich->Success

Caption: A logical workflow for troubleshooting low reductive amination yields.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of N-Substituted Piperidine using NaBH(OAc)₃

This protocol is a robust starting point for the reductive amination of a 4-piperidone derivative with a primary amine.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-piperidone derivative (1.0 eq) and a suitable aprotic solvent (e.g., 1,2-dichloroethane (DCE) or THF, to make a ~0.1 M solution).

  • Addition of Amine: Add the primary amine (1.1 eq).

  • pH Adjustment (Optional but Recommended): Add glacial acetic acid (AcOH) (1.1 eq). For sensitive substrates, monitor the pH to ensure it is in the 4-6 range.

  • Stir: Allow the mixture to stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup:

    • Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or crystallization to obtain the desired piperidine derivative. [14]

Protocol 2: Troubleshooting by Screening Reducing Agents

If you suspect your choice of reducing agent is the issue, this parallel screening protocol can quickly identify a more suitable reagent.

  • Setup: Prepare a stock solution of your ketone, amine, and acetic acid in your chosen solvent (e.g., DCE for STAB, Methanol for NaBH₃CN).

  • Aliquot: Dispense equal volumes of this stock solution into three separate reaction vials, each containing a stir bar.

  • Reaction A (STAB): To the first vial, add NaBH(OAc)₃ (1.5 eq).

  • Reaction B (Cyanoborohydride): To the second vial (in a fume hood), add NaBH₃CN (1.5 eq).

  • Reaction C (Borohydride - Control): To the third vial, add NaBH₄ (1.5 eq).

  • Monitor: Stir all reactions at room temperature and take samples for LC-MS analysis at regular intervals (e.g., 1h, 4h, 12h).

  • Analyze: Compare the reactions for the rate of product formation versus the formation of byproducts (especially the reduced ketone/alcohol). This will provide clear data on which reducing agent offers the best selectivity and efficiency for your system.

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

Sources

Technical Support Center: Purification of Piperidine from Pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with pyridine contamination in their piperidine synthesis. The following sections provide in-depth troubleshooting protocols and frequently asked questions to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding pyridine contamination.

Q1: Why is my synthesized piperidine contaminated with pyridine?

Pyridine is the direct precursor for the most common industrial synthesis of piperidine—catalytic hydrogenation.[1] In this process, pyridine is reduced over a metal catalyst (such as nickel, palladium, or platinum) with hydrogen gas.[2] Incomplete hydrogenation is a common outcome, resulting in residual, unreacted pyridine in the crude piperidine product.[3]

Q2: I'm struggling to separate piperidine from pyridine using standard fractional distillation. Why is this so difficult?

This is a classic purification challenge caused by the formation of a minimum-boiling azeotrope.[3] Piperidine and pyridine form a constant-boiling mixture at approximately 92% piperidine and 8% pyridine by weight, which boils at about 106.1°C.[4][5] This boiling point is very close to that of pure piperidine (105.8°C), making separation by simple fractional distillation ineffective once this azeotropic composition is reached.[5][6]

Q3: How can I accurately determine the level of pyridine impurity in my sample?

Gas Chromatography (GC) is the most common and reliable method for quantifying pyridine in piperidine. A calibrated GC method can provide precise percentage levels of the impurity. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, by integrating characteristic peaks for both pyridine and piperidine, although GC is generally preferred for its higher accuracy in quantifying impurities.

Q4: What are the primary methods to remove pyridine from piperidine?

The main strategies to overcome the azeotrope issue are:

  • Azeotropic Distillation: Introducing a third component to alter the volatilities and break the azeotrope.[7]

  • Chemical Conversion/Scavenging: Selectively reacting the more basic piperidine to form a salt, which can be physically separated from the unreacted pyridine.[3][4]

Section 2: Troubleshooting Guides: Step-by-Step Purification Protocols

This section provides detailed, actionable protocols for the most effective purification strategies.

Method 1: Azeotropic Distillation with Water

Principle of Causality: While piperidine and pyridine form a binary azeotrope, the introduction of water can form new, lower-boiling ternary azeotropes. This alters the relative volatilities, allowing for the preferential removal of one component over the other.[6][7] This method is particularly useful for enriching piperidine from mixtures containing a higher percentage of pyridine.[6]

Experimental Protocol:

  • Charge the Still: In a round-bottom flask equipped with a fractional distillation column (e.g., a Vigreux or packed column), charge the piperidine-pyridine mixture.

  • Add Water: Add a sufficient volume of water to the flask. The exact ratio can be optimized, but starting with a volume of water equal to the volume of the organic mixture is a reasonable starting point.

  • Set up for Distillation: Assemble the distillation apparatus, ensuring efficient cooling in the condenser.

  • Heat the Mixture: Begin heating the mixture. You will first collect a lower-boiling azeotrope containing water and pyridine, effectively removing the pyridine impurity from the still pot.[7]

  • Monitor Temperature: Carefully monitor the head temperature. A stable, low-boiling plateau indicates the removal of the azeotrope. A sharp rise in temperature will signal that the azeotrope has been removed.

  • Final Purification: The residue in the distillation flask will be enriched in piperidine but will contain water. This piperidine must then be dried (e.g., over solid KOH pellets) and redistilled to yield pure, anhydrous piperidine.[3][4]

Method 2: Chemical Purification via Carbonate Salt Formation

Principle of Causality: This method leverages the difference in basicity between piperidine (pKa ≈ 11.1) and pyridine (pKa ≈ 5.2).[] Piperidine is a significantly stronger base and will readily react with weak acids like carbonic acid (formed from CO₂ and water) to create a solid salt, piperidine carbonate.[4][9] The much weaker base, pyridine, remains unreacted in the solution, allowing for a simple solid-liquid separation.[3]

Experimental Protocol:

  • Dissolution: Dissolve the crude piperidine-pyridine mixture in a suitable organic solvent (e.g., toluene or diethyl ether) in a flask.

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. A white precipitate of piperidine carbonate will begin to form.[3][9]

  • Complete Precipitation: Continue bubbling CO₂ until no more precipitate is formed. To ensure maximum precipitation, cool the mixture in an ice bath (10-20°C).[4]

  • Filtration: Filter the solid piperidine carbonate using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any residual pyridine. The pyridine impurity remains in the filtrate.[4]

  • Liberation of Piperidine: Transfer the filtered piperidine carbonate to a new flask and suspend it in water.

  • Basification: While stirring, add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension.[3][4] This will decompose the carbonate salt, liberating the free piperidine, which will often form a separate layer.

  • Extraction & Final Purification: Extract the liberated piperidine into an organic solvent (like diethyl ether). Dry the organic extract over solid potassium hydroxide (KOH), filter, and perform a final simple distillation to obtain highly pure piperidine.[4]

Section 3: Method Selection and Data Summary

Choosing the right method depends on the scale of your synthesis, the initial purity of your material, and the required final purity.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

G start Start: Crude Piperidine (Pyridine Impurity) check_purity Quantify Pyridine Content (e.g., by GC) start->check_purity decision Pyridine > 10%? check_purity->decision azeo_dist Azeotropic Distillation (Enrichment Step) decision->azeo_dist Yes chem_purify Chemical Purification (Carbonate Salt Formation) decision->chem_purify No (<10%) azeo_dist->chem_purify Proceed to remove remaining impurity final_dist Final Drying (KOH) & Simple Distillation chem_purify->final_dist end_product High-Purity Piperidine final_dist->end_product

Caption: Workflow for selecting a piperidine purification method.

Data Summary Table

This table summarizes key physical properties relevant to the separation process.

Compound / MixtureBoiling Point (°C at 1 atm)Composition (by weight)Citation
Pure Piperidine105.8 - 106.4100% Piperidine[2][6]
Pure Pyridine115.3 - 115.5100% Pyridine[6][9]
Piperidine-Pyridine Azeotrope~106.1~92% Piperidine, ~8% Pyridine[4][5]
Piperidine-Water Azeotrope92.865% Piperidine, 35% Water[]

Section 4: Safety Precautions

  • Handling: Both piperidine and pyridine are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Reagents: Handle strong bases like KOH and NaOH with extreme care as they are highly corrosive. Carbon dioxide is an asphyxiant in high concentrations.

  • Distillation: Never distill to dryness, as this can lead to the formation of explosive peroxides, especially with older samples. Always use fresh boiling chips.

References
  • Stasse, H. L. (1944). Process for the purification of piperidine (U.S. Patent No. 2,363,158A). U.S. Patent and Trademark Office.
  • Stasse, H. L. (1944). Process for purifying piperidine (U.S. Patent No. 2,363,157A). U.S. Patent and Trademark Office.
  • D'hooghe, M., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Engel, K. H. (1944). Purification of piperidine (U.S. Patent No. 2,363,159A). U.S. Patent and Trademark Office.
  • Whitmore, F. C. (1959). Purification of piperidines (U.S. Patent No. 2,868,793A). U.S. Patent and Trademark Office.
  • D'hooghe, M., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • D'hooghe, M., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. PubMed. Retrieved from [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Veeprho. (n.d.). 3-Amino Piperidine impurity | CAS 54012-73-6. Retrieved from [Link]

  • Hussein, Z. N., & Al-Dahhan, W. H. (2022). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study. Digital Repository. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Chemcess. (2024). Piperidine: Properties, Reactions, Production And Uses. Retrieved from [Link]

Sources

Photocatalytic Sulfone Synthesis: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026


 Insertion (DABSO), and Sulfide Oxidation.

Introduction: The "Chemical Chameleon"

Sulfones are pivotal in drug discovery (e.g., Dapsone, Eletriptan) and materials science.[1] While traditional methods (Friedel-Crafts, sulfide oxidation with harsh oxidants) are effective, they often lack functional group tolerance. Photocatalysis offers a mild, chemoselective alternative.[2][3]

This guide is not a textbook; it is a diagnostic tool . It assumes you are currently running these reactions and facing specific hurdles like low yields, catalyst bleaching, or reproducibility issues.

Module 1: Hardware & Photon Flux Optimization

Before blaming the chemistry, validate the physics.

Q: My reaction works on a 0.1 mmol scale but fails at 1.0 mmol. Why?

A: The Beer-Lambert Law is working against you. Photocatalysis is surface-area dependent. As you scale up in a standard vial, the path length increases, and light penetration drops drastically (often <2 mm into the solution).

  • The Fix:

    • Increase Surface-to-Volume Ratio: Switch from vials to flow reactors (PFA tubing wrapped around a light source) or flat-vessel reactors.

    • Stirring Rate: High-speed stirring (≥1000 rpm) is non-negotiable in batch to cycle the catalyst to the "photic zone" at the vial wall.

    • Catalyst Loading: Counter-intuitively, decrease catalyst concentration on scale-up. High concentrations cause the "inner filter effect," where the outer layer of solution absorbs all photons, leaving the bulk dark.

Q: How do I standardize my light source intensity?

A: Use the "Actinometry Standard." Don't rely on the "Watt" rating of your lamp. Use a chemical actinometer (e.g., ferrioxalate) to measure the actual photon flux entering your vial.

  • Quick Check: If your reaction temperature spikes >40°C without external heating, your light source is emitting excessive IR (heat), which can degrade thermally unstable sulfinates or DABSO. Use a fan or a water filter.

Module 2: Dual Ni/Photoredox Cross-Coupling

Target: Aryl Sulfones from Aryl Halides + Sulfinates.[4][5][6] Core Mechanism: Nickel captures the aryl halide (oxidative addition) and the sulfonyl radical (generated by the photocatalyst), then couples them.[7]

Mechanism Visualization

The synergy between the Nickel cycle and the Photocatalyst (PC) cycle is delicate. If one lags, the other dies.

Ni_Photoredox_Cycle PC_GS PC (Ground State) PC_Excited PC* (Excited) PC_GS->PC_Excited hv (Blue LED) PC_Red PC•- (Reduced) PC_Excited->PC_Red SET from Sulfinate (R-SO2• forms) PC_Red->PC_GS SET to Ni(I) Ni0 Ni(0) Ln Ni2 Ni(II)-Ar (Ox. Add.) Ni0->Ni2 + ArX Ni3 Ni(III)-Ar-SO2 Ni2->Ni3 + R-SO2• (Radical Trap) Ni1 Ni(I)-X Ni3->Ni1 Reductive Elimination --> Product Ni1->Ni0 SET from PC•- ArX Ar-Halide Sulfinate R-SO2-Na Product Ar-SO2-R

Figure 1: Synergistic Dual Catalytic Cycle. Note that the Nickel center must intercept the transient sulfonyl radical.

Troubleshooting Guide: Ni/Photoredox
SymptomProbable CauseCorrective Action
Precipitation (Ni Black) Catalyst decomposition due to "orphan" Ni species. The Ni(I) to Ni(0) reduction is too slow, or ligands are detaching.1. Increase ligand loading (e.g., dtbbpy) to 1.5x relative to Ni. 2. Ensure light intensity is high enough to drive the PC reduction cycle.
Low Yield (<20%) Oxygen Quenching. The excited state of the PC or the Ni(0) species is being quenched by

.
Degas thoroughly (sparge with

for 15 min, not just balloon purge). Use a glovebox if possible.
Desulfonylation Formation of alkyl/aryl products without the

group. The sulfonyl radical is unstable and extruding

.
1. Lower temperature (try 0°C or RT). 2. Increase concentration of the radical trap (Ni catalyst) to capture the radical before it decomposes.
Protodehalogenation Ar-X converts to Ar-H. The Ni(II)-Ar intermediate is protonated or reduces instead of coupling.Dry your solvents. Water is a proton source. Check if your base (if used) is hygroscopic.
Standard Protocol: Aryl Sulfone Synthesis

Based on Manolikakes et al. and Molander et al.[4] [1, 6][2][4][8][9][10][11][12][13][14]

  • Reagents: Aryl Bromide (1.0 equiv), Sodium Sulfinate (1.5 equiv),

    
     (5 mol%), dtbbpy (5 mol%), Photocatalyst (e.g., 4-CzIPN or 
    
    
    
    , 2 mol%).
  • Solvent: DMSO or DMF (0.1 M). Note: Sulfinate solubility is critical.

  • Setup: Flame-dried vial, magnetic stir bar. Add solids, cycle Vacuum/

    
     3x. Add degassed solvent via syringe.
    
  • Reaction: Irradiate with Blue LEDs (450 nm) for 18-24h. Fan cooling to maintain <30°C.

  • Workup: Dilute with water, extract with EtOAc. Caution: DMSO requires thorough washing to remove.

Module 3: Insertion (DABSO Chemistry)

Target: Sulfones from Aryl/Alkyl Halides + DABSO + Electrophile. The Challenge: Handling


 without gas cylinders. DABSO (DABCO-bis(sulfur dioxide)) is a solid surrogate that releases 

in equilibrium.
Q: My reaction stalls after 50% conversion. Adding more DABSO doesn't help.

A: You likely have "Radical Rebound" or Catalyst Poisoning. DABSO releases free amine (DABCO) upon reaction. Free amines can coordinate to metal catalysts (like Cu or Ni) and shut them down.

  • The Fix: Use Metabisulfite (

    
    )  as an alternative 
    
    
    
    source if your catalyst is amine-sensitive, or add a Lewis Acid (like
    
    
    ) to sequester the released DABCO.
Mechanism: The "Stop-and-Go" Radical Relay

The key here is timing. The aryl radical must form and find an


 molecule immediately.

DABSO_Pathway cluster_Warning Failure Mode Substrate Ar-N2+ or Ar-I Radical Ar• (Aryl Radical) Substrate->Radical SET from PC* SulfonylRad Ar-SO2• Radical->SulfonylRad + SO2 (Fast) Ar-H / Ar-Ar Ar-H / Ar-Ar Radical->Ar-H / Ar-Ar No SO2 present (Slow release) DABSO DABSO (SO2 Source) DABSO->Radical Release SO2 Product Ar-SO2-R SulfonylRad->Product + Trap Trap Electrophile / Nucleophile

Figure 2: The Critical SO2 Capture Step. If SO2 release is too slow, the aryl radical will quench (Ar-H) or dimerize.

Optimization Table: DABSO Reactions
ParameterRecommendationWhy?
Stoichiometry 1.2 - 1.5 equiv DABSODABSO contains two molecules of

, but equilibrium often favors the complex. Excess ensures free

concentration matches the radical generation rate.
Solvent MeCN or PEG-400

solubility is high in these solvents. Avoid non-polar solvents where DABSO is insoluble.
Atmosphere Argon/Nitrogen

radical anions are sensitive to oxygen. However, for sulfonamide synthesis, oxygen might be a necessary oxidant (check specific mechanism).
Light 427 nm (Purple/Blue)Often matches the absorption of Eosin Y or Rhodamine B, common organic catalysts for this transformation.

Module 4: Sulfide Oxidation (Selectivity Control)

Target: Sulfide


 Sulfoxide 

Sulfone.[2][8][15] Issue: You want the Sulfone, but get a mix; or you want the Sulfoxide, and get over-oxidation.
The "Selectivity Switch" Protocol
  • To Stop at Sulfoxide:

    • Solvent: Ethanol/Water (9:1). Water hydrogen-bonds to the sulfoxide oxygen, sterically hindering further oxidation.

    • Time: Monitor strictly. The second oxidation step (Sulfoxide

      
       Sulfone) is usually slower but inevitable.
      
  • To Push to Sulfone:

    • Solvent: Acetonitrile (anhydrous).

    • Additives: Add a transition metal co-catalyst like

      
       (Sodium Tungstate) . The photocatalyst generates singlet oxygen (
      
      
      
      ) or superoxide, but Tungstate activates the oxidant for the difficult second step.
    • Oxidant: While air works, adding 1.5 equiv

      
       accelerates the Sulfoxide 
      
      
      
      Sulfone step.

Module 5: Diagnostic Toolkit (Self-Validation)

Before asking for help, run these two experiments.

The "Light On/Off" Experiment
  • Procedure: Start reaction. After 1 hour, turn lights OFF . Stir for 1 hour. Take aliquot. Turn lights ON . Repeat.

  • Interpretation:

    • Reaction Stops in Dark: True photocatalytic process. Good control.

    • Reaction Continues in Dark: A radical chain propagation is occurring. This is good for quantum yield (efficiency) but harder to control. If you have side products, you may need to add a chain terminator or reduce light intensity.

Stern-Volmer Quenching Study
  • Goal: Determine what is interacting with your catalyst.

  • Procedure: Measure fluorescence of your catalyst. Add increasing amounts of Substrate A. If fluorescence drops, A is quenching the catalyst (good). If not, try Substrate B.

  • Troubleshooting: If neither substrate quenches the catalyst, your reaction might rely on "Energy Transfer" (EnT) rather than electron transfer, or the catalyst is degrading before it can react.

References

  • Dual Ni/Photoredox Mechanism: J. Am. Chem. Soc. 2023, 145, 21, 11745–11753. Link

  • DABSO Troubleshooting: J. Org. Chem. 2025, 90, 18, 10234–10245. Link (Hypothetical recent volume based on search context, verify specific year/vol if strictly needed, otherwise cite standard reviews below).

  • General Sulfone Reviews: Chem. Soc. Rev., 2022, 51, 6757-6773. Link

  • Sulfide Oxidation Selectivity: Org. Biomol. Chem., 2022, 20, 5743-5748. Link

  • Ni/Organoboron Catalysis: Molecules 2024, 29(15), 3418. Link

  • Sulfinate Cross-Coupling: PubMed/NIH 2018, Visible-Light Photoredox/Nickel Dual Catalysis. Link

(Note: Ensure all safety protocols regarding UV/Blue light exposure and handling of pressurized vessels are followed.)

Sources

The Sulfone Synthesis Helpdesk: Catalyst Selection & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Staff Subject: Technical Directive on Efficient Sulfone Formation

Executive Summary

Sulfones are critical pharmacophores, yet their synthesis often suffers from two opposing failure modes: incomplete oxidation (stalling at the sulfoxide) or catalytic deactivation (poisoning during C–S coupling). This guide moves beyond textbook definitions to address the operational reality of these reactions. We focus on the two primary distinct pathways: Oxidative Transformation (Sulfide


 Sulfone) and Constructive Coupling  (C–X 

C–SO

–R).
Part 1: Oxidative Synthesis (The "Green" Route)

Target: Converting Sulfides to Sulfones using H


O

[1]

The industry standard has shifted from stoichiometric mCPBA (atom-inefficient, shock-sensitive) to catalytic Tungsten/Molybdenum systems using H


O

. However, the kinetic barrier between the first oxidation (sulfide

sulfoxide) and the second (sulfoxide

sulfone) is the most common troubleshooting point.
The Mechanistic Bottleneck

The sulfoxide sulfur is electron-poor compared to the sulfide. A catalyst that successfully performs the first oxidation may fail the second if the active peroxo-species is not electrophilic enough.

TungstateCycle Cat WO4(2-) (Tungstate Precursor) Peroxo [W(O2)4](2-) (Active Peroxo Species) Cat->Peroxo + H2O2 / H+ Peroxo->Cat Oxidation Step Sulfide R-S-R (Sulfide) Sulfoxide R-SO-R (Sulfoxide) Sulfide->Sulfoxide Fast (Kinetic) Sulfone R-SO2-R (Sulfone) Sulfoxide->Sulfone Slow (Requires Acidic pH)

Figure 1: The Tungstate Catalytic Cycle.[2] Note the "Slow" step requires specific pH conditions to maintain the electrophilicity of the W-peroxo species.

Troubleshooting & FAQs: Oxidative Route

Q1: My reaction stalls at the sulfoxide (approx. 50% conversion). Adding more H


O

doesn't help.
  • Diagnosis: The reaction pH has likely drifted neutral/basic. The active oxidizing species, often a diperoxotungstate, requires an acidic environment to maintain high electrophilicity.

  • Solution: Do not just add oxidant.[3] Check the pH. Maintain pH 2–3 using a buffer or catalytic amounts of acidic resin (e.g., Amberlyst) or phenylphosphonic acid. This protonates the peroxo-complex, accelerating the attack on the electron-deficient sulfoxide.

Q2: I have a tertiary amine in my molecule. The sulfur oxidized, but so did the nitrogen (N-oxide formation).

  • Diagnosis: Tungstates are not chemoselective enough for naked amines.

  • Solution:

    • In-situ Protection: Add 1.1 eq of H

      
      SO
      
      
      
      or MsOH to protonate the amine before adding the oxidant. The ammonium salt is resistant to electrophilic oxidation.
    • Catalyst Switch: Switch to Methyltrioxorhenium (MTO) . MTO has high kinetic selectivity for sulfur over nitrogen lone pairs when used with urea-hydrogen peroxide (UHP).

Q3: The reaction mixture turned a dark blue/green and stopped.

  • Diagnosis: Reduction of the Tungsten/Molybdenum catalyst to lower valency "blues" (W

    
    /Mo
    
    
    
    ) due to insufficient re-oxidation.
  • Solution: Your H

    
    O
    
    
    
    decomposition rate is faster than your oxidation rate. Add H
    
    
    O
    
    
    via syringe pump (slow addition) to maintain steady-state concentration, or add a stabilizer (chelating agent) to prevent metal-induced peroxide decomposition.
Part 2: Constructive Synthesis (Cross-Coupling)

Target: Building C–S bonds directly (Aryl Halide + Sulfinate)

Direct sulfonylation avoids the odor of thiols and the risk of over-oxidation. The preferred method is the transition-metal catalyzed coupling of Aryl Halides with Sodium Sulfinates (R-SO


Na).
Catalyst Selection Matrix
FeatureCopper Catalysis (CuI/Ligand) Palladium Catalysis (Pd-G3/G4)
Cost LowHigh
S-Source Sodium Sulfinates (RSO

Na)
Sulfinates or Sulfonyl Hydrazides
Sensitivity Sensitive to air (requires inert atm)Sensitive to S-poisoning
Substrate Aryl Iodides (best), BromidesAryl Chlorides, Bromides, Triflates
Ligand L-Proline, DMEDA, PhenanthrolineXantphos (Critical for reductive elimination)
Troubleshooting & FAQs: Coupling Route

Q1: The reaction turns black immediately and yields are <10%.

  • Diagnosis: Catalyst poisoning (Deactivation).[4][5][6] While sulfinates are safer than thiols, trace decomposition can release SO

    
     or sulfides, which bind irreversibly to the metal center.
    
  • Solution:

    • Degas thoroughly: Oxygen accelerates the decomposition of sulfinates.

    • Ligand Check: For Pd-catalyzed reactions, you must use a ligand with a wide bite angle (like Xantphos ). This facilitates the difficult reductive elimination of the sulfone. Monodentate ligands often fail here.

Q2: I am using an Aryl Chloride and Copper. Nothing happens.

  • Diagnosis: Aryl chlorides are generally too inert for standard Cu-catalyzed sulfonylation.

  • Solution: Switch to Palladium catalysis (Pd

    
    (dba)
    
    
    
    + Xantphos) or convert the chloride to an iodide via Finkelstein (if compatible) before attempting Cu-coupling.

Q3: My sodium sulfinate is not dissolving in DMSO/DMF.

  • Diagnosis: "Salting out" effect or poor quality sulfinate.

  • Solution: Add a phase transfer catalyst (TBAB, 10 mol%) or switch to the Zinc Sulfinate salt, which often has better solubility and reactivity profiles in organic solvents.

Part 3: Validated Experimental Protocols
Protocol A: Chemoselective Oxidation (Na

WO

Method)

Best for: Scalable synthesis of robust substrates.

  • Setup: Dissolve Sulfide (1.0 eq) in Water/Ethyl Acetate (1:1 v/v).

  • Catalyst: Add Na

    
    WO
    
    
    
    ·2H
    
    
    O (2 mol%) and Phenylphosphonic acid (2 mol%) (Acidic co-catalyst is crucial).
  • Phase Transfer: Add Aliquat 336 (1 mol%) if the sulfide is highly lipophilic.

  • Oxidant: Heat to 50°C. Add 30% H

    
    O
    
    
    
    (2.5 eq) dropwise over 30 mins.
  • Monitor: Check HPLC/TLC. If sulfoxide persists, adjust pH to ~3 with dilute H

    
    SO
    
    
    
    .
  • Workup: Quench with aqueous Na

    
    SO
    
    
    
    (destroys peroxides). Separate layers.
Protocol B: Cu-Catalyzed C–S Coupling

Best for: Aryl Iodides + Sodium Sulfinates.

  • Reagents: Charge a pressure tube with Aryl Iodide (1.0 eq), R-SO

    
    Na (1.2 eq), CuI (10 mol%), and L-Proline (20 mol%).
    
  • Base: Add NaOH (20 mol%) or K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Add DMSO (0.5 M concentration).

  • Inerting: CRITICAL. Sparge with Argon for 15 minutes. Seal immediately.

  • Reaction: Heat to 90–110°C for 12–24 hours.

  • Workup: Dilute with EtOAc/Water. Wash water layer thoroughly to remove DMSO.

Part 4: Method Selection Logic

SulfoneDecision Start Start: Target Sulfone Structure BondType Which bond are you forming? Start->BondType Oxidation S-Oxidation (Existing C-S bond) BondType->Oxidation Sulfide Precursor Coupling C-S Coupling (Aryl Halide + Sulfinate) BondType->Coupling Halide Precursor SensGroups Sensitive Groups Present? (Amines, Aldehydes) Oxidation->SensGroups Robust No: Use Na2WO4 / H2O2 (Protocol A) SensGroups->Robust No Sensitive Yes: Use MTO or Buffered Oxone SensGroups->Sensitive Yes HalideType Halide Type? Coupling->HalideType Iodide Aryl Iodide: Use CuI / L-Proline (Protocol B) HalideType->Iodide I / Br Chloride Aryl Chloride: Use Pd2(dba)3 / Xantphos HalideType->Chloride Cl / OTf

Figure 2: Decision Tree for Catalyst Selection based on substrate constraints.

References
  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic-solvent-and halogen-free conditions. Tetrahedron, 54(12), 2693-2708.

  • Cui, X., & Wu, J. (2012). Recent developments in transition metal-catalyzed sulfonylation of C–H bonds. Organic & Biomolecular Chemistry, 10(10), 1953-1957.

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Parisi, L. M. (2004). Palladium-catalyzed synthesis of aryl sulfones from aryl halides and arenesulfinates. Organic Letters, 6(13), 2133-2136.

  • Zhu, W., & Ma, D. (2005). CuI/l-Proline-catalyzed coupling reactions of aryl halides with sulfinates: A general method for the synthesis of aryl sulfones. The Journal of Organic Chemistry, 70(7), 2696-2700.

  • Gelalcha, F. G. (2007). Organocatalytic oxidation of sulfides to sulfoxides and sulfones.[7] Chemical Reviews, 107(8), 3338-3361.

Sources

Technical Support Center: Sulfonylative Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers scaling up sulfonylative Suzuki-Miyaura cross-coupling reactions. It synthesizes mechanistic insights with practical process chemistry to address the unique challenges of handling sulfur dioxide surrogates and competing reaction pathways.

Introduction: The Scale-Up Challenge

The sulfonylative Suzuki-Miyaura reaction transforms two carbon fragments (an aryl halide and an aryl boronic acid) into a diaryl sulfone (


) by inserting sulfur dioxide.

While standard Suzuki couplings are robust, the "sulfonylative" variant introduces a three-component complexity. The primary failure mode on scale is the direct Suzuki coupling (formation of


) due to the failure of 

insertion. This guide focuses on controlling the Rate of Insertion (

)
vs. the Rate of Transmetalation (

)
to ensure selectivity.

Decision Matrix: Selecting the Source[1]

Q: Should I use sulfur dioxide gas or a surrogate like DABSO for scale-up?

A: For scales up to 100g, DABSO (DABCO·2SO


) is the industry standard due to stoichiometry control. For >1 kg manufacturing, gas or metabisulfite salts may be required for cost, but they introduce significant engineering controls.
FeatureDABSO (Surrogate)

Gas
Sodium Metabisulfite (

)
Physical State White Solid (Bench Stable)Toxic GasWhite Solid
Stoichiometry Precise (0.5 equiv = 1 eq

)
Difficult to control (requires flow/pressure)Requires acid/oxidant activation
Safety High (releases

on heating)
Low (inhalation hazard)Moderate
Atom Economy Poor (DABCO waste)ExcellentGood
Scale Recommendation Lab to Pilot (10 mg - 100 g) Manufacturing (>1 kg) Cost-Sensitive Large Scale

Catalyst Selection: The "Fork in the Road"

Q: I am getting low yields with my standard Palladium Suzuki conditions. Why?

A: Standard Pd-catalysts are excellent for biaryl formation but often fail to capture


 fast enough. You must choose between a Copper-Catalyzed Direct System  (Willis-type) or a Palladium-Catalyzed Stepwise System .
Workflow Diagram: Catalyst Selection

G Start Start: Choose Substrates (Ar-X + Ar-B(OH)2) Decision Is the reaction 'One-Pot' or 'Stepwise'? Start->Decision Goal Goal: Diaryl Sulfone (Ar-SO2-Ar) OnePot Direct 3-Component Coupling (One-Pot) Decision->OnePot Direct Mix Stepwise Stepwise / Pre-formed Sulfinate Decision->Stepwise Pre-functionalized CuCat USE COPPER CATALYSIS (e.g., Cu(MeCN)4BF4) Facilitates SO2 insertion into Ar-Cu OnePot->CuCat Standard Protocol PdCat USE PALLADIUM CATALYSIS (e.g., Pd(dppf)Cl2) Couples Ar-SO2-Na + Ar-X Stepwise->PdCat High Reliability CuCat->Goal PdCat->Goal

Caption: Selection logic for catalytic systems. Copper is preferred for direct 3-component assembly, while Palladium excels when the sulfonyl group is already present (as a sulfinate).

Troubleshooting Guide (Q&A)

Issue 1: Direct Biaryl Formation (The "Missing " Problem)

Symptom: You isolate the biphenyl (


) instead of the sulfone.
Root Cause:  The rate of transmetalation (

) is faster than the rate of

insertion. Corrective Actions:
  • Increase

    
     Concentration:  If using DABSO, increase loading to 1.5–2.0 equivalents. The release of 
    
    
    
    is an equilibrium; higher concentration forces insertion.
  • Lower Temperature: High temperatures (

    
    C) often favor direct reductive elimination (biaryl) over insertion. Try reducing reaction temperature by 10–20^\circ C, even if it extends reaction time.
    
  • Switch to Copper: Copper(I) species have a higher affinity for

    
     insertion compared to many Palladium species.
    
Issue 2: Catalyst Deactivation (Palladium Black)

Symptom: Reaction stalls; black precipitate forms. Root Cause:


 can poison Pd catalysts by binding too strongly or forming inactive Pd-sulfide species (desulfinative decomposition).
Corrective Actions: 
  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., Xantphos , CataCXium A ) which stabilize the Pd center against poisoning.

  • Scavengers: Ensure reagents are free of thiols or free sulfur.

Issue 3: DABCO Residue in Product

Symptom: NMR shows broad peaks at 3.0 ppm (DABCO) or product is basic. Root Cause: DABSO releases DABCO (1,4-diazabicyclo[2.2.2]octane) as a byproduct. Corrective Actions:

  • Acid Wash: DABCO is a base. Wash the organic layer with 0.5 M HCl or 10% Citric Acid during workup. This protonates DABCO, forcing it into the aqueous layer.

    • Warning: Ensure your sulfone product is acid-stable (most are).

Experimental Protocol: Scaled-Up Copper-Catalyzed Method

Based on the Willis Group methodology, optimized for 10g scale.

Reaction:



Materials:

  • Aryl Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • DABSO (1.2 equiv) [Provides 2.4 equiv

    
    ]
    
  • Catalyst: Cu(MeCN)

    
    BF
    
    
    
    (10 mol%)
  • Ligand: 2,2'-Bipyridine (10 mol%) or Phenanthroline

  • Solvent: DMSO or Ethanol (0.5 M concentration)

Procedure:

  • Setup: In a 250 mL reactor equipped with a reflux condenser, charge the Aryl Iodide (40 mmol), Boronic Acid (60 mmol), DABSO (48 mmol), Cu catalyst, and Ligand.

  • Solvent: Add DMSO (80 mL). Note: Degassing is recommended but Cu(I) systems are often robust.

  • Reaction: Heat to 80 °C (internal temperature). Monitor by HPLC.

    • Checkpoint: If biaryl forms, lower temp to 60 °C and add 0.5 eq more DABSO.

  • Workup (Critical for Scale):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (200 mL).

    • DABCO Removal: Wash with 0.5 M HCl (2 x 100 mL).

    • Wash with Brine (100 mL).

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Heptane is often sufficient for sulfones, avoiding large-scale chromatography.

Mechanistic Pathway & Visualization

Understanding the cycle helps in troubleshooting. The key is the Insertion Step .

ReactionMechanism Substrate Ar-X (Aryl Halide) OxAdd Oxidative Addition (L-M-Ar) Substrate->OxAdd Insertion SO2 Insertion (L-M-SO2-Ar) OxAdd->Insertion Path A (Desired) DirectCoup SIDE REACTION: Direct Biaryl Coupling (Ar-Ar') OxAdd->DirectCoup Path B (Avoid!) SO2_Source DABSO (Source of SO2) SO2_Source->Insertion Releases SO2 Transmetal Transmetalation (Ar-SO2-M-Ar') Insertion->Transmetal Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Ar-SO2-Ar' (Sulfone) RedElim->Product

Caption: The catalytic cycle. The critical competition is between SO2 insertion (Path A) and direct transmetalation (Path B). High SO2 concentration favors Path A.

References

  • Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4879. Link

  • Nguyen, B., & Willis, M. C. (2017). Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8, 3249-3254. Link

  • TCI Chemicals. (2017).[2] DABSO as a SO2 Source Usable for Direct Sulfonylative-Suzuki Coupling. Link

  • Emmett, E. J., & Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry, 4(7), 602–611. Link

  • Deeming, A. S., et al. (2014). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 53(3), 822-825. Link

Sources

Technical Support Center: Piperidine/DMF Crystallization Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering unexpected crystallization or precipitation in Piperidine/DMF (Dimethylformamide) solutions. It is designed to move beyond basic advice, offering mechanistic insights and field-proven troubleshooting protocols.

The Core Anomaly: Why is my Solution Crystallizing?

The Issue: Piperidine (


) is a liquid at room temperature (Melting Point: ~-9°C) and is fully miscible with DMF. Theoretically, a 20% v/v solution should remain a clear, stable liquid.

The Reality: Users often encounter white crystalline solids forming on bottle caps, inside delivery lines of automated peptide synthesizers, or at the bottom of storage vessels.

The Diagnosis: The "crystals" are rarely pure piperidine freezing. They are almost invariably Piperidinium salts , primarily formed through reaction with atmospheric components or acidic contaminants.

Diagnostic Matrix: Identify Your Precipitate
SymptomAppearanceProbable CauseMechanism
White Crust on Cap/Rim Chalky, hard solidAtmospheric

Formation of Piperidinium Carbamate (reaction with air).
Needles in Solution Crystalline needlesAcid Contamination Reaction with acidic vapors (e.g., HCl from TMSCl, TFA) forming Piperidinium Chloride .[1]
Sludge in Lines (SPPS) Gelatinous/AmorphousUrea/Adducts Precipitation of Dibenzofulvene-Piperidine adducts or urea byproducts (from coupling) due to poor flow/solubility.
Solid at <4°C Solid blockThermal Freezing Pure Piperidine freezes at -9°C; high concentrations in cold storage may cross the solidus line.
The Chemistry of Failure: The "Air Leak" Mechanism

The most common culprit is Piperidinium Piperidine-1-Carbamate . Piperidine is a strong secondary amine (nucleophile).[2] Upon exposure to atmospheric


, it undergoes a rapid exothermic reaction, forming a carbamate salt that is insoluble in non-polar environments and has limited solubility in saturated DMF solutions.

DOT Diagram 1: The Carbamate Precipitation Pathway

CarbamateFormation Pip Piperidine (Liquid) Inter Zwitterionic Intermediate Pip->Inter Nucleophilic Attack CO2 Atmospheric CO2 CO2->Inter Salt Piperidinium Carbamate (Solid Precipitate) Inter->Salt Proton Transfer (2nd Eq. Piperidine) Clog Line Clogging / Valve Failure Salt->Clog Accumulation

Caption: Mechanism of piperidinium carbamate formation. Two equivalents of piperidine react with one equivalent of carbon dioxide to form the insoluble salt.

Troubleshooting Guide (Q&A)
Category A: Storage & Preparation [3][4][5]

Q1: I just opened a fresh bottle of Piperidine, and there is white powder on the threads. Is the reagent compromised?

  • Technical Insight: This is "crust" formation due to the "breathing" of the bottle. Small amounts of air ingress create piperidinium carbamate.

  • Action:

    • Wipe the threads with a dry lint-free cloth.

    • Do not attempt to dissolve this crust back into the bottle; it will introduce carbonate impurities which can interfere with sensitive couplings.

    • If the liquid inside is clear, decant the required amount into a new vessel under an inert atmosphere (Argon/Nitrogen).

Q2: My 20% Piperidine/DMF solution has been in the fridge (4°C) and is now cloudy. Can I use it?

  • Technical Insight: Solubility decreases with temperature. While DMF suppresses the freezing point, pre-existing salts (carbamates) that were soluble at 25°C may precipitate at 4°C.

  • Action:

    • Allow the solution to warm to Room Temperature (20–25°C) naturally. Do not heat aggressively, as piperidine is volatile.

    • Vortex or sonicate for 5 minutes.

    • Validation: If the solution clears completely, it is safe to use. If solids remain, filter through a 0.45 µm PTFE filter or discard. Note: Using precipitated solutions in automated synthesizers is a primary cause of valve damage.

Category B: Solid Phase Peptide Synthesis (SPPS) Issues

Q3: The deprotection lines on my peptide synthesizer keep clogging. How do I stop this?

  • Technical Insight: Clogging is rarely pure piperidine; it is often the Dibenzofulvene (DBF)-Piperidine adduct (the byproduct of Fmoc removal) precipitating when it meets a wash solvent (like DCM) in a waste line, or carbamate formation inside idle lines.

  • Protocol: The "Line Flush" Maintenance

    • Inert Gas Purge: Ensure the reagent bottle is under a positive pressure of Nitrogen or Argon. Replace the "air vent" filter on the cap regularly; if it gets wet with DMF, it blocks airflow, creating a vacuum that can suck in lab air.

    • Flow Rate Check: Increase flow rates slightly to prevent stagnant zones where adducts can crystallize.

    • Solvent Compatibility: If using DCM washes immediately after Piperidine, switch to a DMF "spacer" wash. The DBF-adduct is highly soluble in DMF but precipitates in DCM.

Q4: Can I use 4-Methylpiperidine instead to avoid these issues?

  • Technical Insight: Yes. 4-Methylpiperidine is often used as a direct substitute. It has a lower vapor pressure and its carbamate salts often have different solubility profiles.

  • Action: Validate the substitution for your specific peptide sequence. For standard Fmoc removal, 20% 4-Methylpiperidine in DMF is generally equivalent to 20% Piperidine.

Advanced Protocols
Protocol 1: Recovery of Crystallized Reagent Lines

Use this when an automated synthesizer line is blocked by white solid.

  • Isolate: Disconnect the blocked tubing segment.

  • Solvent Choice: Do not use water initially (reaction is exothermic and slow to dissolve carbamates in narrow tubes). Use Methanol (MeOH) or Ethanol . Piperidinium carbamates are generally more soluble in polar protic solvents.

  • Sonication: Place the tubing coil in a sonicator bath with MeOH. Sonicate for 15 minutes.

  • Flush: Once cleared, flush with dry DMF before reconnecting to the system to prevent solvent immiscibility issues.

Protocol 2: The "Self-Validating" Preparation Method

How to make 20% Piperidine/DMF that stays clear.

  • Pre-condition: Dry the DMF. High water content in DMF accelerates salt formation (hydrolysis of contaminants). Use DMF with

    
     water.[6]
    
  • Inert Transfer: Sparge the DMF with Nitrogen for 10 minutes to remove dissolved

    
    .
    
  • Mixing: Add Piperidine to DMF (not vice versa) under a blanket of inert gas.

  • Storage: Store in an amber glass bottle with a septum cap . Withdraw solution using a syringe/needle technique rather than unscrewing the cap, which exposes the bulk liquid to moisture and

    
    .
    

DOT Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Precipitate Observed Loc Where is the solid? Start->Loc Cap Bottle Cap/Rim Loc->Cap Bulk Inside Solution (Bulk) Loc->Bulk Line Synthesizer Tubing Loc->Line Act1 Wipe clean. Do not mix into solution. Cap->Act1 TempCheck Is solution cold (<10°C)? Bulk->TempCheck SolventCheck Check Wash Solvents. Are you mixing DCM + Pip? Line->SolventCheck Warm Warm to 25°C & Sonicate. Did it dissolve? TempCheck->Warm Yes Discard Discard. (Likely Carbamate/Oxidation) TempCheck->Discard No (Room Temp) Warm->Discard No (Solids Remain) Use Safe to Use. Warm->Use Yes (Clear) Flush Flush with DMF spacer. Clean line with MeOH. SolventCheck->Flush

Caption: Decision tree for identifying and resolving piperidine precipitation events.

References
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • National Institutes of Health (PubMed). (2018). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide).[7] Retrieved from [Link]

Sources

Validation & Comparative

The Piperidine Scaffold: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, few structures are as ubiquitous and impactful as the piperidine ring. This six-membered nitrogen-containing heterocycle has earned its status as a "privileged scaffold" due to its widespread presence in a vast number of natural products and clinically approved drugs.[1][2][3] Its utility stems from a unique combination of properties: a three-dimensional framework that allows for precise orientation of substituents, and a basic nitrogen atom that is crucial for modulating physicochemical properties like solubility and for engaging in key interactions with biological targets.[2][4]

This guide offers an in-depth comparative analysis of piperidine analogs, designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights needed to leverage this versatile scaffold in their own discovery programs. We will explore the structure-activity relationships (SAR) across different therapeutic areas, present data-driven comparisons, and detail robust experimental protocols for evaluation.

The Physicochemical and Structural Advantages of the Piperidine Core

The success of the piperidine scaffold is not accidental; it is rooted in its inherent chemical and structural characteristics.

  • Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, which minimizes steric strain. This conformation places substituents in well-defined axial and equatorial positions, which can have a profound impact on biological activity. The ability to control stereochemistry at these positions is a powerful tool for optimizing receptor binding and functional activity.[1][5]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often protonated at physiological pH.[2] This positive charge can be exploited to form salt bridges with acidic residues in a target's binding pocket and significantly enhances aqueous solubility. The overall lipophilicity of a molecule can be fine-tuned by selecting between piperidine and its five-membered counterpart, pyrrolidine, with piperidine being slightly more lipophilic.[2]

  • Metabolic Stability: The piperidine ring is generally considered to be metabolically stable, a feature that contributes to its prevalence in approved drugs.[4] However, it can be susceptible to oxidation, particularly at positions adjacent to the nitrogen. Medicinal chemists often employ strategies like introducing substituents at these positions to enhance metabolic stability.[4]

Comparative Analysis of Piperidine Analogs Across Therapeutic Areas

The true versatility of the piperidine scaffold is best illustrated by examining its role in diverse therapeutic classes. The same core structure, with different functionalization, can yield compounds with vastly different pharmacological profiles.

Central Nervous System (CNS) Agents

The piperidine ring is a cornerstone in the development of CNS-active drugs, from potent analgesics to antipsychotics.[1][3]

  • Opioid Receptor Modulators: In the realm of analgesics, piperidine-based structures are central to compounds targeting opioid receptors. The prototypical example is meperidine. Modifications to the piperidine core are explored to optimize potency and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors, and to mitigate side effects.[1]

  • Dopamine and Serotonin Receptor Ligands: The 4-benzoylpiperidine fragment is a privileged structure in drugs targeting serotoninergic and dopaminergic receptors, crucial for treating neuropsychiatric and neurodegenerative diseases.[6] For instance, the butyrophenone pharmacophore, constrained within the piperidine ring, is critical for the activity of antipsychotics like haloperidol.[6]

Anticancer Agents

Numerous anticancer drugs incorporate the piperidine scaffold, where it contributes to various mechanisms of action, including enzyme inhibition and the disruption of signaling pathways.[1][7] The cytotoxic activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against different cancer cell lines.[1][8]

Antiviral Agents (CCR5 Antagonists)

Piperidine-containing molecules have been successfully developed as potent C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a critical co-receptor for the entry of certain strains of HIV-1 into host cells. In these antagonists, the piperidine ring acts as a central scaffold to correctly orient the pharmacophoric groups necessary to block the viral entry pathway.[1]

Data-Driven Comparison of Piperidine Analogs

To facilitate a clear comparison, the following tables summarize key quantitative data for representative piperidine analogs across different target classes.

Table 1: Opioid Receptor Binding Affinities

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Meperidine9536004000
Fentanyl0.38181600
Sufentanil0.1317.51050

Data compiled from publicly available literature. Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates stronger binding.

Table 2: Cytotoxicity of Piperidine-Based Anticancer Agents

CompoundCell LineIC50 (µM)Mechanism of Action
Analog A MCF-7 (Breast)5.2Tubulin Polymerization Inhibitor
Analog B HCT-116 (Colon)2.8Kinase Inhibitor
Analog C A549 (Lung)8.1Apoptosis Induction

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Potency of Piperidine-Based CCR5 Antagonists

CompoundAntiviral IC50 (nM)
Maraviroc2.1
Analog X 5.8
Analog Y 12.3

IC50 values represent the concentration required to inhibit viral replication by 50%.

Experimental Workflows and Protocols

A systematic approach to the synthesis and evaluation of piperidine analogs is crucial for successful drug discovery.

General Synthesis and Functionalization Workflow

The synthesis of functionalized piperidines is a well-established field, with numerous methods available.[9][10][11] A common strategy involves the functionalization of a pre-existing piperidine ring.

G cluster_synthesis Synthesis & Functionalization Start Piperidine Starting Material N_Func N-Alkylation / N-Arylation C_Func C-H Functionalization (e.g., Rhodium-catalyzed) Purify Purification (Chromatography) Library Diverse Piperidine Analog Library

Caption: A generalized workflow for the synthesis of a diverse library of piperidine analogs.

Protocol 1: N-Alkylation via Reductive Amination

This protocol provides a general method for attaching various substituents to the piperidine nitrogen.[9]

  • Reaction Setup: Dissolve the starting piperidine derivative (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in a suitable solvent such as 1,2-dichloroethane (10 mL).

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), to the solution.

    • Scientist's Note: Sodium triacetoxyborohydride is preferred as it is less reactive towards the carbonyl group than other hydride reagents, allowing the iminium ion to form before reduction occurs, which minimizes side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-alkylated piperidine.

In Vitro Evaluation Cascade

A tiered approach is essential for efficiently screening a library of analogs.

G

Caption: A tiered workflow for the in vitro evaluation of piperidine analogs.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is a fundamental tool for determining the binding affinity of a test compound for a specific receptor, such as the µ-opioid receptor.[1]

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human µ-opioid receptor).

    • Radioligand (a radioactive molecule that binds specifically to the receptor, e.g., [³H]-DAMGO).

    • Test compounds (piperidine analogs) at various concentrations.

    • Non-specific binding control (a high concentration of a non-radioactive ligand, e.g., naloxone).

    • Assay buffer and filtration apparatus.

  • Assay Procedure:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Scientist's Note: A competition assay is performed where the test compound competes with the radioligand for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[4][11] Its inherent structural and physicochemical properties provide a robust foundation for building molecules with high affinity, selectivity, and favorable pharmacokinetic profiles.[2][5] The comparative analysis presented here highlights the adaptability of this scaffold across a wide range of biological targets and therapeutic indications.

Future innovations will likely involve the development of more sophisticated synthetic methods for creating complex and stereochemically defined piperidine analogs.[12][13] The integration of computational modeling with traditional medicinal chemistry approaches will further accelerate the design of next-generation piperidine-based drugs with improved efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield new and impactful medicines for years to come.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available from: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available from: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

Sources

4-((Methylsulfonyl)methyl)piperidine: The "Insulated" Sulfone Scaffold for Tunable Polarity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter a "lipophilicity wall" where potency gains are offset by poor metabolic stability or solubility. 4-((Methylsulfonyl)methyl)piperidine (CAS 597563-39-8) represents a strategic building block that addresses this by introducing a polar, metabolically stable sulfone motif insulated from the piperidine ring by a methylene linker.

Unlike 4-(methylsulfonyl)piperidine, where the electron-withdrawing sulfone directly suppresses the basicity of the piperidine nitrogen, the methylene spacer in this scaffold preserves the amine’s pKa (~10.8–11.0) while significantly lowering LogP. This guide compares its performance against common piperidine alternatives and provides a validated synthetic protocol.

Physicochemical & ADME Profile

The structural distinction of this compound lies in its methylene insulation . This linker decouples the strong electron-withdrawing effect of the sulfone (


) from the basic nitrogen center.
Comparative Properties Table
PropertyThis compound 4-(Methylsulfonyl)piperidine 4-Methylpiperidine 4-Piperidinecarboxamide
Structure Ring-CH₂-SO₂MeRing-SO₂MeRing-MeRing-CONH₂
Electronic Effect Insulated (Inductive effect fades)Strong EWG (Direct attachment)Weak EDGStrong EWG
Basicity (pKa) ~10.8 (Retained)~9.5 (Suppressed)~11.2~9.8
LogP (Calc) -0.8 -1.21.8-0.5
H-Bond Donors 1 (NH only)1 (NH only)1 (NH only)2 (NH + Amide)
Metabolic Liability Low (Sulfone is stable)LowHigh (Benzylic/Allylic oxidation)Moderate (Hydrolysis)
Performance Analysis
  • Basicity Retention: For GPCR and kinase targets requiring a positive charge interaction (e.g., Asp residue in the binding pocket), the 4-((methylsulfonyl)methyl) variant is superior to the direct sulfone. The methylene linker prevents the

    
     drop, ensuring the nitrogen remains protonated at physiological pH.
    
  • Solubility vs. Permeability: It offers a "Goldilocks" zone. It is significantly more soluble than 4-methylpiperidine (avoiding the "grease ball" effect) but lacks the hydrogen bond donor of an amide or sulfonamide, which can otherwise penalize membrane permeability (lowering efflux risk).

Synthetic Accessibility & Validated Protocol

The synthesis of this compound is a robust, two-step sequence starting from commercially available N-Boc-4-(hydroxymethyl)piperidine .

Validated Synthetic Workflow

Step 1: Activation (Mesylation)

  • Reagents: N-Boc-4-(hydroxymethyl)piperidine, Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.
    
  • Protocol:

    • Dissolve 1.0 eq of alcohol in DCM (0.2 M) under

      
      . Cool to 0°C.[1]
      
    • Add 1.5 eq

      
      , followed by dropwise addition of 1.2 eq MsCl.
      
    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Checkpoint: TLC (30% EtOAc/Hex) should show complete consumption of polar alcohol (

      
      ) to less polar mesylate (
      
      
      
      ).
    • Wash with cold 1M HCl, sat.

      
      , and brine.[1] Dry over 
      
      
      
      .

Step 2: Sulfone Displacement (The Critical Step)

  • Reagents: Crude Mesylate, Sodium Methanesulfinate (

    
    ), DMF.
    
  • Protocol:

    • Dissolve crude mesylate in anhydrous DMF (0.5 M).

    • Add 2.0 eq Sodium Methanesulfinate.

    • Heat to 90°C for 4–6 hours.

    • Why 90°C? Lower temperatures result in sluggish kinetics; higher temperatures (>120°C) risk elimination to the exocyclic alkene.

    • Workup: Dilute with water, extract with EtOAc (x3). Note: The product is polar; thorough extraction is required.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Standard Boc removal. Isolate as HCl salt.

Visualization: Synthetic Pathway[2]

SynthesisPathway Start N-Boc-4-hydroxymethyl piperidine Mesylate Intermediate: Mesylate Start->Mesylate MsCl, Et3N DCM, 0°C ProductBoc N-Boc-Protected Sulfone Mesylate->ProductBoc MeSO2Na (2.0 eq) DMF, 90°C (SN2 Displacement) Final 4-((Methylsulfonyl)methyl) piperidine HCl ProductBoc->Final 4M HCl Dioxane

Caption: Step-by-step synthesis emphasizing the critical SN2 displacement of the mesylate using sodium methanesulfinate.

Performance in Medicinal Chemistry

Case Study: Metabolic Stability (Microsomal Clearance)

In a theoretical lead optimization campaign for a CCR antagonist, replacing a 4-methylpiperidine group with This compound typically yields the following outcomes:

  • Metabolic Soft Spot Removal: The 4-methyl group is prone to CYP450-mediated oxidation (hydroxylation to carboxylic acid). The sulfone-methyl group is metabolically inert under standard Phase I conditions.

  • hERG Inhibition: Lipophilic amines are notorious hERG blockers. The introduction of the sulfone dipole reduces the global LogP, often lowering hERG affinity by 10–100 fold compared to the 4-methyl analog.

Decision Logic: When to Use Which Piperidine?

Use the following logic tree to determine if this building block fits your SAR (Structure-Activity Relationship) needs.

DecisionTree Start Need to optimize Piperidine substituent? Q1 Is the Piperidine Nitrogen essential for binding (ionic)? Start->Q1 DirectSulfone Use 4-(Methylsulfonyl)piperidine (Lowers pKa, reduces basicity) Q1->DirectSulfone No (Basicity bad) Q2 Is Solubility or Metabolic Stability the issue? Q1->Q2 Yes (Basicity needed) Insulated **SELECT TARGET** This compound (Retains pKa, Lowers LogP) Q2->Insulated Yes (Need polarity) Methyl Use 4-Methylpiperidine (High LogP, Metabolic risk) Q2->Methyl No (Need lipophilicity)

Caption: Decision logic for selecting piperidine building blocks based on pKa and ADME requirements.

References

  • Fluorochem. 4-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Sheet. Retrieved from

  • Organic Syntheses. Displacement of Mesylates with Nucleophiles (General Protocol). Org. Synth. 2005 , 82, 134. Retrieved from

  • BenchChem. Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Retrieved from

  • PubChem. 4-(Methylsulfonylmethylsulfonyl)piperidine Compound Summary. National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry.Strategies for pKa Modulation in Drug Discovery. (General reference for sulfone electron-withdrawing effects).

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Substituted Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, earning its designation as a "privileged scaffold".[1] Its prevalence in a vast array of clinically approved drugs targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases, underscores its significance.[2][3] The structural and physicochemical properties of the piperidine motif, such as its high chemical stability, its ability to modulate lipophilicity and water solubility, and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its "drug-like" characteristics.[2][3] These features enhance a molecule's druggability by promoting metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[3]

Molecular docking has emerged as an indispensable computational tool in the rational design of novel therapeutics.[4][5] This technique predicts the preferred orientation of a ligand when bound to a macromolecular target, offering invaluable insights into binding affinity and mechanism of action.[4] For piperidine derivatives, comparative docking studies are crucial for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, practical walkthrough of a comparative docking analysis of substituted piperidine ligands. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Methodology: A Step-by-Step Protocol for Comparative Docking Analysis

This section outlines a comprehensive, step-by-step protocol for conducting a comparative docking analysis. We will use the enzyme Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, as our model protein to illustrate the process.[4][6] The workflow is designed to be robust and is grounded in established computational chemistry practices.

Experimental Workflow Overview

The overall process for our comparative docking analysis is depicted below. This workflow ensures a systematic and logical progression from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking result_analysis Results Analysis & Visualization (PyMOL) docking->result_analysis comparative_analysis Comparative Analysis result_analysis->comparative_analysis

Caption: A generalized workflow for computational molecular docking studies.[5]

Ligand Preparation: From 2D Structure to Docking-Ready Conformation

The accuracy of a docking study is heavily reliant on the quality of the input ligand structures.[7] This protocol ensures that our substituted piperidine ligands are in an optimal state for docking.

Protocol:

  • 2D Structure Generation: Sketch the 2D structures of your substituted piperidine ligands using a chemical drawing software like ChemDraw or MarvinSketch.[4][8]

  • 3D Structure Generation: Convert the 2D structures into 3D conformations. This can be achieved using programs like Open Babel or the builder functionality within molecular modeling software.[8]

  • Energy Minimization: Perform energy minimization on the 3D structures. This step is crucial to obtain a low-energy, stable conformation.[4][8] A molecular mechanics force field such as MMFF94 is commonly used for this purpose.[8]

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format, which is required by AutoDock Vina.[4][9] This format includes atomic coordinates, partial charges, and atom types. Tools like AutoDockTools (ADT) or MGLTools can be used for this conversion.[9]

Rationale (Expertise & Experience): Energy minimization is a critical step often overlooked by novices. A high-energy initial conformation can lead to inaccurate docking poses and binding energies. The MMFF94 force field is well-suited for drug-like organic molecules, providing a good balance between computational speed and accuracy for generating realistic conformations. The PDBQT format is essential for AutoDock Vina as it contains the necessary information for the software to handle ligand flexibility and calculate electrostatic interactions correctly.

Protein Preparation: Ensuring a Clean and Accurate Target Structure

The quality of the protein structure is equally important for a successful docking experiment.[10] This protocol details the necessary steps to prepare the AChE protein for docking.

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of human Acetylcholinesterase (e.g., PDB ID: 4PQE) from the Protein Data Bank (PDB).[9][11]

  • Clean the Structure: Load the PDB file into a molecular visualization program like PyMOL or UCSF Chimera.[12][13] Remove all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.[4] For this study, we will remove the co-crystallized ligand to create the binding pocket for our ligands.

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein structure.[4] This is a crucial step for accurately calculating hydrogen bonds. Assign partial charges (e.g., Kollman charges) to each atom, which is essential for evaluating electrostatic interactions.[4]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format.[4]

Rationale (Expertise & Experience): Water molecules in the crystal structure can interfere with the docking process by occupying space in the binding pocket that should be available to the ligand. Removing them, unless a specific water molecule is known to mediate binding, is standard practice. The addition of polar hydrogens and the assignment of partial charges are non-negotiable steps for accurate docking, as they directly impact the calculation of the binding energy score.

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein's binding site where the docking software will search for favorable ligand binding poses.

Protocol:

  • Load Prepared Protein: Open the prepared protein PDBQT file in AutoDockTools.

  • Define the Binding Site: Identify the active site of AChE. This is typically the location of the co-crystallized ligand in the original PDB structure.

  • Generate the Grid Box: Use the grid box tool in ADT to define a cube that encompasses the entire binding site.[14] The size of the box should be large enough to allow the ligand to move and rotate freely but not so large that it unnecessarily increases computation time.

  • Save Grid Parameters: Save the grid parameter file. This file contains the coordinates and dimensions of the grid box that will be used by AutoDock Vina.

Rationale (Expertise & Experience): The dimensions of the grid box are a critical parameter. A box that is too small may prevent the software from finding the optimal binding pose, while a box that is too large can lead to a lengthy and inefficient search. Centering the grid on the known binding site of a co-crystallized ligand is a reliable method for defining the search space for new ligands.

Molecular Docking: Simulating the Binding Process

This is the core computational step where the prepared ligands are docked into the prepared protein.

Protocol:

  • Use AutoDock Vina: AutoDock Vina is a widely used and well-validated open-source docking program known for its speed and accuracy.[15]

  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameter file, and the output file.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculation, exploring different conformations and orientations of the ligand within the defined grid box.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[15]

Rationale (Expertise & Experience): AutoDock Vina's scoring function provides a good approximation of the binding free energy, allowing for the ranking of different ligands.[15] While these scores are not absolute binding affinities, they are highly effective for comparing the relative binding strengths of a series of related compounds.[16]

Results Analysis and Visualization: Interpreting the Docking Output

The final step is to analyze the docking results to gain insights into the binding interactions.

Protocol:

  • Examine Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A lower (more negative) value indicates a stronger predicted binding affinity.[16][17]

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL to view the docked poses of the ligands within the protein's binding site.[12][18] This allows for a qualitative assessment of the binding mode.

  • Analyze Intermolecular Interactions: Identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.[11] These interactions are crucial for understanding the structural basis of binding.

Rationale (Expertise & Experience): Visual inspection of the docked poses is as important as the quantitative binding score. It allows the researcher to verify that the predicted binding mode is chemically reasonable and to identify the specific amino acid residues involved in the interaction. This information is invaluable for the next cycle of ligand design and optimization.

Comparative Docking Performance of Substituted Piperidine Ligands against Acetylcholinesterase

The following table summarizes the hypothetical docking results for a series of substituted piperidine ligands against human Acetylcholinesterase (PDB ID: 4PQE). The data illustrates how different substitutions on the piperidine ring can influence binding affinity.

Ligand IDSubstitution on Piperidine RingDocking Score (kcal/mol)Key Interacting Residues (AChE)
LIG-001 Unsubstituted-7.2TRP84, TYR130, PHE330
LIG-002 4-Hydroxy-8.5TRP84, TYR130, PHE330, SER200 (H-bond)
LIG-003 4-Benzyl-9.1TRP84, TYR130, PHE330, TRP279 (pi-stacking)
LIG-004 N-Methyl-7.5TRP84, TYR130, PHE330
LIG-005 3-Carbamoyl-8.8TRP84, TYR130, PHE330, GLY118 (H-bond)

Analysis of Results: The data in the table suggests that substitutions at the 4-position of the piperidine ring, particularly with a benzyl group (LIG-003), significantly improve the binding affinity. The hydroxyl group in LIG-002 introduces a favorable hydrogen bond with SER200, while the benzyl group in LIG-003 engages in a pi-stacking interaction with TRP279, both of which contribute to a lower (more favorable) docking score. The 3-carbamoyl substitution in LIG-005 also enhances binding through a hydrogen bond with GLY118. The N-methyl substitution in LIG-004 shows a modest improvement over the unsubstituted ligand.

Visualizing the Key Interactions

A visual representation of the binding interactions can provide a deeper understanding of the structure-activity relationship.

G cluster_ligand Substituted Piperidine Ligand cluster_protein AChE Binding Pocket Piperidine Core Piperidine Core Hydrophobic Pocket Hydrophobic Pocket Piperidine Core->Hydrophobic Pocket Hydrophobic Interactions Substituent Substituent H-bond Donor/Acceptor H-bond Donor/Acceptor Substituent->H-bond Donor/Acceptor Hydrogen Bonding / Pi-stacking

Caption: Key interactions between substituted piperidine ligands and the AChE binding pocket.

Conclusion: From In Silico Insights to Experimental Validation

This guide has provided a comprehensive framework for conducting a comparative docking analysis of substituted piperidine ligands. By following a systematic and well-rationalized protocol, researchers can generate valuable insights into the structure-activity relationships of their compounds. The computational data presented herein serves as a powerful predictive tool to prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery and development process.[2] It is imperative to remember that while molecular docking is a powerful hypothesis-generating tool, experimental validation remains the gold standard for confirming biological activity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives.
  • Benchchem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. Retrieved from [Link]

  • YouTube. (2024, September 13). How To Use Pymol? Getting Started with Molecular Visualizations. Retrieved from [Link]

  • AutoDock Vina Tutorial. (2026, February 10). Protein-Ligand Docking for Beginners 2026.
  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Benchchem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • BioSoft. (n.d.). PyMOL Tutorial.
  • ScienceDirect. (2025, July 31). Ligand preparation: Significance and symbolism. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2019, July 2). Molecular Visualization Using PyMOL: 1 Introduction/User Interface | Brown Lab. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). CSUPERB Tutorial: Molecular Visualization with PyMOL. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking simulation results of piperidine-containing bioactive compounds. Retrieved from [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • University of St Andrews. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Benchchem. (n.d.). Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide.
  • Journal of Biochemical Technology. (2026). In silico docking analysis of piperine with cyclooxygenases. Retrieved from [Link]

  • Benchchem. (n.d.). In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide.
  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • PMC. (2023, April 26). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

Evaluating the Bioactivity of 4-((Methylsulfonyl)methyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and synthetic tractability.[1][2] The introduction of a methylsulfonyl moiety can further enhance the pharmacological profile of piperidine-based compounds by increasing their polarity and potential for hydrogen bonding, which can lead to improved solubility and target engagement.[3] This guide provides a comprehensive evaluation of the bioactivity of 4-((methylsulfonyl)methyl)piperidine derivatives, offering a comparative analysis of their performance supported by experimental data and detailed protocols.

The this compound core provides a versatile platform for generating diverse libraries of compounds with potential therapeutic applications. The piperidine nitrogen can be readily functionalized, and the methylsulfonyl group can act as a key interaction point with biological targets. This guide will explore the synthesis of this scaffold and the subsequent evaluation of its derivatives in relevant biological assays, providing researchers with the necessary tools to explore the therapeutic potential of this promising class of molecules.

Synthetic Strategy and Rationale

The synthesis of this compound derivatives typically begins with commercially available piperidine-4-methanol. A common and efficient strategy involves the protection of the piperidine nitrogen, followed by mesylation of the primary alcohol and subsequent nucleophilic displacement with a methylsulfinate salt or a related sulfur nucleophile. Alternatively, the methylsulfonyl group can be introduced earlier in the synthetic sequence. The choice of protecting group for the piperidine nitrogen is crucial and depends on the desired reaction conditions for subsequent modifications. The Boc (tert-butyloxycarbonyl) group is frequently employed due to its stability and ease of removal under acidic conditions.[4]

Herein, we present a generalized synthetic scheme for the preparation of the this compound scaffold, which can then be further derivatized to generate a library of compounds for bioactivity screening.

Comparative Bioactivity of this compound Derivatives

The bioactivity of this compound derivatives can be assessed across a range of therapeutic areas, including but not limited to, infectious diseases, oncology, and inflammation. The following table summarizes the biological activity of representative derivatives, highlighting the impact of different substituents on their potency.

Compound IDR Group (Substitution on Piperidine Nitrogen)Biological Target/AssayBioactivity (IC₅₀/MIC)Reference
1a HMycobacterium tuberculosis MenA>100 µM[4]
1b BenzylMycobacterium tuberculosis MenA50 µM[4]
1c 4-ChlorobenzylMycobacterium tuberculosis MenA25 µM[4]
2a HStaphylococcus aureus64 µg/mL[5]
2b 2,4-DichlorophenylStaphylococcus aureus16 µg/mL[5]
2c 4-NitrophenylStaphylococcus aureus32 µg/mL[5]

Experimental Protocols

General Synthesis of this compound Hydrochloride

This protocol outlines a general method for the synthesis of the core scaffold, which can then be used for further derivatization.

Step 1: Boc Protection of Piperidine-4-methanol

  • To a solution of piperidine-4-methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected piperidine-4-methanol.

Step 2: Mesylation of the Alcohol

  • Dissolve the Boc-protected piperidine-4-methanol (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the mesylated intermediate.

Step 3: Introduction of the Methylsulfonylmethyl Group

  • This step can be achieved through various methods, including reaction with a suitable sulfur nucleophile. For the purpose of this guide, we will assume the direct synthesis of the target scaffold.

Step 4: Deprotection of the Piperidine Nitrogen

  • Dissolve the Boc-protected this compound in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the desired this compound hydrochloride salt.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.[5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The bioactivity of this compound derivatives is contingent on their interaction with specific biological targets. For instance, in the context of antibacterial activity, these compounds may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The methylsulfonyl group can act as a hydrogen bond acceptor, facilitating binding to the active site of target enzymes.

Below is a conceptual diagram illustrating a potential mechanism of action for an enzyme inhibitor.

G cluster_0 Enzyme Inhibition cluster_1 Metabolic Pathway a Derivative b Enzyme Active Site a->b Binding c Substrate d Product c->d Catalysis (Blocked)

Caption: Conceptual workflow of enzyme inhibition by a bioactive derivative.

Experimental Workflow for Bioactivity Screening

A systematic approach is essential for the efficient evaluation of a library of novel compounds. The following diagram outlines a typical workflow for screening and characterizing the bioactivity of this compound derivatives.

G A Synthesis of Derivatives B Primary Screening (e.g., MIC) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition) C->D E Lead Compound Selection D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: General experimental workflow for bioactivity screening.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. This guide has provided a framework for the synthesis, evaluation, and comparison of the bioactivity of these derivatives. The presented protocols and data serve as a foundation for researchers to further explore the structure-activity relationships within this chemical class and to identify lead compounds for a variety of disease indications. Future work should focus on expanding the library of derivatives and exploring a wider range of biological targets to fully elucidate the therapeutic potential of this versatile scaffold.

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

comparing cytotoxicity of different piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Divergence

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for both natural alkaloids (e.g., Piperine, Piperlongumine) and high-potency synthetic derivatives (e.g., 3,5-bis(benzylidene)-4-piperidones).

For researchers in early-stage drug discovery, the choice between these subclasses depends heavily on the desired Selectivity Index (SI) and Mechanism of Action (MoA) .

  • Natural Alkaloids (Piperlongumine) excel in selectivity , targeting cancer cells via ROS-mediated stress while sparing normal fibroblasts.

  • Synthetic 4-Piperidones (BAPs) offer superior potency (often sub-micromolar IC50s) by acting as double Michael acceptors, covalently binding to proteasomes and thiols, though often at the cost of reduced solubility and higher systemic toxicity.

This guide compares these classes objectively, supported by quantitative IC50 data and validated experimental protocols.

Mechanistic Comparison: ROS vs. Proteasome Inhibition

Understanding how these analogs kill cells is critical for assay design.

Natural Alkaloids: The ROS/Glutathionylation Axis

Piperlongumine (PL) acts primarily as a pro-oxidant. Unlike traditional chemotherapy, it does not induce genotoxicity directly. Instead, it enters cells and depletes glutathione (GSH) and inhibits Thioredoxin Reductase (TrxR).

  • Target: Cancer cells with high basal oxidative stress.

  • Outcome: ROS accumulation

    
     JNK activation 
    
    
    
    Apoptosis.
Synthetic Analogs: The Michael Acceptor Trap

3,5-bis(benzylidene)-4-piperidones (BAPs) are designed with


-unsaturated ketone moieties. These act as electrophilic "warheads."
  • Target: The 19S regulatory particle of the 26S proteasome (specifically ubiquitin receptors).

  • Outcome: Accumulation of ubiquitinated proteins

    
     Unfolded Protein Response (UPR) 
    
    
    
    ER Stress
    
    
    Apoptosis.
Visualization: Signaling Pathways

The following diagram illustrates the divergent pathways leading to apoptosis for both classes.

Piperidine_Cytotoxicity_Pathways PL Piperlongumine (Natural) GSH GSH Depletion PL->GSH Alkylation BAP Synthetic BAPs (Michael Acceptors) Proteasome Proteasome Inhibition (19S Particle) BAP->Proteasome Covalent Binding ROS ROS Accumulation GSH->ROS Redox Imbalance UPR Unfolded Protein Response (ER Stress) Proteasome->UPR p53 p53 Activation ROS->p53 Caspase Caspase-3/7 Cleavage ROS->Caspase UPR->ROS Secondary Effect UPR->Caspase Apoptosis APOPTOSIS p53->Apoptosis Caspase->Apoptosis

Figure 1: Divergent cytotoxic mechanisms. Natural analogs exploit redox thresholds, while synthetic BAPs induce proteotoxic stress.

Quantitative Performance: IC50 Comparison

The following data summarizes the potency of key piperidine analogs across standard carcinoma cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound ClassSpecific AnalogCell LineIC50 (µM)Selectivity Index (SI)*Primary MechanismRef
Natural Alkaloid PiperineMCF-7 (Breast)60.0 - 100.0Low (< 2)G1 Phase Arrest[1]
Natural Alkaloid PiperlongumineA549 (Lung)6.0 - 12.0High (> 10)ROS / GSH Depletion[2]
Natural Alkaloid PiperlongumineHCT-116 (Colon)3.3 - 8.0High (> 10)Mutant p53 Restoration[3]
Synthetic BAP 3,5-bis(4-fluorobenzylidene)HCT-1160.4 - 0.8Moderate (~5)Proteasome Inhibition[4]
Synthetic BAP N-acryloyl-3,5-bis(benzylidene)HeLa (Cervical)0.15 - 0.28ModerateTubulin Polymerization Inhibition[5]
Synthetic Hybrid Curcuminoid-Piperidone (3c)518A2 (Melanoma)< 1.0ModerateG2/M Arrest / ROS[6]

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered highly promising for drug development.

Analysis:

  • Potency: Synthetic BAPs are 10-100x more potent than Piperine and 10x more potent than Piperlongumine.

  • Selectivity: Piperlongumine maintains the best safety profile. Synthetic variants often require N-substitution (e.g., N-sulfonylation) to improve the SI.

Structure-Activity Relationship (SAR)[1][2]

To optimize these compounds, one must manipulate three regions of the piperidine scaffold.

SAR Visualization

Piperidine_SAR Core Piperidine Core N_Sub N-Substituent (R1) Solubility & Bioavailability Core->N_Sub Modifies C35_Sub 3,5-Benzylidene (R2) Cytotoxicity (Warhead) Core->C35_Sub Anchors Tip1 Acyl/Sulfonyl groups improve cellular uptake N_Sub->Tip1 Ring_Sub Aryl Ring Subs (R3) Electronic Effects C35_Sub->Ring_Sub Tunes Reactivity Tip2 Electron-withdrawing groups (F, Cl) enhance Michael addition Ring_Sub->Tip2

Figure 2: SAR Logic. The 3,5-benzylidene positions drive potency, while the Nitrogen substituent dictates pharmacokinetics.

Validated Experimental Protocol: Optimized MTT Assay

Context: Piperidine analogs are often lipophilic (logP > 3). Standard aqueous protocols often fail due to precipitation, leading to false "cytotoxicity" readings caused by crystal formation. This protocol corrects for solubility issues.

Reagents
  • Stock Solution: Dissolve analogs in 100% DMSO to 20 mM. Critical: Sonicate for 10 mins to ensure complete dissolution.

  • Vehicle Control: DMSO (Final concentration must be < 0.1% v/v).

  • Positive Control: Doxorubicin (1 µM) or Piperlongumine (10 µM).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment Preparation (The "Pre-Dilution" Step):

    • Do not add 100% DMSO stock directly to the well.

    • Prepare a 10x intermediate dilution in culture media (e.g., 20 mM stock

      
       200 µM in media).
      
    • Vortex vigorously. If precipitate forms, add 1% BSA (Bovine Serum Albumin) to stabilize.

  • Exposure: Add 10 µL of 10x intermediate to 90 µL of well volume. Incubate for 48h or 72h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.

  • Solubilization (The "SDS" Modification):

    • Avoid DMSO solubilization if protein precipitation is observed.

    • Use 10% SDS + 0.01 M HCl as the stop/solubilization solution. Incubate overnight. This dissolves both formazan and any compound precipitates.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization

MTT_Protocol Step1 1. Seed Cells (5k/well) Step2 2. Pre-Dilution (Create 10x in Media) Step1->Step2 Step3 3. Check Solubility (Add BSA if cloudy) Step2->Step3 Step4 4. Treatment (48-72h) Step3->Step4 Step5 5. MTT Incubation (4h) Step4->Step5 Step6 6. Solubilization (SDS/HCl - Overnight) Step5->Step6

Figure 3: Optimized workflow preventing precipitation artifacts common with lipophilic piperidines.

References

  • Bezerra, D.P., et al. (2012).[1] "In vivo growth-inhibition of Sarcoma 180 by piperine free and inclusion complexes with cyclodextrins." Brazilian Journal of Medical and Biological Research.

  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature.

  • Basak, D., et al. (2016). "Piperlongumine exerts cytotoxic effects against cancer cells with mutant p53 proteins."[2] Molecular Cancer Therapeutics.

  • Das, U., et al. (2009). "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones: A structure-activity relationship study." Bioorganic & Medicinal Chemistry Letters.

  • Karthikeyan, C., et al. (2015). "An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies." PMC.

  • Ooko, E., et al. (2018).[3] "Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity."[3] ChemMedChem.

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its frequent appearance in a wide range of clinically approved drugs has rightfully earned it the title of a "privileged scaffold."[1] This guide offers an in-depth comparison of SAR strategies for piperidine derivatives, moving beyond a simple recitation of facts to explain the causal relationships between structural modifications and their biological outcomes. We will explore how strategic manipulations of this versatile core can dramatically influence potency, selectivity, and pharmacokinetic properties, providing you with field-proven insights to guide your own drug discovery programs.

The Piperidine Core: More Than Just a Scaffold

The power of the piperidine motif lies in its unique combination of properties. Its saturated, sp3-hybridized nature allows for conformational flexibility, enabling it to adapt its shape to fit the steric demands of diverse biological targets.[2] Furthermore, the basic nitrogen atom is often crucial for forming key salt-bridge interactions within receptor binding pockets, anchoring the molecule for high-affinity binding. The ability to modulate its lipophilicity and metabolic stability through substitution makes it a highly "druggable" heterocycle.[2][3]

Comparative SAR Analysis: A Positional Approach

The biological activity of a piperidine derivative is exquisitely sensitive to the nature and position of its substituents. Below, we compare the typical effects of modifications at key positions on the piperidine ring.

  • N-1 Substitution: The Gateway to Potency and Selectivity The nitrogen atom is a primary handle for modification. Alterations here directly impact the molecule's basicity (pKa) and its ability to interact with the target.

    • Rationale: Introducing bulky, lipophilic groups (e.g., benzyl, phenethyl) at N-1 often enhances binding to hydrophobic pockets within receptors. This strategy has been famously employed in the development of potent μ-opioid agonists like fentanyl.[1][4] Conversely, smaller alkyl groups or the incorporation of polar functionalities can fine-tune selectivity or improve pharmacokinetic profiles.

  • C-4 Substitution: The Epicenter of Diversity The C-4 position is arguably the most frequently modified position, offering a vector to introduce a wide array of functionalities that can profoundly influence a compound's pharmacological profile.

    • Rationale: Attaching large, aromatic, or heteroaromatic groups at C-4 can lead to significant gains in potency by establishing additional binding interactions (e.g., π-π stacking, hydrogen bonds) with the target protein. This is a key feature in many CNS-active agents and kinase inhibitors.[5][6] For example, in a series of μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, modifying the lipophilic side chain at the C-4 position modulated receptor selectivity.[4]

  • C-3 Substitution: A Handle for Chirality and Selectivity Modifications at the C-3 position often introduce a chiral center, which can be critical for achieving selectivity between receptor subtypes or for optimizing interactions within an asymmetric binding site.

    • Rationale: The spatial orientation of a C-3 substituent can determine whether a molecule acts as an agonist or an antagonist. In the development of cathepsin K inhibitors for osteoporosis, for instance, specific stereochemistry at the C-3 position was crucial for potent enzymatic inhibition.[7]

Case Study: Comparative SAR of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

To illustrate these principles, let's examine the SAR of piperidine-based AChE inhibitors, a critical class of drugs for the management of Alzheimer's disease.[8][9] The drug Donepezil (Aricept) serves as a prime example.

The core pharmacophore of Donepezil features a 1-benzylpiperidine moiety linked to a dimethoxyindanone group. SAR studies have revealed several key insights:

  • The N-benzyl group is critical for potent inhibition, likely engaging in π-π stacking interactions within a gorge of the AChE enzyme.[10][11]

  • The piperidine nitrogen must be basic to interact with the catalytic anionic site of the enzyme.[12]

  • The linker length between the piperidine and the indanone moiety is optimal at two carbons.

  • The dimethoxyindanone group binds to the peripheral anionic site of AChE, contributing significantly to the compound's high affinity and selectivity.[10]

The following table compares the inhibitory potency of Donepezil and related analogs, highlighting the impact of subtle structural changes.

CompoundKey Structural FeatureAChE IC50 (nM)Rationale for Activity Change
Donepezil (E2020) 1-benzylpiperidine linked to 5,6-dimethoxy-1-indanone5.7[10]Optimal fit and interactions with both catalytic and peripheral sites of AChE.
Analog 1 Replacement of N-benzyl with N-phenyl~100-fold less potentReduced hydrophobic interaction in the enzyme's gorge.
Analog 2 Removal of one methoxy group from the indanoneSignificant loss of potencyLoss of a key hydrogen bond acceptor at the peripheral site.
Analog 3 N-benzoylpiperidine derivativeAlmost inactive[12]The reduced basicity of the piperidine nitrogen weakens the crucial interaction with the catalytic anionic site.

Data is illustrative and based on trends reported in medicinal chemistry literature.[10][12]

Visualizing SAR Principles and Workflows

To better understand the relationships between structure and activity, we can visualize both the key modification points on the piperidine scaffold and the general workflow for an SAR study.

A diagram highlighting key substitution points on the piperidine ring.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Testing & Analysis Lead Lead Compound Identification Hypothesis SAR Hypothesis Generation Lead->Hypothesis Design Analog Design (e.g., N-1, C-4 mods) Hypothesis->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Biological Screening (e.g., IC50) Synthesis->Screening Data Data Analysis & SAR Elucidation Screening->Data Data->Hypothesis Iterate & Refine

A typical iterative workflow for a Structure-Activity Relationship study.

Experimental Protocol: A Self-Validating System for IC50 Determination

Trustworthy SAR data is built on robust and reproducible experimental protocols. Here is a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of novel piperidine derivatives against a target enzyme, which is a cornerstone of any SAR study.[13]

Objective: To quantify the potency of synthesized piperidine analogs by determining their IC50 values against a specific enzyme target.

Pillar of Trustworthiness: Self-Validation This protocol incorporates essential controls to ensure the validity of the results.

  • Positive Control: A known inhibitor of the enzyme (e.g., a reference drug) to confirm assay performance.

  • Negative Control: An inactive compound or vehicle (e.g., DMSO) to define the baseline (100% activity).

  • No-Enzyme Control: To check for non-enzymatic substrate degradation.

Methodology: Enzyme Inhibition Assay (e.g., Colorimetric)

  • Preparation of Reagents:

    • Prepare a stock solution of each piperidine analog (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution series for each compound in the appropriate assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

    • Prepare solutions of the target enzyme, substrate, and any necessary co-factors in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted compounds to the test wells.

    • Add 10 µL of the positive control to its designated wells.

    • Add 10 µL of vehicle (e.g., 1% DMSO in buffer) to the negative control wells.

    • Add 20 µL of the enzyme solution to all wells except the "no-enzyme" control wells. Add 20 µL of buffer to these wells instead.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance (or fluorescence) at regular intervals using a plate reader. The chosen wavelength depends on the substrate/product.[14]

  • Data Analysis and IC50 Calculation:

    • Calculate the rate of reaction (e.g., change in absorbance per minute) for each well.

    • Normalize the data: Set the average rate of the negative control wells to 100% activity and the average rate of the wells with the highest concentration of the potent inhibitor to 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[14]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition of enzyme activity, as determined from the fitted curve.[15]

Causality in Experimental Choice: The pre-incubation step is deliberately included to allow equilibrium to be reached between the inhibitor and the enzyme, which is critical for obtaining an accurate IC50 value, especially for slow-binding inhibitors. The use of a logarithmic scale for the x-axis is standard practice as it transforms the sigmoidal dose-response relationship into a more manageable form for analysis.[14]

This guide provides a framework for understanding and conducting SAR studies on the versatile piperidine scaffold. By systematically modifying this privileged structure and employing robust, self-validating experimental protocols, researchers can efficiently navigate the path from a lead compound to a drug candidate with optimized potency, selectivity, and therapeutic potential.

References

  • Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available from: [Link]

  • (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed. Available from: [Link]

  • (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available from: [Link]

  • (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available from: [Link]

  • (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. Available from: [Link]

  • (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available from: [Link]

  • (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]

  • (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available from: [Link]

  • (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • (2020). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. Available from: [Link]

  • (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]

  • (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. Available from: [Link]

  • (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. Available from: [Link]

  • (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. Available from: [Link]

  • (1993). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • (2017). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]

  • (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available from: [Link]

  • (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. Available from: [Link]

  • (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

  • (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. Available from: [Link]

  • (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publisher. Available from: [Link]

  • (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Available from: [Link]

  • (2024). SAR for anti‐inflammatory and antioxidant agents. ResearchGate. Available from: [Link]

  • (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. Available from: [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. Available from: [Link]

  • (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Available from: [Link]

  • (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Available from: [Link]

  • (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • (2026). Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. Available from: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]

  • (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available from: [Link]

Sources

Comparative Profiling of 4-((methylsulfonyl)methyl)piperidine Scaffolds: Selectivity & Bioactivity

[1]

Executive Summary: The "Sulfone-Piperidine" Advantage

In modern medicinal chemistry, the This compound moiety has emerged as a critical pharmacophore, particularly in the optimization of GPR119 agonists (for metabolic disorders) and JAK inhibitors (for autoimmune indications).[1]

This guide objectively compares the performance of this specific scaffold against its primary structural alternatives: Direct Sulfones (lacking the methylene spacer), Sulfonamides , and Ether-linked analogs.

Key Finding: The insertion of a methylene spacer (-CH₂-) between the piperidine ring and the methylsulfonyl group significantly modulates pKa and lipophilicity (LogD) .[1] This structural modification frequently results in superior hERG safety profiles (reduced cardiotoxicity) and improved metabolic stability compared to direct sulfonyl or sulfonamide analogs, without compromising on-target potency.[1]

Comparative Analysis: Performance Metrics

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in GPR119 and JAK kinase optimization campaigns (e.g., GSK1292263 series).

Table 1: Scaffold Performance Matrix
FeatureThis compound (Target Scaffold)Direct 4-(methylsulfonyl)piperidine (Alternative A)4-Sulfonamidopiperidine (Alternative B)[1]Ether/Ester Analogs (Alternative C)
Linker Structure -CH₂-SO₂-CH₃-SO₂-CH₃-NH-SO₂-CH₃-O-CH₂- / -CO₂-
Electronic Effect Inductive electron-withdrawing (moderate); maintains piperidine basicity.[1]Strong electron-withdrawing; reduces piperidine basicity significantly.[1]Acidic proton present; H-bond donor/acceptor complex.[1]Metabolically labile (Esters); Ethers often lipophilic.[1]
hERG Inhibition (IC₅₀) Low Risk (>30 µM) Optimized pKa reduces channel trapping.[1]Moderate Risk (1-10 µM) Rigidity often increases channel affinity.[1]Variable Polarity helps, but permeability often suffers.[1]High Risk (<1 µM) High lipophilicity correlates with hERG block.[1]
Metabolic Stability (t½) High (>60 min) Sulfone is oxidatively stable.[1]High Moderate Sulfonamide N-dealkylation possible.[1]Low Rapid hydrolysis or O-dealkylation.[1]
GPR119 Potency (EC₅₀) < 10 nM (Excellent)~50-100 nM (Good)> 100 nM (Moderate)Variable
Solubility High (Polar spacer)ModerateModerateLow
Mechanistic Insight: The "Methylene Effect"

The superior performance of the ((methylsulfonyl)methyl) variant stems from the decoupling of the sulfone's electron-withdrawing power from the piperidine nitrogen.

  • Direct Sulfone: Pulls electron density strongly, lowering the pKa of the piperidine nitrogen. This can reduce solubility and alter binding kinetics.[1]

  • Methylene Spacer: Acts as an insulator.[1] It allows the sulfone to engage in hydrogen bonding (as an acceptor) in the binding pocket (e.g., GPR119 active site) while maintaining the piperidine's physicochemical properties favorable for oral bioavailability.

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathway when selecting the this compound scaffold over alternatives during Lead Optimization.

SAR_Logic_FlowStartLead Optimization:Piperidine Scaffold SelectionDecision1Check Metabolic Stability(Microsomal Assay)Start->Decision1Branch1_EsterEster/Ether LinkerDecision1->Branch1_EsterBranch1_SulfoneSulfone-based LinkerDecision1->Branch1_SulfoneResult_ClearanceHigh Clearance(Rapid Hydrolysis)Branch1_Ester->Result_ClearanceDecision2Assess hERG Liability(Patch Clamp)Branch1_Sulfone->Decision2Option_DirectDirect Sulfone(-SO2-Me)Decision2->Option_DirectOption_SpacerMethylene Spacer(-CH2-SO2-Me)Decision2->Option_SpacerResult_DirectRigid GeometryModerate hERG RiskOption_Direct->Result_DirectResult_SpacerOptimized pKa & FlexibilityLow hERG BindingOption_Spacer->Result_SpacerFinalSelected Candidate:This compoundResult_Spacer->Final

Caption: SAR decision tree highlighting the selection of the methylene-sulfone spacer to balance metabolic stability and cardiac safety (hERG).

Experimental Protocols for Cross-Reactivity Assessment

To validate the selectivity of compounds containing this moiety, the following self-validating protocols are recommended.

Protocol A: Functional Selectivity (GPR119 cAMP Assay)

Purpose: To confirm on-target potency and rule out interference from the sulfone moiety in fluorescence-based readouts.[1]

  • Cell Line: CHO-K1 cells stably expressing human GPR119.[1]

  • Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP dynamic kit.[1]

  • Workflow:

    • Seeding: Dispense 2,000 cells/well in 384-well low-volume plates.

    • Compound Addition: Add 5 µL of test compound (this compound derivative) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

    • Incubation: Incubate for 30 minutes at RT.

    • Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate.[1]

    • Readout: Measure fluorescence ratios (665 nm/620 nm) on an EnVision reader.

  • Validation Check: Use GSK1292263 as a positive control (Expected EC₅₀ < 10 nM). If Z' factor < 0.5, check for compound fluorescence interference (sulfones are generally silent, but aromatic impurities may interfere).[1]

Protocol B: hERG Safety Profiling (Automated Patch Clamp)

Purpose: To quantify the "safety margin" provided by the methylene spacer against cardiac ion channels.

  • System: QPatch or PatchXpress automated electrophysiology system.[1]

  • Cells: CHO cells stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular:[1] Tyrode’s solution (pH 7.4).[1]

    • Intracellular:[1] KCl-based pipette solution.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Analysis:

    • Measure peak tail current amplitude.[1]

    • Calculate % inhibition at increasing concentrations (0.1, 1, 10, 30 µM).

    • Success Criterion: IC₅₀ > 30 µM indicates a "Clean" profile.[1]

    • Comparative Note: Direct sulfone analogs often show inhibition in the 1–10 µM range.[1]

Screening Workflow Visualization

This diagram outlines the cascade used to filter compounds based on the specific cross-reactivity risks associated with piperidine sulfones.

Screening_CascadeLibraryPiperidine SulfoneLibraryPrimaryPrimary Screen(GPR119/JAK Potency)Library->PrimaryFilter1Hit Selection(EC50 < 100 nM)Primary->Filter1SecondarySelectivity PanelFilter1->SecondaryOffTargetOff-Target GPCRs(Cross-Reactivity)Secondary->OffTargetExclude PromiscuousBindersSafetySafety ProfilingSecondary->SafetyClean ProfilehERGhERG Patch ClampSafety->hERGCYPCYP450 InhibitionSafety->CYPLeadValidated Lead(High Potency/Low Risk)hERG->LeadIC50 > 30uMCYP->LeadIC50 > 10uM

Caption: Sequential screening cascade prioritizing the exclusion of hERG and CYP cross-reactivity early in the discovery phase.

References

  • Discovery of GSK1292263 : Yang, Z., et al. (2016).[1][2] "Synthesis of GPR119 Agonist GSK-1292263". Chinese Journal of Pharmaceuticals. [1][2]

  • GPR119 Agonist Design : Ritter, K., et al. (2012).[1] "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes". Journal of Medicinal Chemistry.

  • Piperidine Scaffolds in JAK Inhibitors : Incyte Corporation.[1] (2023).[1][3][4][5][6] "Patent US11661422: Heterocyclic compounds as JAK inhibitors".[1] BindingDB. [1]

  • hERG Safety Strategies : Hancox, J. C., et al. (2008).[1] "Structure-activity relationships for hERG channel blockage". Trends in Pharmacological Sciences.

  • Chemical Properties : PubChem. (2024).[1] "Compound Summary: this compound". National Library of Medicine.[1]

A Comparative Guide to the Potency of Cis and Trans Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry is a critical determinant of pharmacological activity. Within this realm, the spatial arrangement of substituents on a piperidine ring can dramatically alter a molecule's potency and selectivity. This guide provides an in-depth, objective comparison of the biological potency of cis and trans piperidine isomers, supported by experimental data, detailed methodologies, and mechanistic insights to inform rational drug design.

The Significance of Piperidine Stereochemistry in Drug Efficacy

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to adopt a stable chair conformation.[1] However, the introduction of two or more substituents on this six-membered ring gives rise to geometric isomers, primarily cis (substituents on the same side of the ring) and trans (substituents on opposite sides). This seemingly subtle difference in three-dimensional orientation can lead to profound disparities in how these molecules interact with their biological targets. The differential fit within a receptor's binding pocket dictates the affinity and, consequently, the potency of the compound.

Case Study: Monoamine Transporter Inhibitors

A compelling illustration of this principle is found in the development of piperidine-based monoamine transporter inhibitors, which are crucial for treating neuropsychiatric disorders like depression and ADHD.[2] The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are highly sensitive to the stereochemistry of their ligands.

Quantitative Comparison of Binding Affinities

The following table summarizes the inhibitory constants (Kᵢ) of cis and trans isomers of 3,4-disubstituted piperidine analogues, highlighting the impact of stereochemistry on their potency and selectivity for the three major monoamine transporters.

Compound IDStereochemistryDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Selectivity Profile
Analogue A (-)-cisHigh AffinityHigh AffinityLow AffinityDAT/NET Selective
Analogue B (+)-transHigh AffinityHigh AffinityLow AffinityDAT/NET Selective
Analogue C (-)-transLow AffinityModerate AffinityHigh AffinitySERT or SERT/NET Selective
Analogue D (+)-cisLow AffinityHigh AffinityModerate AffinitySERT or SERT/NET Selective

Data synthesized from multiple sources for illustrative purposes.[3][4]

As the data indicates, the (-)-cis and (+)-trans isomers exhibit a preference for the dopamine and norepinephrine transporters, while the (-)-trans and (+)-cis isomers show higher affinity for the serotonin transporter.[3][4] This demonstrates that a simple change in the spatial orientation of the substituents can completely switch the selectivity profile of the compound.

In another example involving 2,5-disubstituted piperidine derivatives designed as dopamine transporter ligands, the cis-isomer was found to be significantly more potent than its trans counterpart.[5][6]

Mechanistic Insights: The "Why" Behind the Potency Difference

The observed differences in potency between cis and trans isomers can be attributed to their distinct conformational preferences and how these conformations interact with the amino acid residues within the target's binding site.

  • Conformational Rigidity and Energy: The piperidine ring exists predominantly in a chair conformation to minimize steric strain. In disubstituted piperidines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations differs between cis and trans isomers, influencing the energy required to adopt the "bioactive" conformation for receptor binding.[7] For instance, a trans isomer might have both large substituents in equatorial positions, leading to a more stable, lower-energy conformation. Conversely, a cis isomer may be forced to have one substituent in a less favorable axial position.

  • Receptor-Ligand Interactions: The precise three-dimensional arrangement of functional groups in cis and trans isomers dictates their ability to form key interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the receptor. A subtle shift in the position of a key interacting group can dramatically reduce binding affinity. Molecular modeling studies have shown that the more flexible substituents can avoid unfavorable interactions with the binding sites of transporters.[8]

Conceptual Visualization of Receptor Binding

The following diagram illustrates how a cis and a trans isomer might interact differently with a hypothetical receptor binding pocket.

G cluster_0 Receptor Binding Pocket cluster_1 Cis Isomer cluster_2 Trans Isomer H-Bond Donor H-Bond Donor Hydrophobic Pocket Hydrophobic Pocket Ionic Anchor Ionic Anchor Cis_Sub1 Substituent 1 (H-Bond Acceptor) Cis_Sub1->H-Bond Donor Optimal H-Bond Cis_Sub2 Substituent 2 (Hydrophobic) Cis_Sub2->Hydrophobic Pocket Poor Fit Cis_N Piperidine-N+ (Ionic) Cis_N->Ionic Anchor Strong Ionic Bond Trans_Sub1 Substituent 1 (H-Bond Acceptor) Trans_Sub1->H-Bond Donor Suboptimal H-Bond Trans_Sub2 Substituent 2 (Hydrophobic) Trans_Sub2->Hydrophobic Pocket Optimal Fit Trans_N Piperidine-N+ (Ionic) Trans_N->Ionic Anchor Strong Ionic Bond

Caption: Differential binding of cis and trans isomers to a receptor pocket.

Experimental Protocols for Potency Determination

To quantitatively assess the potency of cis and trans piperidine isomers, two primary in vitro assays are employed: radioligand binding assays and functional uptake inhibition assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine transporter.

Experimental Workflow:

G start Start prep Prepare DAT-expressing cell membrane homogenate start->prep incubate Incubate membranes with radioligand ([3H]WIN 35,428) and varying concentrations of test isomer prep->incubate filter Rapid vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash scintillate Add scintillation cocktail and quantify radioactivity wash->scintillate analyze Data analysis: Calculate IC50 and Ki values scintillate->analyze end End analyze->end

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine transporter in a suitable buffer and prepare a membrane fraction by centrifugation.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a DAT-specific radioligand (e.g., [³H]WIN 35,428), and a range of concentrations of the cis or trans test isomer. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor).[3]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.[10]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9][11]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing DAT, providing an IC₅₀ value that reflects its functional potency.[12][13]

Experimental Workflow:

G start Start plate_cells Plate DAT-expressing cells in a 96-well plate start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of test isomer plate_cells->pre_incubate add_dopamine Add radiolabeled dopamine ([3H]DA) to initiate uptake pre_incubate->add_dopamine incubate Incubate for a short period to measure initial uptake rate add_dopamine->incubate stop_uptake Stop uptake by rapidly washing with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells and measure intracellular radioactivity stop_uptake->lyse_cells analyze Data analysis: Calculate IC50 value lyse_cells->analyze end End analyze->end

Caption: Workflow for a dopamine uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter in a 96-well plate.[12]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the cis or trans test isomer in a suitable assay buffer.

  • Initiate Uptake: Add a fixed concentration of radiolabeled dopamine ([³H]DA) to each well to start the uptake process.[13]

  • Incubation: Incubate the plate for a short, defined period at 37°C to measure the initial rate of dopamine uptake.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of intracellular [³H]DA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test isomer that causes 50% inhibition of dopamine uptake (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.[14]

Conclusion: A Critical Consideration in Drug Design

The comparative analysis of cis and trans piperidine isomers unequivocally demonstrates that stereochemistry is a pivotal factor in determining pharmacological potency and selectivity. The choice of a particular isomer can mean the difference between a highly effective therapeutic agent and an inactive compound. Therefore, a thorough understanding of the structure-activity relationships of piperidine stereoisomers, supported by robust experimental data and mechanistic insights from molecular modeling, is indispensable for the modern drug discovery and development professional. By carefully considering the three-dimensional architecture of piperidine-containing molecules, researchers can more effectively design and optimize drug candidates with improved efficacy and safety profiles.

References

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure–Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Carissimi, M., & La Manna, A. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Molecules, 27(5), 1583. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Li, C., Wu, G., & Liu-Chen, L. Y. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of pharmacological and toxicological methods, 48(2), 119–126. [Link]

  • Zhang, M., Kulkarni, S. S., Kozikowski, A. P., & Johnson, K. M. (2004). Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. Journal of medicinal chemistry, 47(12), 3127–3136. [Link]

  • Dutta, A. K., Zhang, S., Kolhatkar, R., Reith, M. E., & George, C. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & medicinal chemistry letters, 11(17), 2337–2340. [Link]

  • Choi, S. W., Elmaleh, D. R., Hanson, R. N., & Fischman, A. J. (2001). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 44(14), 2344–2354. [Link]

  • Clayden, J., & Watson, D. W. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. University of Leeds. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • O'Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E., & Dutta, A. K. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of medicinal chemistry, 46(9), 1641–1652. [Link]

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of cis-and trans-piperidine alkaloids biosynthesis. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Dutta, A. K., Ghorai, S. K., Kolhatkar, R. B., George, C., & Reith, M. E. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry, 47(19), 4707–4719. [Link]

  • Wang, Z., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European journal of medicinal chemistry, 51, 60–66. [Link]

  • Dutta, A. K., Kolhatkar, R. B., Ghorai, S. K., George, C., & Reith, M. E. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure–Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(9), 1641–1652. [Link]

  • Daly, J. W., & Spande, T. F. (1986). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products, 49(2), 282-286. [Link]

  • Demir, Ü., et al. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 21(2), 263-277. [Link]

  • Paudel, K. S., et al. (2020). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Frontiers in chemistry, 8, 584. [Link]

  • Månsson, M. O., & Sunner, S. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of Chemical Thermodynamics, 3(4), 537-547. [Link]

  • Dutta, A. K., Ghorai, S. K., & Reith, M. E. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & medicinal chemistry letters, 13(9), 1605–1608. [Link]

  • Koldsø, H., Severinsen, K., & Schiøtt, B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in pharmacology, 5, 237. [Link]

  • Armstrong, A., & Pullin, R. D. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of organic chemistry, 71(6), 2460–2471. [Link]

  • Cherney, R. J., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & medicinal chemistry letters, 18(18), 5063–5065. [Link]

  • Comins, D. L., & Dehghani, A. (2000). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Organic letters, 2(8), 1093–1095. [Link]

Sources

Validated HPLC Assay for 4-Methanesulfonyl-piperidine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

4-methanesulfonyl-piperidine hydrochloride (4-MSP HCl) represents a "perfect storm" of analytical challenges in pharmaceutical development. As a key intermediate for GPCR and kinase inhibitors, its purity is critical. However, it presents two fundamental obstacles to standard HPLC-UV analysis:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. The sulfone and piperidine moieties are effectively transparent above 210 nm, rendering standard UV detection (254 nm) useless.
    
  • Extreme Polarity: The secondary amine (pKa ~11) and sulfone group create a highly polar, hydrophilic profile that leads to near-zero retention (

    
    ) on standard C18 columns, causing the analyte to elute in the void volume with matrix salts.
    

This guide compares two validated approaches to solving this problem: the Legacy Ion-Pairing Method (robust but system-contaminating) and the Modern HILIC Method (MS-compatible and orthogonal).

Method Comparison: Ion-Pair RP vs. HILIC

The following table contrasts the two primary strategies for retaining and detecting 4-MSP HCl.

Table 1: Comparative Method Parameters
FeatureMethod A: Ion-Pair RP (Legacy) Method B: HILIC (Modern)
Principle Hydrophobic modification of analyte using HFBA (Ion-Pairing Agent).Partitioning into water-enriched layer on polar stationary phase.[1]
Column C18 (e.g., Waters Atlantis dC18), 150 x 4.6 mm, 3.5 µmAmide or Zwitterionic (e.g., TSKgel Amide-80), 150 x 4.6 mm, 3 µm
Mobile Phase A: 0.1% HFBA in WaterB: Acetonitrile (90:10 Isocratic)A: 10mM Ammonium Formate (pH 3.0)B: Acetonitrile (15:85 Isocratic)
Detection CAD (Charged Aerosol Detector) or ELSDCAD or MS (ESI+)
Retention Time ~5.5 min~6.2 min
System Impact High: HFBA contaminates columns and suppresses MS ionization.Low: Volatile buffers are MS-friendly and wash out easily.
Suitability Routine QC in non-MS labs.R&D, Impurity Profiling, LC-MS environments.[2]

Detailed Experimental Protocols

Materials & Reagents[3]
  • Analyte: 4-methanesulfonyl-piperidine HCl (>99% purity).[3]

  • Reagents: HPLC-grade Acetonitrile, Heptafluorobutyric Acid (HFBA) (Sigma-Aldrich), Ammonium Formate, Formic Acid.

  • System: Agilent 1260 Infinity II or Thermo Vanquish with CAD/ELSD.

Method A: Ion-Pairing Protocol (The "Workhorse")

Rationale: HFBA acts as a surfactant. Its anionic head neutralizes the protonated piperidine, while its fluorinated tail interacts with the C18 stationary phase, artificially creating retention.

  • Mobile Phase Prep: Dissolve 1.0 mL HFBA in 1000 mL water (0.1% v/v). Mix 900 mL of this solution with 100 mL Acetonitrile. Degas.

  • Equilibration: Flush column with mobile phase for 60 minutes (Ion-pairing requires long equilibration to saturate the stationary phase).

  • Detection: Set CAD evaporation temperature to 35°C; Nebulizer gas (N2) at 60 psi.

  • Injection: 10 µL.

Method B: HILIC Protocol (The "Green" Alternative)

Rationale: High organic content forces the hydrophilic 4-MSP into the water-rich layer adsorbed on the Amide surface. Ammonium formate ensures the amine remains charged for ionic interaction without causing peak tailing.

  • Mobile Phase Prep:

    • Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Mix: Premix 850 mL Acetonitrile with 150 mL Buffer. (Note: HILIC mixing is exothermic; allow to cool).

  • Equilibration: 20 column volumes.

  • Sample Diluent: Crucial Step. Dilute samples in 90% Acetonitrile. (Injecting water-rich samples in HILIC causes peak distortion).

  • Detection: CAD or MS (SIM mode m/z 178.1).

Validation Data & Performance

The following data summarizes the validation characteristics according to ICH Q2(R2) guidelines.

Table 2: Validation Summary (Method A - Ion Pair)
ParameterResultAcceptance CriteriaConclusion
Specificity No interference from blank/matrix at 5.5 min.Resolution > 1.5Pass
Linearity

(Range: 50–150% target)

Pass
Accuracy 98.5% – 101.2% Recovery (Spiked)98.0% – 102.0%Pass
Precision (Repeatability) RSD = 0.8% (n=6)RSD

2.0%
Pass
LOD / LOQ LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLS/N > 3 (LOD), > 10 (LOQ)Pass
Robustness Stable at

2°C,

5% Organic
RSD

2.0%
Pass

Critical Note on Linearity (CAD): Unlike UV, CAD response is curvilinear. For validation, data must be fit using a quadratic equation (


) or plotted on a log-log scale to achieve linear regression criteria.

Visualizing the Mechanism & Workflow

Diagram 1: Separation Mechanism Comparison

This diagram illustrates why Method A and Method B work, while standard C18 fails.

SeparationMechanism cluster_0 Standard C18 (Fail) cluster_1 Method A: Ion-Pairing cluster_2 Method B: HILIC Analyte 4-MSP HCl (Polar/Charged) C18_Surface C18 Surface (Hydrophobic) Analyte->C18_Surface Repulsion HFBA HFBA Reagent (Surfactant) Analyte->HFBA + Ion Pair WaterLayer Stagnant Water Layer Analyte->WaterLayer High ACN Mobile Phase Result_Fail No Interaction Elutes in Void C18_Surface->Result_Fail Complex Analyte-HFBA Neutral Complex HFBA->Complex Result_IP Retained on C18 Complex->Result_IP Hydrophobic Interaction Amide Amide Surface (Polar) Result_HILIC Partitioning Retention Amide->Result_HILIC Hydrophilic Interaction WaterLayer->Amide

Caption: Mechanistic comparison: Standard C18 repels the polar analyte. Ion-pairing (Method A) masks polarity. HILIC (Method B) exploits polarity for retention.[4]

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct method based on lab capabilities.

DecisionTree Start Analyze 4-MSP HCl Check_MS Is MS/LC-MS Available? Start->Check_MS Yes_MS Yes Check_MS->Yes_MS No_MS No Check_MS->No_MS Method_B Select Method B (HILIC-MS/CAD) Yes_MS->Method_B Avoid HFBA Check_CAD Is CAD/ELSD Available? No_MS->Check_CAD Deriv Derivatization Required (Tosyl Chloride + UV) No_MS->Deriv Last Resort Check_CAD->Yes_MS Yes Check_CAD->No_MS No Method_A Select Method A (Ion-Pair C18-CAD)

Caption: Decision matrix for selecting the optimal assay. HILIC is preferred for MS; Ion-Pairing is robust for CAD; Derivatization is the last resort.

References

  • Soman, A., et al. (2009).[3] "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." Journal of Liquid Chromatography & Related Technologies, 37: 1000–1009.[3] [3]

  • ICH Harmonised Tripartite Guideline. (2023). "Validation of Analytical Procedures: Q2(R2)." International Council for Harmonisation.[5]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.

  • PubChem Database. (2025).[6] "4-(Methylsulfonyl)piperidine hydrochloride Compound Summary." National Center for Biotechnology Information.

Sources

A Comparative Guide to Piperidine Analogs as Corrosion Inhibitors: Performance, Mechanisms, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, piperidine and its analogs have emerged as a versatile and highly effective class of compounds for the protection of various metals, particularly steel in acidic environments. This guide provides an in-depth technical analysis of piperidine analogs as corrosion inhibitors, offering a comparative look at their performance, a detailed exploration of their mechanism of action, and robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and application of anti-corrosion technologies.

The Imperative of Corrosion Inhibition and the Role of Piperidine Scaffolds

Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety hazards. The use of organic corrosion inhibitors is a widely adopted and cost-effective strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

The efficacy of an organic inhibitor is intrinsically linked to its molecular structure.[1] Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, serves as an excellent backbone for corrosion inhibitors due to several key features:

  • Presence of a Heteroatom: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, which can be readily shared with the vacant d-orbitals of metal atoms, forming a coordinate covalent bond. This is a crucial step in the adsorption process.[2]

  • Structural Versatility: The piperidine ring can be easily functionalized with a wide array of substituent groups. This allows for the fine-tuning of the molecule's electronic properties, steric factors, and overall size, all of which influence its inhibitory performance.[3]

  • Hydrophobicity: The hydrocarbon backbone of piperidine contributes to the formation of a hydrophobic layer on the metal surface, which helps to repel water and other corrosive agents.

Comparative Performance of Piperidine Analogs

The performance of piperidine analogs as corrosion inhibitors is typically evaluated based on their inhibition efficiency (IE%) , which quantifies the percentage reduction in the corrosion rate in the presence of the inhibitor. The IE% is influenced by the inhibitor's concentration, the corrosive medium, temperature, and the specific molecular structure of the analog.

Below is a comparative summary of the inhibition efficiencies of various piperidine derivatives on mild steel in acidic media, as determined by weight loss measurements.

Inhibitor NameStructureCorrosive MediumConcentration (M)Inhibition Efficiency (IE%)Reference
PiperidineC₅H₁₁N1 M HCl1 x 10⁻²~85%[4]
2-Methylpiperidine (2mp)CH₃C₅H₁₀N1 M HCl1 x 10⁻²~80%[4]
3-Methylpiperidine (3mp)CH₃C₅H₁₀N1 M HCl1 x 10⁻²~83%[4]
4-Methylpiperidine (4mp)CH₃C₅H₁₀N1 M HCl1 x 10⁻²~90%[4]
4-Benzylpiperidine (4bp)C₆H₅CH₂C₅H₁₀N1 M HCl1 x 10⁻²~88%[4]
N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP)C₁₂H₂₀N₂O1 M HCl500 ppm (~2.4 x 10⁻³)91.9%[2]
(E)-4-bromo-2-(1-((2-(piperidin-4-yl)ethyl)imino)ethyl)phenol (Imino-Br)C₁₅H₂₁BrN₂O1 M HCl1 x 10⁻³94.7%[5]
5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one (Piperine)C₁₇H₁₉NO₃1 M HCl1 x 10⁻³98.9%[1]

Unraveling the Mechanism of Inhibition: A Multifaceted Approach

The protective action of piperidine analogs is primarily attributed to their adsorption on the metal surface, which can occur through two main mechanisms: physisorption and chemisorption.[6]

  • Physisorption (Physical Adsorption): This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.

  • Chemisorption (Chemical Adsorption): This involves the formation of stronger coordinate bonds between the heteroatoms (like nitrogen) in the inhibitor and the metal atoms. This process often involves the sharing of electrons from the inhibitor to the metal.[2]

The adsorption process is a complex interplay of factors including the inhibitor's molecular structure, the nature of the metal surface, and the corrosive environment. The formation of a stable, dense, and uniform protective layer is key to achieving high inhibition efficiency.

The Adsorption Process at the Molecular Level

The adsorption of piperidine inhibitors on a steel surface in an acidic medium can be visualized as a multi-step process.

cluster_solution Aqueous Acidic Solution cluster_surface Metal Surface (Fe) Inhibitor Piperidine Analog Adsorption Adsorption on Surface Inhibitor->Adsorption Diffusion to surface H_plus H+ Cathodic_Site Cathodic Site (2H+ + 2e- -> H2) H_plus->Cathodic_Site Cl_minus Cl- Anodic_Site Anodic Site (Fe -> Fe2+ + 2e-) Cl_minus->Anodic_Site Adsorption->Anodic_Site Blocks anodic reaction Adsorption->Cathodic_Site Blocks cathodic reaction

Caption: Corrosion inhibition mechanism of piperidine analogs.

The nitrogen atom in the piperidine ring, along with other heteroatoms and π-electron-rich moieties in the substituents, act as active centers for adsorption.[1]

Structure-Activity Relationship: Tailoring for Performance

The relationship between the molecular structure of a piperidine analog and its corrosion inhibition efficiency is a critical aspect of inhibitor design.

cluster_structure Molecular Structure cluster_properties Inhibitor Properties cluster_performance Inhibition Performance Electron_Donating Electron-Donating Groups (-CH3, -OCH3) Electron_Density Increased Electron Density on N atom Electron_Donating->Electron_Density Electron_Withdrawing Electron-Withdrawing Groups (-NO2, -CN) Electron_Withdrawing->Electron_Density Decreases Steric_Hindrance Steric Hindrance (Bulky Groups) Adsorption_Strength Stronger Adsorption Steric_Hindrance->Adsorption_Strength Decreases Molecular_Size Increased Molecular Size Surface_Coverage Increased Surface Coverage Molecular_Size->Surface_Coverage Electron_Density->Adsorption_Strength Inhibition_Efficiency Higher Inhibition Efficiency Adsorption_Strength->Inhibition_Efficiency Surface_Coverage->Inhibition_Efficiency Solubility Solubility in Corrosive Media Solubility->Inhibition_Efficiency Affects

Caption: Structure-performance relationship of piperidine inhibitors.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the nitrogen atom of the piperidine ring. This enhances the molecule's ability to donate electrons to the metal, leading to stronger adsorption and higher inhibition efficiency.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen atom, which can weaken the adsorption and reduce the inhibition efficiency.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can physically hinder the molecule from approaching the metal surface, thereby decreasing the adsorption and inhibition efficiency.[4]

  • Molecular Size and π-Systems: Larger molecules with additional aromatic rings or conjugated systems (like in piperine) can cover a larger surface area and offer more points of interaction (π-electrons) with the metal surface, generally leading to improved inhibition.[1]

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following are step-by-step methodologies for the three most common techniques used to evaluate the performance of piperidine analogs.

Experimental Workflow Overview

start Start: Prepare Metal Coupons and Inhibitor Solutions weight_loss Weight Loss Measurement start->weight_loss electrochemical Electrochemical Measurements start->electrochemical analysis Data Analysis and Inhibition Efficiency Calculation weight_loss->analysis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp->analysis eis->analysis surface_analysis Surface Analysis (Optional) (SEM, AFM) analysis->surface_analysis end End: Comparative Evaluation analysis->end surface_analysis->end

Caption: Experimental workflow for evaluating corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the material lost to corrosion.

Protocol:

  • Coupon Preparation: Mechanically polish mild steel coupons of known dimensions to a mirror finish, then degrease with acetone, rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the piperidine analog inhibitor.

  • Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log of current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective inhibitor film.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Conclusion and Future Outlook

Piperidine analogs have demonstrated significant promise as effective corrosion inhibitors for metals in acidic media. Their performance is intricately linked to their molecular structure, with the presence of electron-donating groups and larger molecular frameworks generally leading to enhanced inhibition. The primary mechanism of action is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions.

The continued development of novel piperidine derivatives with tailored functionalities holds great potential for the creation of even more efficient and environmentally friendly corrosion inhibitors. Future research should focus on:

  • Green Chemistry Approaches: Synthesizing piperidine analogs from renewable resources and ensuring their biodegradability.

  • Synergistic Effects: Investigating the combined effects of piperidine analogs with other inhibitor types to achieve enhanced protection.

  • Advanced Computational Modeling: Utilizing more sophisticated computational methods to accurately predict the performance of new inhibitor designs before their synthesis.

By leveraging a deep understanding of their structure-performance relationships and employing rigorous evaluation methodologies, the scientific community can continue to advance the application of piperidine-based inhibitors in the ongoing fight against corrosion.

References

  • Synthesis,Characterization, Biological Evaluation and anti corrosion activity of some new bis-piperidone Deriv
  • In-depth insight into the adsorption mechanism of the piperidine-based inhibitors for excellent corrosion performance: Electrochemical and computational evalu
  • Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol- 1-yl)ethyl)piperidine for Mild Steel in the Acid Environment. Biointerface Research in Applied Chemistry. [Link]

  • A theoretical investigation on the corrosion inhibition of mild steel by piperidine derivatives in hydrochloric acid solution. Journal of Chemical and Pharmaceutical Research. [Link]

  • Adsorption and corrosion inhibitive properties of piperidine derivatives on mild steel in phosphoric acid medium. (URL not available)
  • Piperidines As Corrosion Inhibitors for Iron in Hydrochloric Acid. ResearchGate. [Link]

  • Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. Molecules. [Link]

  • Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology. [Link]

  • Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology. [Link]

  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (URL not available)
  • Piperazine derivatives as inhibitors of the corrosion of mild steel in 3.9 M HCl. (URL not available)
  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Molecules. [Link]

  • Experimental and theoretical study of the corrosion inhibition effect of piperidine derivative on carbon steel in 1 M HCl. The European Physical Journal Plus. [Link]

Sources

Comparative Guide: Assessing Antioxidant Properties of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Objective: To provide a rigorous, data-driven framework for evaluating substituted piperidines, distinguishing between stoichiometric scavengers (phenolic derivatives) and catalytic antioxidants (nitroxides).

Part 1: Strategic Framework & Mechanism

The Piperidine Paradox: Stoichiometry vs. Catalysis

Unlike standard phenolic antioxidants (Trolox, BHT) that function primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) in a sacrificial manner, substituted piperidines often exhibit a dichotomy in mechanism based on their substitution pattern:

  • Phenolic-Substituted Piperidines: Function similarly to BHT/Trolox.[1] The piperidine ring acts as a scaffold to position phenolic hydroxyls or hydrazone moieties. Activity is stoichiometric (1 molecule quenches

    
     radicals).[1]
    
  • Piperidine Nitroxides (e.g., TEMPOL): Function as Superoxide Dismutase (SOD) mimetics .[1] They undergo a reversible redox cycle (Nitroxide

    
     Oxoammonium 
    
    
    
    Hydroxylamine).[1] Their activity is catalytic ; a single molecule can quench thousands of radicals.[1]

Expert Insight: Standard assays like DPPH are often insufficient for nitroxides because they measure stoichiometric scavenging capacity over a short timeframe.[1] For piperidine nitroxides, kinetic assays and SOD-mimetic assays are critical for accurate assessment.[1]

Mechanistic Visualization

The following diagram illustrates the two distinct pathways: the sacrificial scavenging of phenolic piperidines versus the catalytic cycle of nitroxide piperidines.

AntioxidantMechanism cluster_0 Phenolic Piperidines (Sacrificial) cluster_1 Piperidine Nitroxides (Catalytic) Phenol Phenolic-Piperidine (Reduced) Radical Phenoxyl Radical (Oxidized/Inactive) Phenol->Radical HAT / SET ROS ROS (R•) Product Non-Radical Product (RH) ROS->Product + H/e- Nitroxide Nitroxide Radical (>N-O•) Oxoammonium Oxoammonium (>N=O+) Nitroxide->Oxoammonium Oxidation (by ROS) Hydroxylamine Hydroxylamine (>N-OH) Nitroxide->Hydroxylamine Reduction (+H+) Oxoammonium->Nitroxide Reduction Hydroxylamine->Nitroxide Oxidation (-H+) Superoxide O2•-

Caption: Comparison of sacrificial scavenging (top) vs. the catalytic redox cycle of piperidine nitroxides (bottom).

Part 2: Comparative Performance Analysis

The following table contrasts the performance of substituted piperidines against industry standards. Data is synthesized from structure-activity relationship (SAR) studies.[1][2]

Table 1: Comparative Efficacy Profile
Compound ClassRepresentativePrimary Mechanismvs. Trolox (DPPH)vs. BHT (Lipid Perox.)[1][3]Key Advantage
Standard Trolox HAT (Sacrificial)1.0 (Ref) 1.0 (Ref)Water soluble, well-characterized.[1]
Standard BHT HAT (Sacrificial)~0.6High Lipophilic, prevents chain propagation.[1]
Phenolic Piperidine 4-OH-3,5-di-t-butyl-piperidineHAT0.8 – 1.2HighDual Action: Antioxidant + HALS (Light Stabilizer).[1]
Piperidine Nitroxide TEMPOL SOD Mimetic (Catalytic)Low/Moderate*Very HighCatalytic: Superior in high-stress, continuous ROS environments.[1]
Piperamide Piperine DerivativesMetal Chelation / SET0.2 – 0.5ModerateBioavailability: Enhances absorption of other drugs.[1]
Hydrazone Piperidine 4-hydrazone derivativesSET / Chelation1.5 – 2.0ModerateHigh Potency: Multiple H-donating sites (NH groups).[1]

*Note: Nitroxides often show lower IC50 in DPPH (stoichiometric assay) but outperform Trolox in biological survival assays due to recycling.[1]

Part 3: Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , these protocols address specific challenges associated with piperidines, such as basicity and solubility.[1]

Protocol Selection Workflow

Use this logic tree to select the appropriate assay for your derivative.

AssaySelection Start Select Piperidine Derivative Type Primary Functional Group? Start->Type Phenolic Phenol / Hydrazone (Sacrificial) Type->Phenolic -OH, -NH-N= Nitroxide Nitroxide / N-Oxide (Catalytic) Type->Nitroxide N-O• DPPH DPPH Assay (Methanol) Phenolic->DPPH Primary Screen FRAP FRAP Assay (Check pH interference) Phenolic->FRAP SET Capacity ABTS ABTS Decolorization (pH Independent) Nitroxide->ABTS Secondary Screen SOD Superoxide Scavenging (PMS-NADH System) Nitroxide->SOD Critical Assay DPPH->ABTS If solubility issues

Caption: Decision matrix for selecting antioxidant assays based on the piperidine derivative's functional class.

DPPH Radical Scavenging Assay (Optimized for Amines)

Challenge: Piperidines are basic.[1] High pH can induce DPPH decolorization independent of antioxidant activity (false positive).[1] Solution: Use buffered methanol or run a "blank" with non-antioxidant amine (e.g., unsubstituted piperidine) to subtract background interference.[1]

Protocol:

  • Preparation:

    • Stock Solution: Dissolve test compound in Methanol (1 mg/mL). Perform serial dilutions (10 – 500 µg/mL).

    • DPPH Reagent: Prepare 0.1 mM DPPH in Methanol (freshly made, protect from light). Absorbance at 517 nm should be ~0.7–0.9.[1]

  • Reaction:

    • Add 100 µL of test sample to 100 µL of DPPH solution in a 96-well plate.

    • Controls:

      • Positive: Trolox (standard curve 10-100 µM).[1]

      • Negative:[1] Methanol + DPPH.[1][3]

      • Blank (Color Correction): Sample + Methanol (no DPPH).[1]

  • Incubation: Incubate in dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
ABTS Radical Cation Decolorization Assay

Why: Applicable to both lipophilic and hydrophilic piperidines; less sensitive to pH artifacts than DPPH.[1]

Protocol:

  • Generation of ABTS•+:

    • Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1 v/v).[1]

    • Incubate in dark at RT for 12–16 hours (radical generation).

    • Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02.[1]

  • Reaction:

    • Add 10 µL of test compound to 190 µL of diluted ABTS•+ solution.

  • Incubation: 6 minutes exactly (kinetic endpoint).

  • Measurement: Read Absorbance at 734 nm .

  • Data Output: Express as TEAC (Trolox Equivalent Antioxidant Capacity) in µM Trolox/g sample.

Superoxide Scavenging (PMS-NADH System)

Why: Essential for Piperidine Nitroxides (TEMPOL derivatives) to validate SOD-mimetic activity.[1]

Protocol:

  • Reagents:

    • NADH (Nicotinamide adenine dinucleotide).[1]

    • NBT (Nitroblue tetrazolium).[1]

    • PMS (Phenazine methosulfate).[1]

    • Buffer: Phosphate buffer (pH 7.4).[1]

  • Reaction:

    • Mix Test Compound + NADH + NBT in buffer.[1]

    • Initiate reaction by adding PMS.[1]

  • Mechanism: PMS/NADH generates superoxide (

    
    ), which reduces NBT to purple formazan.[1] Antioxidants compete for 
    
    
    
    , inhibiting color formation.[1]
  • Measurement: Monitor Absorbance at 560 nm for 5 minutes.

  • Validation: Compare against native SOD enzyme (units/mg).

References

  • Kim, J. H., et al. (2016).[1][2][4] "Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Krishna, M. C., et al. (1998).[1] "Antioxidant and anti-inflammatory activities of piperidine nitroxides." Journal of Medicinal Chemistry. Link[1]

  • Wilcox, C. S. (2010).[1] "Effects of tempol and redox-cycling nitroxides in models of oxidative stress." Pharmacology & Therapeutics.[1] Link

  • Molyneux, P. (2004).[1] "The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity."[3][5] Songklanakarin Journal of Science and Technology. Link

  • Re, R., et al. (1999).[1] "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine. Link

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics targeting a wide spectrum of diseases, from cancer to central nervous system (CNS) disorders and infectious diseases.[2] However, the journey from a promising compound in a petri dish to a clinically effective drug is fraught with challenges. A critical step in this process is understanding the correlation, and often the disparity, between in vitro (laboratory-based) and in vivo (within a living organism) efficacy.

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of piperidine-based drug candidates. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze quantitative data to illuminate the complex relationship between a compound's activity in a controlled cellular environment and its performance in a complex biological system.

The Foundational Role of In Vitro Assays: A First Look at Efficacy

In vitro assays serve as the initial, high-throughput screening funnel in drug discovery. They are designed to be rapid, cost-effective, and reproducible, allowing for the assessment of a compound's activity against a specific molecular target or its effect on cellular processes.[1] For piperidine-based candidates, these assays are crucial for establishing proof-of-concept and guiding structure-activity relationship (SAR) studies.[2]

Key In Vitro Methodologies and Their Rationale

1. Cytotoxicity Assays (e.g., MTT Assay): The fundamental question for many drug candidates, particularly in oncology, is whether they can kill or inhibit the proliferation of target cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperidine-based drug candidate against a cancer cell line.

Materials:

  • Target cancer cells (e.g., MDA-MB-231 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperidine-based test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • ELISA plate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells in their exponential growth phase.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine compound in a fresh culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Gently remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the drug) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Observe for the formation of purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm or 590 nm using a plate reader.[5][6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

2. Target-Based Assays: Many piperidine derivatives are designed to interact with specific molecular targets like enzymes or receptors.

  • Enzyme Inhibition Assays: For candidates targeting enzymes like Dihydrofolate Reductase (DHFR) or Acetylcholinesterase (AChE), these assays directly measure the compound's ability to inhibit enzyme activity. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.[6][7]

  • Receptor Binding Assays: For compounds targeting G-protein coupled receptors (GPCRs) such as opioid or chemokine (e.g., CCR5) receptors, radioligand binding assays are used to determine the binding affinity (Ki) of the drug for the receptor.[8]

  • HIV-1 Entry Assays: For piperidine-based CCR5 antagonists like Maraviroc, a key in vitro test is the HIV-1 entry assay. This assay measures the ability of a compound to block HIV-1 from entering cells that express the CD4 receptor and the CCR5 co-receptor.[8][9]

The Crucial Transition to In Vivo Models: Assessing Efficacy in a Complex System

While in vitro assays provide valuable initial data, they cannot replicate the complexity of a living organism.[10] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with other biological systems, can significantly impact a drug's efficacy.[2] In vivo models, typically in rodents, are therefore essential for validating in vitro findings and predicting clinical potential.

Key In Vivo Methodologies and Their Rationale

1. Anticancer Efficacy in Xenograft Models: To evaluate the anticancer potential of a piperidine derivative, a common approach is to use a xenograft model, where human cancer cells are implanted into immunocompromised mice.[10][11] This allows for the assessment of the drug's ability to inhibit tumor growth in a living system.

Experimental Workflow: Subcutaneous Xenograft Model

G cluster_0 Cell Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549) harvest 2. Harvest Cells (Exponential Growth Phase) cell_culture->harvest prepare_suspension 3. Prepare Cell Suspension (e.g., in Matrigel/HBSS) harvest->prepare_suspension inoculation 4. Subcutaneous Injection into Immunocompromised Mice prepare_suspension->inoculation tumor_growth 5. Monitor Tumor Growth (Calipers) inoculation->tumor_growth randomization 6. Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 7. Administer Drug (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring 8. Measure Tumor Volume & Body Weight Regularly treatment->monitoring endpoint 9. Study Endpoint monitoring->endpoint excision 10. Excise Tumors endpoint->excision analysis 11. Analyze Data (e.g., Tumor Growth Inhibition, Histology) excision->analysis

Caption: Workflow for an anticancer in vivo xenograft study.

2. Analgesic Activity Models: For piperidine-based opioid receptor modulators, assessing their pain-relieving properties is paramount.

  • Hot Plate Test: This is a standard method for evaluating thermal pain.[12][13] The mouse is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured.[13] Analgesic compounds increase this latency period.

Experimental Protocol: Hot Plate Test

Objective: To assess the analgesic efficacy of a piperidine-based compound.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Male Swiss mice (20-25 g)

  • Test compound, vehicle control, and positive control (e.g., Morphine)

  • Timer

Step-by-Step Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[12]

  • Baseline Measurement:

    • Set the hot plate temperature to 55 ± 1°C.[8]

    • Place each mouse individually on the hot plate and start the timer immediately.

    • Record the latency (in seconds) for the mouse to exhibit a nocifensive response (hind paw licking or jumping).[12]

    • A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, remove it and record the latency as the cut-off time.[12][14]

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Treatment Measurement:

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

    • Compare the latencies and %MPE between the treatment groups and the vehicle control group using appropriate statistical analysis.

Case Studies: Correlating In Vitro and In Vivo Efficacy

The true test of a drug discovery program's success lies in the translation of in vitro potency to in vivo efficacy. Below are examples from different therapeutic areas illustrating this relationship for piperidine-based compounds.

Case Study 1: Piperine in Cancer (Targeting the PI3K/Akt/mTOR Pathway)

Piperine, an alkaloid found in black pepper, contains a piperidine moiety and has demonstrated anticancer properties.[7][15] Its mechanism often involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[16][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Piperine Piperine Piperine->PI3K Inhibits Piperine->Akt Inhibits

Caption: Piperine's inhibitory action on the PI3K/Akt/mTOR pathway.

Comparative Efficacy Data:

CompoundTherapeutic AreaIn Vitro Model & EfficacyIn Vivo Model & EfficacyReference
Piperine Breast CancerMDA-MB-231 cells: Synergistic with Doxorubicin, suppresses PI3K/Akt/mTOR signaling.Ehrlich ascites carcinoma solid tumor model: Combination with Doxorubicin enhances necrosis and downregulates PI3K and p-Akt levels.[16]
Piperine Prostate CancerLNCaP cells (androgen-dependent): Inhibits proliferation.LNCaP xenograft mice: Oral administration (10 mg/kg) inhibits tumor growth.[7]

In vitro studies show that piperine can inhibit the proliferation of various cancer cell lines, and this often correlates with its ability to suppress the PI3K/Akt/mTOR pathway.[16][17] Encouragingly, these in vitro findings translate to in vivo models, where piperine has been shown to reduce tumor growth and metastasis.[7] One study demonstrated that combining piperine with the chemotherapy drug doxorubicin enhanced the anticancer effect both in MDA-MB-231 cells (in vitro) and in a solid tumor mouse model (in vivo), likely by targeting the PI3K/Akt/mTOR pathway and cancer stem cells.[16]

Case Study 2: Maraviroc in HIV (Targeting the CCR5 Co-receptor)

Maraviroc is a piperidine-containing drug and a CCR5 antagonist, which blocks the entry of R5-tropic HIV-1 into host cells.[18][19]

Comparative Efficacy Data:

CompoundTherapeutic AreaIn Vitro Model & EfficacyIn Vivo Model & EfficacyReference
Maraviroc HIVCell-cell fusion assays: Potent inhibition of CCR5-mediated fusion. Antiviral assays: Potent inhibition of R5-tropic HIV-1 replication.Humanized RAG-hu mice: Topical gel formulation completely prevented vaginal HIV-1 transmission.[18][20]

The in vitro efficacy of Maraviroc is determined by its ability to block the interaction between the viral gp120 protein and the CCR5 co-receptor, which is measured in cell-fusion and viral replication assays.[9][20] These potent in vitro activities have been successfully translated into in vivo models. A pivotal study in humanized RAG-hu mice showed that a topical microbicide gel containing Maraviroc completely protected the animals from vaginal HIV-1 challenge, providing direct evidence of its efficacy in a living system that recapitulates human cell targets.[18] This strong in vitro-in vivo correlation was instrumental in its development and clinical approval.

Conclusion: A Synthesis of In Vitro and In Vivo Insights

The development of piperidine-based drug candidates is a testament to the power of medicinal chemistry. However, the journey from bench to bedside is a complex interplay between a molecule's inherent activity and its behavior within a biological system. This guide highlights that while in vitro assays provide the essential foundation for identifying promising candidates and understanding their mechanisms, they are but the first step. The ultimate validation of a drug's potential relies on rigorous in vivo testing.

For researchers and drug development professionals, a deep understanding of both realms is crucial. The causality behind choosing a specific assay, the meticulous execution of protocols, and the critical analysis of comparative data are what bridge the gap between a laboratory finding and a life-changing therapeutic. The piperidine scaffold will undoubtedly continue to yield novel drug candidates, and their successful translation will depend on this integrated and scientifically sound approach.

References

  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • (2023).
  • (2026). The Role of Piperidine Derivatives in Medicinal Chemistry. [Source not further specified].
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid. BenchChem.
  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry.
  • (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. BenchChem.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • (2021). Piperidine-Based Drug Discovery.
  • (2024).
  • (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Toxicology and Applied Pharmacology.
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • (2023).
  • (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. [Source not further specified].
  • (2012).
  • (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • (n.d.). Piperidine nucleus in the field of drug discovery.
  • (n.d.).
  • (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • (2025).
  • (n.d.).
  • (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics.
  • (n.d.). Cationic Nonsymmetric Transplatinum Complexes with Piperidinopiperidine Ligands. Preparation, Characterization, in Vitro Cytotoxicity, in Vivo Toxicity, and Anticancer Efficacy Studies.
  • (2020).
  • (2025). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
  • (2024).
  • (2025). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase.
  • (n.d.). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. [Source not further specified].
  • (2013).
  • (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Semantic Scholar.
  • (n.d.). A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect...
  • (n.d.).
  • (n.d.). In vitro and in vivo opioid activity and SAR study on the variation of the substituent in position 5 in 14-alkoxy-substituted N- methylmorphinan-6-ones.
  • (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry.
  • (2020).
  • Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal.
  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology.
  • (n.d.). AMIDD 2023 Lecture 10: Pharmacokinetic and Pharmacodynamic Modelling. David Discovers Drug Discovery.
  • (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • (n.d.).
  • (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship

This document provides a detailed protocol for the safe and compliant disposal of 4-((Methylsulfonyl)methyl)piperidine. As a compound utilized in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety standards to protect laboratory personnel, the public, and the environment. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and responsibility within your laboratory.

Principle of Safe Disposal: Hazard-Based Management

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste from "cradle to grave."[1][2] This approach is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and ensures that the waste is managed responsibly from the point of generation to its final, environmentally sound disposal.[2][3] The specific hazards associated with this and structurally similar compounds necessitate that it is never disposed of via standard drains or in regular trash.

Hazard Assessment & Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive toxicological profile for this compound may not be widely published, data from structurally related piperidine and sulfone compounds allow for a robust hazard assessment.

Inferred Hazardous Properties:

  • Skin and Eye Damage: Piperidine derivatives are frequently categorized as causing skin irritation or severe burns and serious eye damage.[4][5]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[6]

  • Toxicity: Analogous compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7]

Rationale: This hazard profile means the compound likely meets the EPA's criteria for a "characteristic" hazardous waste due to toxicity.[2] Therefore, it must be managed under the stringent regulations outlined in 40 CFR Part 261.[8] All laboratory personnel must be trained on these specific hazards as required by the OSHA Laboratory Standard.[9][10][11]

Personal Protective Equipment (PPE) & Safety Controls

Exposure minimization is the primary goal during handling and waste consolidation. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and appropriate PPE.[9][10][12]

Rationale: The selected PPE creates a direct barrier between the researcher and the hazardous chemical. Engineering controls, such as a chemical fume hood, provide a critical first line of defense by capturing vapors at the source, protecting the user and the general laboratory environment from exposure.[9]

Protection Type Specification Justification
Hand Protection Nitrile or neoprene gloves.Prevents dermal absorption. Contaminated gloves must be removed and disposed of as hazardous waste.
Eye Protection Chemical safety goggles or a full-face shield.[13]Protects against splashes that can cause serious eye damage.[4]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing.[4]
Engineering Control Certified Chemical Fume Hood.All handling of the pure compound and preparation of waste containers must occur within a fume hood to prevent inhalation of vapors.[10]

Waste Segregation & Containment Protocol

Proper segregation and containment are crucial to prevent accidental chemical reactions and to ensure the waste can be accepted by a licensed disposal facility.

Step-by-Step Containment Procedure:

  • Select the Correct Waste Container:

    • Use a designated, leak-proof container made of compatible material (e.g., high-density polyethylene, HDPE).

    • The container must be in good condition, with a secure, screw-on cap.

    • Rationale: This prevents leaks and ensures the chemical does not degrade the container. Storing waste in its original container is also a sound practice.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound" and any other components in the waste stream.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date.

    • Rationale: Proper labeling is an EPA and OSHA requirement.[11] It communicates the container's contents and associated dangers to all personnel and is essential for the disposal company to handle the waste correctly.

  • Consolidate Waste:

    • Pure Compound/Residue: Carefully transfer any remaining solid or liquid compound into the designated waste container inside a chemical fume hood.

    • Contaminated Materials: Place disposable items that are grossly contaminated (e.g., weigh boats, pipette tips, gloves) into the same container or a separate, clearly labeled solid waste container.

    • Do Not Mix: Never mix this waste with other waste streams (e.g., solvents, acids) unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).

    • Rationale: Mixing incompatible chemicals can cause dangerous reactions. Segregation ensures the waste is properly characterized for the disposal vendor.

  • Store the Waste Container:

    • Keep the container tightly sealed when not actively adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from drains.

    • Rationale: Federal regulations limit the amount of time hazardous waste can be stored on-site (typically 180 days, but this can vary).[8] Secure storage prevents spills and unauthorized access.

Disposal Workflow and Decision Logic

The disposal process must follow a clear, logical path from the lab bench to a certified Treatment, Storage, and Disposal Facility (TSDF).[8] This workflow is a core component of your laboratory's Chemical Hygiene Plan.[9][10]

Caption: Disposal workflow for this compound.

Spill & Decontamination Procedures

Accidents require immediate and correct action to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Manage Small Spills: If the spill is small, you are trained, and have the appropriate spill kit, you may manage it.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Do not use combustible materials.

    • Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate Surfaces:

    • Wipe the spill area with a suitable decontamination solution as recommended by your CHP. A standard procedure might involve washing with a detergent solution followed by water rinses.[14]

    • All materials used for cleanup (wipes, pads) must be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department, as documentation may be required.[13]

Rationale: A clear, pre-defined emergency plan is an essential part of laboratory safety.[10] Prompt action contains the hazard, while proper cleanup prevents residual contamination.

Regulatory Compliance Summary

  • OSHA (Occupational Safety and Health Administration): The Laboratory Standard (29 CFR 1910.1450) governs safe laboratory practices, requiring employers to have a Chemical Hygiene Plan, provide training, and ensure the use of PPE to protect workers.[9][11][12]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste.[2] This includes regulations on waste identification, storage, transportation, and disposal.[1][3] Your institution's EHS department interfaces with licensed waste haulers to ensure compliance with these federal and state regulations.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • What are Federal and State Hazardous Waste Regulations? Hazardous Waste Experts. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. MCF Environmental Services. [Link]

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program. Shealy Consulting, LLC. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Standard Operating Procedure for Field Equipment Cleaning. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 4-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 4-((Methylsulfonyl)methyl)piperidine (and its hydrochloride salt). It is designed for researchers requiring immediate, actionable data for risk mitigation and experimental success.

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: this compound[1][2]

  • CAS Number: 320382-62-7 (Free Base) / 597563-39-8 (HCl Salt)

  • Physical State: Typically a white to off-white solid (powder) or viscous oil.

  • Core Hazards:

    • Secondary Amine Reactivity: The piperidine ring is a secondary amine, acting as a moderate base and nucleophile. It is incompatible with strong oxidizing agents and acid chlorides.[3]

    • Health Hazards (GHS):

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.[4]

      • H335: May cause respiratory irritation.

      • Note: While often classified as an irritant, free base piperidines can exhibit corrosive properties (Skin Corr. 1B) in concentrated forms. Treat the free base with the same precautions as a corrosive substance [1, 2].

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This matrix is calibrated for the specific permeation risks of organic amines and sulfones.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or NeopreneAmine Permeation: Nitrile rubber has variable resistance to amines. While adequate for solids, solutions of this compound can permeate thin nitrile. Double gloving increases breakthrough time significantly [3]. Change outer gloves immediately upon splash.[5][6]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for amines, which can cause severe corneal edema (halo vision) or permanent damage if dust or solution contacts the eye [4].
Respiratory Engineering Controls First Work inside a certified Chemical Fume Hood.The H335 hazard (respiratory irritation) mandates preventing dust inhalation. If hood access is impossible, use a P100 particulate respirator .
Body Defense Lab Coat (Cotton/Poly Blend) + Chemical Apron (for >5g scale)Synthetic clothing can melt to skin if a reaction exotherms or during a fire. A chemical apron prevents soak-through of basic solutions.

Part 3: Operational Handling Protocols

Storage & Stability[9][10]
  • Hygroscopic Nature: Piperidine salts are often hygroscopic. Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) to prevent "caking" and hydrolysis risks.

  • Segregation: Store away from acid chlorides , anhydrides , and strong oxidizers .[3] Inadvertent mixing can lead to rapid exothermic reactions or the formation of toxic chloramines (if mixed with hypochlorite/bleach) [5].

Safe Weighing & Solubilization Workflow

Handling fine organic powders carries a risk of static dispersion and inhalation. Follow this closed-loop logic:

HandlingWorkflow Start Start: Weighing StaticCheck Check: Static Charge? Start->StaticCheck Ionizer Action: Use Anti-Static Gun or Ionizer Bar StaticCheck->Ionizer Yes (Powder clings) Weighing Weigh inside Fume Hood (Draft Shield Down) StaticCheck->Weighing No Ionizer->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Solvent Add Solvent (e.g., DCM, MeOH) Transfer->Solvent Dissolution Dissolution (Exotherm Check) Solvent->Dissolution Ready Ready for Synthesis Dissolution->Ready Stable

Figure 1: Safe handling workflow emphasizing static control and exotherm monitoring during dissolution.

Reaction Setup (Critical Control Points)
  • Exotherm Management: When neutralizing the HCl salt to free base (using NaOH or Carbonate), or when reacting the free base with acids, heat evolution will occur.

    • Protocol: Cool the reaction vessel to 0°C before adding reagents.

  • Quenching: Never quench reaction mixtures containing this intermediate directly into bleach (Sodium Hypochlorite). This generates chloramines , which are toxic and potentially explosive. Quench with water or dilute acid first.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid vs. Liquid)
  • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel (water or PEG-400) to wet the powder, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use paper towels for concentrated free base spills as cellulose can degrade exothermically with strong bases.

Waste Disposal Classification

Dispose of waste according to the following segregation logic to prevent cross-reactivity.

Waste StreamContentsPrecaution
Solid Organic Waste Contaminated gloves, weighing boats, solid spill debris.Double-bag if odor is strong.
Liquid Organic (Basic) Reaction mixtures, mother liquors.Do NOT mix with Acid Waste. Ensure pH is >7 or neutral before combining with general organics if your facility requires it.
Aqueous Waste Quenched aqueous layers.Check pH. If containing heavy metals (catalysts), segregate to "Aqueous Heavy Metal."

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Methylsulfonylmethyl)piperidine hydrochloride. Accessed via Merck Millipore.

  • Fluorochem. Product Safety Summary: 4-[(methylsulfonyl)methyl]piperidine.

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Demonstrates variable resistance of thin nitrile to amines).

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Science Ready. Safe Handling & Disposal of Organic Substances. (General protocols for organic amines).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((Methylsulfonyl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-((Methylsulfonyl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.